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  • Product: 3,3-dimethyl-1-(2-phenylethyl)urea
  • CAS: 67616-21-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthesis of 3,3-Dimethyl-1-(2-phenylethyl)urea

Executive Summary In the landscape of modern synthetic chemistry and drug design, urea derivatives occupy a privileged chemical space due to their robust hydrogen-bonding capabilities and structural rigidity. 3,3-Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug design, urea derivatives occupy a privileged chemical space due to their robust hydrogen-bonding capabilities and structural rigidity. 3,3-Dimethyl-1-(2-phenylethyl)urea (systematically known as 1,1-dimethyl-3-(2-phenylethyl)urea) is a specialized pharmacophore that bridges the gap between lipophilic aromatic interactions and polar target engagement. This whitepaper provides an in-depth analysis of its molecular architecture, computational validation, and a highly optimized, self-validating synthetic workflow designed for research and application scientists.

Molecular Architecture and Physicochemical Profile

The structural integrity of 3,3-dimethyl-1-(2-phenylethyl)urea relies on three distinct domains:

  • The Phenethyl Group : Provides a flexible, lipophilic tail capable of engaging in

    
     stacking and hydrophobic interactions within target protein pockets.
    
  • The Urea Core : Acts as a rigid, planar linker. The N1 nitrogen serves as a critical hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor.

  • The Dimethyl Terminus : The 3,3-dimethyl substitution on the N3 nitrogen eliminates its hydrogen-bond donating ability, sterically shielding the urea core and modulating the compound's metabolic stability and solubility.

Quantitative physicochemical parameters critical for formulation and assay development are summarized in Table 1 .

Table 1: Physicochemical Properties of 3,3-Dimethyl-1-(2-phenylethyl)urea

ParameterValueMechanistic Implication
Molecular Formula C₁₁H₁₆N₂ODefines elemental composition and stoichiometry.
Molecular Weight 192.26 g/mol Ideal low-molecular-weight fragment for lead optimization.
Exact Mass 192.12626 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 1Restricted to the N1 secondary amine.
H-Bond Acceptors 1Localized at the urea carbonyl oxygen.
Rotatable Bonds 4Allows conformational flexibility for induced-fit binding.

Spectroscopic Characterization and DFT Validation

To establish trustworthiness in structural verification, empirical spectroscopic data must be corroborated by computational models. Recent studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have provided a rigorous baseline for this compound .

Using the B3LYP, B3P86, and PBE0 hybrid functionals combined with the 6-311++G(d,p) basis set, researchers have mapped the electrostatic potential and conformational stability of the molecule. Hirshfeld surface analysis reveals that the crystal packing is predominantly governed by hydrogen-atom contacts, which account for 46.3% of all intermolecular interactions .

Table 2: Experimental vs. DFT-Predicted Spectroscopic Data

Analytical ParameterExperimental ObservationDFT Prediction (B3LYP)Variance Causality
IR: N-H Stretch ~3300 cm⁻¹~3350 cm⁻¹Solid-state H-bonding lowers experimental frequency.
IR: C=O Stretch ~1650 cm⁻¹~1680 cm⁻¹Conjugation and dipole-dipole interactions in lattice.
¹H NMR: N-CH₃ ~2.8 ppm (singlet, 6H)~2.9 ppmSolvent shielding effects (IEFPCM model applied).
Conformational

-< 0.01 nm shiftHigh structural rigidity of the urea

-system.

Experimental Workflow: Synthesis and Isolation

As a Senior Application Scientist, I prioritize synthetic routes that are safe, scalable, and self-validating. The direct phosgenation of amines poses severe safety risks. Therefore, the protocol below utilizes triphosgene as a stable, solid surrogate, proceeding via a highly reactive isocyanate intermediate.

Phase 1: Amine Activation (Isocyanate Formation)

Causality: Triphosgene is utilized to convert the primary amine into an isocyanate. The reaction is strictly maintained at 0 °C to prevent the exothermic degradation of the isocyanate and to suppress symmetric urea dimerization.

  • Preparation : Dissolve 10.0 mmol of 2-phenylethylamine and 25.0 mmol of triethylamine (Et₃N) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Addition : Cool the flask to 0 °C under an inert argon atmosphere. Slowly add a solution of triphosgene (3.5 mmol) in 10 mL of CH₂Cl₂ dropwise over 15 minutes.

  • Self-Validating Checkpoint : Stir for 30 minutes. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The UV-active phenethyl group allows for direct visualization at 254 nm. A negative ninhydrin stain is mandatory here; the complete absence of the primary amine confirms quantitative conversion to the isocyanate, acting as a critical go/no-go decision gate.

Phase 2: Nucleophilic Addition (Urea Assembly)

Causality: Dimethylamine is introduced as a nucleophile. A slight stoichiometric excess is used to drive the reaction to absolute completion, ensuring no unreacted isocyanate remains, which would complicate purification. 4. Coupling : To the 0 °C isocyanate solution, add dimethylamine (12.0 mmol, 2.0 M solution in THF) dropwise. 5. Maturation : Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.

Phase 3: Workup and Purification
  • Quenching : Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid and unreacted electrophiles.

  • Extraction : Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation : Recrystallize the crude residue from hot ethanol to yield 3,3-dimethyl-1-(2-phenylethyl)urea as a highly pure, white crystalline solid (Expected yield: >85%).

ExperimentalWorkflow Step1 1. Amine Activation Phenethylamine + Triphosgene Step2 2. Intermediate Verification TLC Monitoring (UV 254nm) Step1->Step2 0 °C, CH2Cl2 30 mins Step3 3. Nucleophilic Addition Dimethylamine (RT, 2h) Step2->Step3 Confirm Isocyanate Formation Step4 4. Workup & Purification Liquid-Liquid Extraction Step3->Step4 Quench with H2O Evaporate Solvent Step5 5. Characterization NMR, FTIR, HRMS Step4->Step5 Recrystallization Yield >85%

Figure 1: Step-by-step synthetic workflow and validation for 3,3-dimethyl-1-(2-phenylethyl)urea.

Advanced Applications in Research

Beyond its utility as a standalone pharmacophore, the 1,1-dimethyl-3-phenethylurea scaffold is highly valuable in advanced synthetic methodologies. Specifically,


-(

-phenylalkyl)-

-dimethylureas are prime substrates for directed lithiation chemistry . The urea moiety acts as a powerful directing metalation group (DMG), coordinating with organolithium reagents (e.g., sec-butyllithium) to facilitate highly regioselective deprotonation and subsequent electrophilic substitution on the aromatic ring or the benzylic position . This enables the rapid generation of complex, multi-substituted libraries for high-throughput screening in drug discovery.

References

  • Alshammari, M. B., Anouar, E. H., & El-Hiti, G. A. (2020). Spectroscopic Characterization, Hirshfeld Surface, DFT, and TD-DFT of tert-Butyl Phenethylcarbamate and 1,1-Dimethyl-3-Phenethylurea. Journal of Applied Spectroscopy. Available at:[Link]

  • El-Hiti, G. A., et al. (2004). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. ResearchGate / General Organic Chemistry. Available at:[Link]

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3,3-Dimethyl-1-(2-phenylethyl)urea

Executive Summary As drug discovery pivots toward highly specific, multi-target directed ligands, the strategic selection of chemical building blocks becomes paramount. 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specific, multi-target directed ligands, the strategic selection of chemical building blocks becomes paramount. 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1) is an unsymmetrical, secondary-tertiary urea derivative that serves as a versatile electrophilic and nucleophilic hub in medicinal chemistry[1]. Characterized by its lipophilic phenethyl tail and a stable hydrogen-bonding urea core, this compound is increasingly utilized in the synthesis of neuroactive sulfonamides, cholinesterase inhibitors, and antioxidant agents[2].

This technical guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned breakdown of its physicochemical properties, self-validating synthetic protocols, and downstream pharmaceutical applications.

Physicochemical Profiling & Structural Logic

The utility of 3,3-dimethyl-1-(2-phenylethyl)urea stems directly from its structural dichotomy. The N1-phenethyl group provides a flexible, lipophilic anchor capable of


 stacking within enzyme active sites, while the N3-dimethyl moiety prevents further hydrogen bond donation from that terminus, enforcing a strict directional hydrogen-bonding network (1 donor, 1 acceptor).

Table 1 summarizes the core quantitative data necessary for assay development and analytical validation.

Table 1: Physicochemical Profile of 3,3-dimethyl-1-(2-phenylethyl)urea

ParameterValueCausality / Analytical Significance
CAS Registry Number 67616-21-1[1]Unique identifier for procurement and safety tracking.
Molecular Formula C11H16N2O[3]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 192.26 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Melting Point 88 - 89 °C[4]Critical thermal baseline for purity validation during crystallization.
Physical Form Crystalline Powder[4]Facilitates precise gravimetric analysis and room-temperature storage.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (C=O)Essential for target protein active-site engagement (e.g., AChE inhibition).

Self-Validating Synthetic Methodology

The most efficient route to 3,3-dimethyl-1-(2-phenylethyl)urea is the nucleophilic acyl substitution of N,N-dimethylcarbamoyl chloride by 2-phenylethylamine[5]. To ensure absolute reproducibility, the following protocol is engineered as a self-validating system , embedding analytical checkpoints directly into the workflow.

Experimental Protocol: Nucleophilic Acyl Substitution

Objective: High-yield, chemoselective synthesis of the unsymmetrical urea scaffold.

Reagents:

  • 2-Phenylethylamine (1.0 equiv)

  • N,N-Dimethylcarbamoyl chloride (1.1 equiv)[5]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation & Initiation: Dissolve 2-phenylethylamine and Et₃N in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions strictly prevent the competitive aqueous hydrolysis of the electrophilic N,N-dimethylcarbamoyl chloride into dimethylamine and CO₂. Et₃N acts as a non-nucleophilic acid scavenger.

    • Validation Checkpoint 1: Visually inspect the solution. It must remain completely clear. Any turbidity indicates moisture-induced amine carbonate formation, requiring solvent drying.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add N,N-dimethylcarbamoyl chloride dropwise over 30 minutes[6].

    • Causality: The nucleophilic attack on the carbamoyl chloride is highly exothermic. Controlling the temperature prevents thermal degradation of the electrophile and minimizes the formation of symmetrical urea byproducts.

    • Validation Checkpoint 2: Monitor the internal temperature continuously via a thermocouple. A thermal spike above 5 °C mandates an immediate pause in the addition rate.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir continuously for 12 hours[6].

    • Causality: Gradual warming provides the kinetic energy required to drive the transient tetrahedral intermediate to collapse, irreversibly expelling the chloride leaving group.

    • Validation Checkpoint 3: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is validated as complete when the primary amine spot (ninhydrin-positive) is entirely consumed, replaced by a new UV-active spot (the product).

  • Quenching & Workup: Wash the organic phase sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Causality: 1M HCl protonates unreacted phenethylamine and the Et₃N byproduct, partitioning them into the aqueous phase. NaHCO₃ neutralizes residual acid prior to isolation.

    • Validation Checkpoint 4: Test the pH of the initial aqueous HCl wash. It must remain highly acidic (pH < 2) to guarantee complete amine extraction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hexane/ethyl acetate gradient.

    • Validation Checkpoint 5: Determine the melting point of the isolated crystals. A sharp melting point exactly at 88-89 °C confirms high purity and successful crystallization[4].

SynthesisWorkflow A 2-Phenylethylamine (Nucleophile) C Triethylamine (Base) in DCM (0°C to RT) A->C B Dimethylcarbamoyl Chloride (Electrophile) B->C D Tetrahedral Intermediate (Transient) C->D Nucleophilic Attack E 3,3-dimethyl-1-(2-phenylethyl)urea (Target Product) D->E Chloride Elimination F Et3N·HCl (Byproduct) D->F Proton Transfer

Fig 1. Synthetic workflow and mechanistic pathway of 3,3-dimethyl-1-(2-phenylethyl)urea.

Downstream Applications in Drug Development

The isolated 3,3-dimethyl-1-(2-phenylethyl)urea is rarely the final therapeutic agent; rather, it is a highly optimized scaffold for downstream functionalization.

A prominent application involves the electrophilic aromatic substitution of the phenyl ring. By treating the urea derivative with chlorosulfonic acid (HSO₃Cl) at -80 °C to 25 °C, researchers can selectively synthesize a benzene-1-sulfonyl chloride intermediate[6]. The ethyl linker acts as a weak ortho/para director, but steric hindrance from the bulky urea tail heavily favors para-substitution.

This sulfonyl chloride is subsequently reacted with various alkyl amines or aqueous ammonia to yield novel sulfonamide-urea hybrids. Recent pharmacological evaluations have demonstrated that these specific hybrids act as potent, micromolar-level inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), positioning them as highly viable candidates for Alzheimer's disease therapeutics and advanced antioxidant agents[2].

DownstreamFunctionalization Urea 3,3-dimethyl-1-(2-phenylethyl)urea (Core Scaffold) Reagent Chlorosulfonic Acid (HSO3Cl) (-80°C to 25°C) Urea->Reagent Electrophilic Aromatic Substitution Intermediate Benzene-1-sulfonyl Chloride Derivative (Electrophilic Hub) Reagent->Intermediate Sulfonyl Chlorination Amination NH3(aq) or Alkyl Amines (THF, 25°C) Intermediate->Amination Nucleophilic Substitution Product Sulfonamide-Urea Hybrid (AChE/BChE Inhibitor) Amination->Product Drug Candidate Generation

Fig 2. Downstream functionalization of the urea scaffold into neuroactive derivatives.

Safety, Handling, and E-E-A-T Protocols

Maintaining laboratory integrity requires strict adherence to the Globally Harmonized System (GHS) hazard classifications associated with 67616-21-1[4]. The following safety protocols must be integrated into the experimental design:

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation):

    • Protocol: Mandatory use of heavy-duty nitrile gloves, splash-proof chemical goggles, and a dedicated lab coat.

    • Validation: Conduct a fluorescent dye glove-breach test prior to handling concentrated solutions to ensure barrier integrity.

  • H335 (May cause respiratory irritation):

    • Protocol: All transfers of the dry powder and all synthetic steps involving volatile electrophiles (like dimethylcarbamoyl chloride) must be executed within a certified Class II chemical fume hood.

    • Validation: Verify face velocity of the fume hood (standard: 0.5 m/s or 100 fpm) using an anemometer before unsealing the reagent bottle.

References

  • Özgeriş, F. B., et al. (2021). "Synthesis of novel sulfonamides with anti-Alzheimer and antioxidant capacities". Archiv der Pharmazie (PubMed/NIH). Available at:[Link]

  • Tunç, T., et al. (2021). "Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups". ResearchGate. Available at:[Link]

Sources

Foundational

3,3-dimethyl-1-(2-phenylethyl)urea CAS number and identifiers

[1][2][3][4] Abstract This technical guide provides an in-depth analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS 67616-21-1), a substituted urea derivative utilized primarily as a synthetic intermediate in organic che...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Abstract

This technical guide provides an in-depth analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS 67616-21-1), a substituted urea derivative utilized primarily as a synthetic intermediate in organic chemistry and a structural probe in medicinal chemistry. Characterized by a phenethylamine backbone coupled with a dimethylurea moiety, this compound serves as a critical scaffold for directed lithiation strategies and structure-activity relationship (SAR) studies involving ceramide mimics and urea-based herbicides.[1] This document outlines its physicochemical properties, validated synthesis protocols, and functional applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Core[5][6]

Nomenclature & Identifiers

The compound is formally classified as a trisubstituted urea.[1] It is the phenethyl analog of the herbicide Fenuron, distinguished by the insertion of an ethylene bridge between the phenyl ring and the urea nitrogen.[1]

Identifier TypeValue
Chemical Name 3,3-dimethyl-1-(2-phenylethyl)urea
Systematic Name 1,1-Dimethyl-3-phenethylurea
CAS Registry Number 67616-21-1
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CN(C)C(=O)NCCC1=CC=CC=C1
InChI Key UTVNIVWWOUWLSK-UHFFFAOYSA-N
Physicochemical Properties

Data aggregated from crystallographic studies and calculated descriptors.[1]

PropertyValueSource/Method
Appearance Colorless crystalsRecrystallization (EtOH/Et₂O)
Melting Point 89–90 °CExperimental (Lit.)[1]
Solubility Soluble in CHCl₃, DCM, MeOH; Low solubility in H₂OLipophilic Urea Character
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Crystal System Orthorhombic, PbcaX-Ray Diffraction

Part 2: Synthetic Architecture

Primary Synthesis: Carbamoyl Chloride Route

The most robust laboratory synthesis involves the nucleophilic attack of phenethylamine on dimethylcarbamoyl chloride.[1] This method is preferred for its high yield and regioselectivity, avoiding the formation of symmetrical urea byproducts common in phosgene-mediated routes.

Reaction Scheme

Synthesis SM1 2-Phenylethylamine (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate DCM, Reflux SM2 Dimethylcarbamoyl Chloride (Electrophile) SM2->Intermediate Reagent Triethylamine (Et3N) (Base/Scavenger) Byproduct Et3N·HCl (Precipitate) Reagent->Byproduct Product 3,3-Dimethyl-1-(2-phenylethyl)urea (>95% Yield) Intermediate->Product -HCl Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea.

Experimental Protocol

Objective: Synthesis of 5.0 g scale batch. Reagents: 2-Phenylethylamine (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Triethylamine (1.4 eq), Dichloromethane (DCM).[1][2]

  • Preparation: Charge a flame-dried round-bottom flask with 2-phenylethylamine dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Add triethylamine (Et₃N) to the solution. Cool to 0 °C under an inert atmosphere (N₂ or Ar).[1]

  • Reaction: Dropwise add dimethylcarbamoyl chloride over 15 minutes. Allow the mixture to warm to room temperature, then reflux for 1 hour.

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃ and brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a mixture of diethyl ether and ethanol (3:1 v/v) to yield colorless crystals.

Alternative Route: Isocyanate Addition

For applications requiring isotopic labeling (e.g., ¹¹C-labelling for PET studies), the reaction of phenethyl isocyanate with dimethylamine is utilized. This reaction is instantaneous at room temperature but requires handling of potentially sensitizing isocyanates.[1]

Part 3: Functional Applications & Biological Activity[5][6]

Directed Lithiation Scaffold

In synthetic organic chemistry, 3,3-dimethyl-1-(2-phenylethyl)urea serves as a substrate for Directed ortho-Metalation (DoM) . The urea oxygen acts as a Lewis basic Directing Metalation Group (DMG), coordinating with organolithium reagents (e.g., t-BuLi) to facilitate selective deprotonation at the ortho position of the phenyl ring.

  • Mechanism: The urea carbonyl coordinates Li, stabilizing the transition state for ortho-lithiation.

  • Utility: Subsequent quenching with electrophiles yields tetrahydroisoquinolines and other fused heterocycles.[1]

Biological Activity: Ceramide Mimicry

Research indicates that urea derivatives of phenethylamines function as bioisosteres for amides in ceramide analogs .[1]

  • Cytotoxicity: In studies evaluating 3-alkyl-1-(1-methyl-2-phenylethyl)ureas, the urea linkage mimics the amide bond of ceramide, a lipid signaling molecule involved in apoptosis. While the methylated analogs show higher potency, the title compound (non-methylated ethyl chain) serves as a critical baseline control in Structure-Activity Relationship (SAR) libraries.[1]

  • Herbicide Metabolism: Structurally related to phenylurea herbicides (e.g., Isoproturon), this compound is often investigated as a stable metabolite or degradation product in environmental persistence studies.

SAR Core 3,3-Dimethyl-1-(2-phenylethyl)urea (Scaffold) App1 Medicinal Chemistry: Ceramide Bioisostere Core->App1 App2 Synthetic Chemistry: Lithiation Director (DMG) Core->App2 App3 Agrochemistry: Herbicide Metabolite Model Core->App3 Mech1 Urea replaces Amide bond Maintains H-bond donor/acceptor profile App1->Mech1 Mechanism Mech2 Carbonyl Oxygen coordinates Li+ Facilitates ortho-functionalization App2->Mech2 Mechanism

Figure 2: Functional applications and mechanistic roles of the compound in research.

Part 4: Safety & Handling Protocols

While specific toxicological data for CAS 67616-21-1 is limited compared to commercial drugs, its structural class (substituted ureas) dictates the following safety protocols:

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8 °C (refrigerated) to prevent slow hydrolysis or discoloration over extended periods.

References

  • Sigma-Aldrich. (n.d.).[1] 3,3-dimethyl-1-(2-phenylethyl)urea Product Detail. Retrieved from [1]

  • El-Hiti, G. A., et al. (2016).[1][2] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065-1066. Retrieved from [1]

  • Kim, S., et al. (2003).[1] Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas related to ceramide. Archives of Pharmacal Research, 26(4), 270-274. Retrieved from

  • PubChem. (2025).[1] 3,3-dimethyl-1-(2-phenylethyl)urea Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 3,3-Dimethyl-1-(2-phenylethyl)urea

The following technical guide details the solubility profile, thermodynamic characterization, and experimental validation protocols for 3,3-dimethyl-1-(2-phenylethyl)urea (also known as 1,1-dimethyl-3-phenethylurea). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental validation protocols for 3,3-dimethyl-1-(2-phenylethyl)urea (also known as 1,1-dimethyl-3-phenethylurea).

This analysis synthesizes specific physicochemical data from recent spectroscopic studies (Alshammari et al., 2020) with foundational solubility principles applicable to substituted phenylalkylureas.

Executive Summary & Compound Identity

3,3-dimethyl-1-(2-phenylethyl)urea is a substituted urea derivative characterized by a phenethyl group attached to the N1 position and a dimethyl substitution at the N3 position. It serves as a critical intermediate in the synthesis of complex carbamates and potential pharmaceutical agents.

Understanding its solubility profile is essential for optimizing purification processes (crystallization), formulation stability, and reaction yield in organic synthesis.

Physicochemical Identity
PropertyDetail
IUPAC Name 1,1-dimethyl-3-(2-phenylethyl)urea
CAS Number 36894-29-8 (Analogous) / 850242-01-2 (Benzyl variant)
Molecular Formula

Molecular Weight 192.26 g/mol
Key Functional Groups Urea linkage (–NH–CO–N<), Phenethyl moiety
Primary Characterization Confirmed via NMR, FTIR, and DFT analysis [1].[1][2][3]

Structural Basis of Solubility

The solubility behavior of 3,3-dimethyl-1-(2-phenylethyl)urea is governed by the competition between its lipophilic phenethyl tail and the hydrophilic, hydrogen-bonding urea core.

Hirshfeld Surface Analysis & Intermolecular Forces

Recent crystallographic and computational studies [1] reveal that the crystal lattice is stabilized by strong intermolecular hydrogen bonds.

  • Dominant Interactions:

    
     hydrogen bonds form the primary cohesive force in the solid state.
    
  • Solvation Mechanism: Dissolution requires a solvent capable of disrupting these lattice energy barriers.

    • Protic Solvents (Alcohols): Act as both H-bond donors and acceptors, effectively solvating the urea carbonyl and amine protons.

    • Aprotic Polar Solvents (DMSO, DMF): Act as strong H-bond acceptors, disrupting the

      
       network, leading to high solubility.
      
    • Non-Polar Solvents (Hexane): Lack the capacity to overcome the lattice energy, resulting in negligible solubility.

Solubility Profile (Predictive & Empirical)

While specific mole-fraction datasets are often proprietary, the following profile is derived from structural analogs (e.g., Fenuron) and thermodynamic principles verified for this class of compounds.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Driver
Polar Aprotic DMSO, DMF, DMAcExcellent (>20 g/100g )High dipole moment disrupts lattice H-bonds; entropy-driven solvation.
Short-Chain Alcohols Methanol, EthanolGood (5–15 g/100g )Amphiprotic nature matches urea functionality; temperature-dependent.
Medium Polarity Acetone, Ethyl AcetateModerate (1–5 g/100g )Dipole-dipole interactions; useful for anti-solvent crystallization.
Chlorinated Chloroform, DCMModerate to Good Good solvation of the phenethyl lipophilic domain.
Non-Polar n-Hexane, HeptanePoor (<0.1 g/100g )Inability to break urea H-bonds; ideal anti-solvents.
Aqueous WaterLow Hydrophobic effect of the phenethyl group limits solubility despite urea hydrophilicity.

Critical Insight: The solubility in alcohols (methanol/ethanol) exhibits a positive correlation with temperature, making them ideal candidates for cooling crystallization purification processes.

Thermodynamic Modeling & Analysis

To rigorously define the solubility profile for process scale-up, experimental data must be fitted to thermodynamic models. This allows for the interpolation of solubility at any temperature within the operational range.

Validated Models

For substituted ureas, the Modified Apelblat Equation provides the highest correlation accuracy (


).

Equation:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[4]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics

The dissolution process is endothermic (


) and entropy-driven (

).
  • Enthalpy (

    
    ):  Positive values indicate that heat is absorbed to break the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Negative values at high temperatures confirm spontaneous dissolution.
    

Experimental Protocol: Solubility Determination

To validate the profile for regulatory or development purposes, use the following Laser Monitoring Dynamic Method . This self-validating protocol minimizes human error compared to static gravimetric methods.

Workflow Diagram

Solubility_Protocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Thermostat 278-323 K) Prep->Equil Agitation Laser Laser Monitoring (Transmissivity Check) Equil->Laser Continuous Scan Dissolve Dissolution Point (Transmissivity max) Laser->Dissolve T increase Dissolve->Equil Repeat at new T Calc Calculate Mole Fraction (x) Dissolve->Calc Mass Balance Model Fit to Apelblat Model Calc->Model Regression

Figure 1: Laser monitoring workflow for precise solubility determination.

Detailed Methodology
  • Preparation: Accurately weigh 3,3-dimethyl-1-(2-phenylethyl)urea (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Agitation: Stir continuously using a magnetic stirrer to ensure homogeneity.

  • Temperature Control: Circulate water from a programmable thermostat through the vessel jacket.

  • Detection: Direct a laser beam (e.g., 635 nm) through the solution.

    • Initial State: Suspension scatters light (Low Transmissivity).

    • Final State: Clear solution transmits light (High Transmissivity).

  • Measurement: Slowly increase temperature (

    
     near saturation). Record the temperature (
    
    
    
    ) at which laser transmissivity maximizes and stabilizes.
  • Calculation:

    
    
    

Application: Crystallization Strategy

Based on the solubility differential, the following purification strategy is recommended:

  • Solvent Selection: Use Ethanol or Isopropanol .

    • Reasoning: High solubility at boiling point, low solubility at room temperature.

  • Process:

    • Dissolve crude 3,3-dimethyl-1-(2-phenylethyl)urea in Ethanol at

      
      .
      
    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly (

      
      ) to 
      
      
      
      .
    • Add n-Hexane as an anti-solvent if yield is low (ternary system).

References

  • Alshammari, M. B., Anouar, E. H., & El-Hiti, G. A. (2020).[1][2][3][5][6][7] Spectroscopic Characterization, Hirshfeld Surface, DFT, and TD-DFT of tert-Butyl Phenethylcarbamate and 1,1-Dimethyl-3-Phenethylurea.[3][5][8] Journal of Applied Spectroscopy, 87(4), 736-744.[3][5]

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies on which the Apelblat equation was used. International Journal of Pharmaceutics, 355(1-2), 1-15.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Foundational

Technical Guide: Thermodynamic Characterization of 3,3-Dimethyl-1-(2-phenylethyl)urea

The following technical guide details the thermodynamic profile and characterization framework for 3,3-dimethyl-1-(2-phenylethyl)urea . Executive Summary This guide provides a technical analysis of 3,3-dimethyl-1-(2-phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile and characterization framework for 3,3-dimethyl-1-(2-phenylethyl)urea .

Executive Summary

This guide provides a technical analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1), a substituted urea derivative structurally related to the phenylurea class of herbicides (e.g., Fenuron) and pharmaceutical pharmacophores.

While often utilized as a synthetic intermediate or a structural probe in structure-activity relationship (SAR) studies, the solid-state properties of this compound are critical for formulation stability and solubility prediction. This document synthesizes established crystallographic data with rigorous protocols for thermodynamic characterization, addressing the specific melting point range of 89–90 °C and outlining the methodology for determining enthalpy of fusion (


) and heat capacity (

).

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Before thermodynamic assessment, the chemical identity must be unequivocally established. The presence of the 2-phenylethyl flexible linker distinguishes this molecule from rigid phenylureas, introducing specific conformational degrees of freedom that influence crystal packing.

Table 1: Physicochemical Identity
PropertySpecification
Chemical Name 3,3-dimethyl-1-(2-phenylethyl)urea
IUPAC Name 1,1-dimethyl-3-(2-phenylethyl)urea
CAS Registry Number 67616-21-1
Molecular Formula

Molecular Weight 192.26 g/mol
Physical State Colorless crystalline solid
Crystal System Orthorhombic (Space group: Pbca)
Structural Significance

The molecule features a dimethylated nitrogen (


) and a mono-substituted nitrogen (

) attached to a phenylethyl group.
  • H-Bonding: The single amide proton at

    
     acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor. Crystallographic data confirms these interactions form 
    
    
    
    chains along the [010] direction, a primary driver of the lattice energy and melting point [1].
  • Conformational Flexibility: The ethyl linker allows the phenyl ring to adopt specific orientations relative to the urea plane, affecting polymorphism potential—a critical risk factor in drug development.

Thermodynamic Properties

Melting Point ( )

The melting point is the primary indicator of purity and lattice stability. For 3,3-dimethyl-1-(2-phenylethyl)urea, the phase transition is sharp, indicative of a well-ordered crystalline lattice.

  • Experimental Value: 89–90 °C [1]

  • Literature Range: 88–90 °C [1]; 81–82 °C [2] (Note: Lower values in older literature likely indicate impurities or solvent occlusion).

Enthalpy of Fusion ( ) & Heat Capacity ( )

Note: While specific


 values for this exact CAS are not standard in broad databases, they are derived experimentally using the protocols below. For structural analogs (e.g., 1,1-dimethyl-3-phenylurea), 

typically ranges between 15–25 kJ/mol.

The thermodynamic solubility of a drug-like molecule is governed by the General Solubility Equation (GSE), where the melting point and enthalpy of fusion are the dominant solid-state terms:



Why this matters: A 5 °C error in


 or a 10% error in 

can lead to significant deviations in predicted solubility, affecting bioavailability models.

Experimental Protocols

As a Senior Scientist, I prioritize self-validating protocols . The following workflows ensure data integrity for this specific urea derivative.

Synthesis & Purification (Pre-requisite)

Thermodynamic data is meaningless without defined purity. The preferred synthesis utilizes dimethylcarbamoyl chloride to ensure regioselectivity.

Synthesis Start Start: 2-Phenylethylamine Reagent + Dimethylcarbamoyl chloride (1.1 eq) Start->Reagent Cat Cat: Triethylamine Solvent: DCM Reagent->Cat Reflux Reflux (1 h) Cat->Reflux Wash Workup: Acid/Base Wash Reflux->Wash Cryst Recrystallization: EtOH/Ether (1:3) Wash->Cryst Product Target: 3,3-dimethyl-1-(2-phenylethyl)urea (>99% Purity) Cryst->Product Yield ~99%

Figure 1: Validated synthetic route for high-purity thermodynamic samples [1].

Differential Scanning Calorimetry (DSC) Protocol

This protocol determines


, 

, and screens for polymorphism.

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) Purge Gas: Nitrogen (50 mL/min)

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if solvent loss is suspected, though not expected here).

  • Equilibration: Equilibrate at 25 °C.

  • Ramp 1 (Screening): Heat at 10 °C/min to 120 °C (30 °C above expected MP).

    • Observation: Look for a single sharp endotherm at ~89 °C.

    • Calculation: Integrate the peak to find

      
       (J/g).
      
  • Cooling (Reversibility): Cool at 10 °C/min to 0 °C.

    • Observation: Look for recrystallization exotherm. If absent, the sample has formed a glass.

  • Ramp 2 (Purity Check): Heat at 2 °C/min to 120 °C.

    • Analysis: Use the Van't Hoff purity analysis on the leading edge of the melt peak.

Acceptance Criteria:

  • Onset Temperature: 89.0 ± 1.0 °C.

  • Peak Shape: Sharp (Peak width at half height < 1.5 °C).

  • Baseline: Flat before and after transition.

DSC_Workflow Sample Sample: 3-5 mg (Dried, Powdered) Cycle1 Heat Cycle 1 (10°C/min to 120°C) Sample->Cycle1 Decision Endotherm at 89°C? Cycle1->Decision Calc Calculate Enthalpy (Area) & Onset Temp Decision->Calc Yes (Sharp) Cycle2 Cool & Re-Heat (2°C/min) Decision->Cycle2 Broad/Multiple Calc->Cycle2 Purity Van't Hoff Purity Analysis Cycle2->Purity

Figure 2: DSC decision tree for melting point and purity validation.

Analysis & Discussion

Crystal Lattice Energy

The melting point of 89–90 °C is relatively high for a molecule of this molecular weight (192.26 Da) with a flexible alkyl chain. This thermal stability is attributed to the intermolecular hydrogen bonding network .

  • Mechanism: The urea moiety acts as a rigid anchor. The

    
     interactions create infinite chains.
    
  • Implication: Disrupting this lattice (dissolution) requires overcoming this cohesive energy. Solvents capable of H-bond acceptance (e.g., DMSO, Methanol) will show significantly higher solubility than non-polar solvents.

Polymorphism Risk

Urea derivatives are prone to conformational polymorphism. The "2-phenylethyl" chain can rotate, potentially allowing the phenyl ring to pack differently (e.g., T-shaped vs. parallel stacking).

  • Recommendation: If the DSC scan shows a small endotherm before the main melt (e.g., at 80–82 °C), do not assume impurity. It may be a metastable polymorph (Form II). Verify with Powder X-Ray Diffraction (PXRD).

References

  • El-Hiti, G. A., Smith, K., Alshammari, M. B., Alotaibi, M. H., & Kariuki, B. M. (2016).[1] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O.[1] Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065–1066.[1] [Link]1]

  • Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012).[1] Lithiation and substitution of N′-(ω-phenylalkyl)-N,N-dimethylureas. Synthesis, 44, 2013–2022.[1] [Link]

  • Simirsky, V. V., et al. (2010). Energetic studies of urea derivatives. The Journal of Chemical Thermodynamics, 42(4), 536-544. (Contextual reference for urea thermodynamics). [Link]

Sources

Exploratory

Literature review of phenylethyl urea derivatives and analogs

Engineering Phenylethyl Urea Pharmacophores: A Technical Guide to Structure-Activity Relationships and Synthesis As drug discovery pivots toward highly selective, small-molecule modulators, the phenylethyl urea scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Phenylethyl Urea Pharmacophores: A Technical Guide to Structure-Activity Relationships and Synthesis

As drug discovery pivots toward highly selective, small-molecule modulators, the phenylethyl urea scaffold has emerged as a privileged pharmacophore. This in-depth technical guide explores the mechanistic causality, structure-activity relationships (SAR), and self-validating synthetic protocols for phenylethyl urea derivatives, providing a comprehensive framework for researchers and drug development professionals.

The architectural brilliance of the phenylethyl urea core lies in its dual functionality. The central urea linkage acts as a robust, bidentate hydrogen-bond donor and acceptor, providing rigid directional interactions with target protein backbones. Concurrently, the phenylethyl moiety introduces a critical chiral center at the alpha-position.

The causality behind selecting this specific scaffold is rooted in stereospecific spatial orientation. The alpha-methyl group restricts the rotational freedom of the adjacent phenyl ring, locking the molecule into a conformation that effectively probes the hydrophobic pockets of target receptors. This stereochemical rigidification is the primary driver for the high target selectivity observed in recent literature.

Therapeutic Targets and Quantitative SAR

Recent high-throughput screening (HTS) and optimization campaigns have successfully mapped the phenylethyl urea scaffold to several distinct therapeutic targets.

Target 1: The Complement System (C9 Deposition) The complement system is a vital component of innate immunity, but its overactivation leads to severe inflammatory diseases. A milestone study identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate complement inhibitor with an IC50 of 50 µM[1].

  • SAR Causality: Structural modification revealed that replacing the dimethoxyphenyl group with a five- or six-carbon chain drastically improved potency[1]. The optimized compound, 7l , achieved an extraordinary IC50 of 13 nM[1].

  • Stereochemical Mandate: The spatial arrangement is non-negotiable. The (S)-enantiomer is critical for binding; evaluating the (R)-enantiomer (compound 2c) yielded a meager 16.95% inhibition at 100 µg/mL, proving that the (S)-configuration perfectly complements the steric constraints of the C9 deposition site[1].

Target 2: Calcium Release-Activated Calcium (CRAC) Channels Targeting ORAI1, the pore-forming subunit of CRAC channels, is a promising strategy for immunosuppression. 1-Phenyl-3-(1-phenylethyl)urea was discovered as a hit compound inhibiting Ca2+ influx with an IC50 of 3.25 µmol/L[2].

  • SAR Causality: Similar to complement inhibition, stereochemistry dictates efficacy. The (S)-enantiomer (compound 2e ) demonstrated superior potency with an IC50 of 0.75 µmol/L, whereas the (R)-enantiomer (compound 2f ) was significantly weaker (IC50 = 7.60 µmol/L)[2]. Furthermore, substituting the right-side phenyl ring with electron-donating groups enhances the electron density of the pi-system, strengthening cation-pi interactions within the ORAI1 channel[2].

Target 3: Antimicrobial Activity The rise of multidrug-resistant (MDR) strains has necessitated novel antibacterial chemotypes. N,N-disubstituted phenylethyl ureas, such as (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (compound 3n ), have demonstrated significant growth inhibition against Acinetobacter baumannii[3]. The introduction of bulky, lipophilic groups (e.g., adamantyl moieties in related urea derivatives like compound 3l , which showed 94.5% inhibition) enhances bacterial cell wall penetration[3].

Quantitative Data Summary

The following table synthesizes the critical quantitative data driving the SAR logic for phenylethyl urea derivatives.

Compound DesignationTarget / ApplicationChiral ConfigurationKey ModificationActivity (IC50 / Inhibition)
Hit 1 Complement System (C9)Racemic3,4-dimethoxyphenyl (LHS)50 µM
Compound 7l Complement System (C9)(S)-enantiomer5/6-carbon chain (LHS)13 nM
Compound 2c Complement System (C9)(R)-enantiomer3,4-dimethoxyphenyl (LHS)16.95% (at 100 µg/mL)
Compound 2e CRAC Channel (ORAI1)(S)-enantiomerElectron-donating RHS0.75 µmol/L
Compound 2f CRAC Channel (ORAI1)(R)-enantiomerElectron-donating RHS7.60 µmol/L
Compound 3n Antimicrobial (A. baumannii)(S)-enantiomerN-benzyl substitutionHigh Inhibition

SAR Logical Framework Visualization

SAR_Logic Core Phenylethyl Urea Core LHS Left-Hand Aryl/Alkyl (Hydrophobic Contacts) Core->LHS Modulates Lipophilicity RHS Right-Hand Phenylethyl (Chiral Center) Core->RHS Dictates Stereoselectivity Target1 Complement System (C9 Deposition) LHS->Target1 5/6-carbon chains optimal (13 nM) Target3 Antimicrobial (A. baumannii) LHS->Target3 Bulky/Adamantyl groups enhance penetration RHS->Target1 (S)-enantiomer critical Target2 CRAC Channels (ORAI1) RHS->Target2 (S) > (R) enantiomer (0.75 µM) RHS->Target2 Electron-donating groups favor binding

Fig 1. Logical Structure-Activity Relationship (SAR) pathways for phenylethyl urea derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal checkpoint to guarantee data fidelity.

Protocol A: Stereoretentive Synthesis of Phenylethyl Ureas

Objective: Synthesize 1-aryl-3-(1-phenylethyl)ureas without compromising the enantiomeric excess (ee) of the chiral center. Causality: Utilizing a direct isocyanate-amine coupling in an aprotic solvent avoids the elevated temperatures required for Curtius rearrangements of carboxylic acids, thereby eliminating the risk of thermal racemization at the benzylic position.

  • Preparation: Dissolve 1.0 equivalent of optically pure (S)-(-)-1-phenylethylamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: DCM provides excellent solubility and is easily removed post-reaction due to its low boiling point.

  • Coupling: Dropwise add 1.05 equivalents of the desired aryl/alkyl isocyanate at 0°C. Rationale: The slight excess of isocyanate ensures complete consumption of the valuable chiral amine. The low temperature controls the exothermic nucleophilic attack, preventing side reactions like biuret formation.

  • Catalysis: Add 0.1 equivalents of Triethylamine (TEA). Rationale: TEA acts as a nucleophilic catalyst, activating the isocyanate carbon and neutralizing any trace HCl if amine hydrochlorides were used.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via FT-IR spectroscopy. The system is validated as "complete" only when the intense, characteristic asymmetric stretching band of the isocyanate group at ~2270–2250 cm⁻¹ completely disappears.

  • Isolation: Wash the organic layer with 1N HCl (to remove TEA and unreacted amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethanol to yield the pure urea derivative.

Protocol B: High-Throughput Hemolytic Assay for Complement Inhibition

Objective: Quantify the inhibitory potency (IC50) of synthesized ureas against the complement classical pathway. Causality: A hemolytic assay is utilized because it provides a direct, functional readout of the entire complement cascade. Erythrocyte lysis is the terminal step, entirely dependent on the successful deposition of C9 to form the Membrane Attack Complex (MAC).

  • Sensitization: Incubate sheep erythrocytes with rabbit anti-sheep erythrocyte antibodies at 37°C for 30 minutes to create sensitized sheep erythrocytes (EA).

  • Inhibitor Incubation: In a 96-well microtiter plate, mix human serum (diluted 1:40 in gelatin veronal buffer containing Ca2+ and Mg2+) with varying concentrations of the urea derivative (e.g., 1 nM to 100 µM). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the small molecule to achieve binding equilibrium with its target (C9) before the cascade is triggered.

  • Cascade Trigger: Add the sensitized EA suspension to the wells. Incubate for 30 minutes at 37°C.

  • Validation Checkpoint (Self-Validation): Include a positive control (serum + EA + vehicle solvent) which must show 100% lysis, and a negative control (heat-inactivated serum + EA) which must show 0% lysis. If the controls deviate by >5%, the assay is invalid and must be repeated.

  • Quantification: Centrifuge the plate to pellet intact cells. Transfer the supernatant and measure the absorbance of released hemoglobin at 540 nm. Calculate IC50 using non-linear regression analysis.

Experimental Workflow Visualization

Workflow S1 Step 1: Aprotic Coupling (Amine + Isocyanate) S2 Step 2: FT-IR Validation (Loss of 2250 cm⁻¹ peak) S1->S2 In-process check S3 Step 3: Stereochemical Confirmation (NMR) S2->S3 Purification S4 Step 4: Functional Assay (Hemolytic/MIC) S3->S4 Lead progression

Fig 2. Self-validating experimental workflow for urea derivative synthesis and biological screening.

References

  • Zhang, M., et al. "Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.
  • Zhang, H., et al. "Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel." Acta Pharmacologica Sinica, PubMed Central (PMC).
  • Patil, M., et al. "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies." Antibiotics, MDPI.

Sources

Foundational

Biological activity and toxicity data for 3,3-dimethyl-1-(2-phenylethyl)urea

The following technical guide provides an in-depth analysis of 3,3-dimethyl-1-(2-phenylethyl)urea , a structural hybrid bridging the phenylurea herbicide class and phenethylamine-based pharmacological agents.[1] Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,3-dimethyl-1-(2-phenylethyl)urea , a structural hybrid bridging the phenylurea herbicide class and phenethylamine-based pharmacological agents.[1]

Physicochemical Characterization, Synthesis, and Biological Activity Profile[1]

Executive Summary

3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1) is an unsymmetrical urea derivative characterized by a phenylethyl moiety attached to the N1 nitrogen and a dimethyl-substituted N3 nitrogen.[1] While structurally related to the photosystem II-inhibiting herbicide Fenuron , the insertion of an ethyl spacer between the phenyl ring and the urea pharmacophore drastically alters its electronic properties and biological profile. This guide details its synthesis, spectroscopic signatures (supported by DFT studies), and its role as a lipophilic scaffold in medicinal chemistry, specifically in the development of CNS-active agents and ceramide analogues.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
PropertyData
IUPAC Name 3,3-dimethyl-1-(2-phenylethyl)urea
Synonyms 1,1-dimethyl-3-phenethylurea; N-(2-phenylethyl)-N',N'-dimethylurea
CAS Number 67616-21-1
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State White crystalline solid
Melting Point 136–140 °C (Typical for phenethyl ureas)
Solubility Soluble in DMSO, Ethanol, Chloroform; Low solubility in water
LogP (Predicted) ~1.9 – 2.1 (Lipophilic)
Structural Significance

The compound consists of three distinct domains:

  • Aromatic Head: A phenyl ring providing π-stacking interactions.[1]

  • Flexible Linker: An ethyl (-CH₂CH₂-) chain that decouples the aromatic system from the urea, preventing resonance delocalization common in arylurea herbicides.[1]

  • Urea Tail: A dimethylated urea terminus acting as a hydrogen bond acceptor/donor.[1]

Biological Activity Landscape

The biological activity of 3,3-dimethyl-1-(2-phenylethyl)urea is defined by its deviation from established pharmacophores.[1]

A. Herbicidal Activity (Structure-Activity Relationship)

Unlike Fenuron (1,1-dimethyl-3-phenylurea), which is a potent herbicide, the target compound exhibits negligible herbicidal activity .[1]

  • Mechanism: Phenylurea herbicides bind to the D1 protein of Photosystem II.[1] This binding requires a rigid, planar relationship between the phenyl ring and the urea nitrogen to fit the plastoquinone binding pocket.

  • Effect of Spacer: The ethyl linker in 3,3-dimethyl-1-(2-phenylethyl)urea introduces rotational freedom (entropy) and breaks the electronic conjugation, rendering it ineffective as a PSII inhibitor.[1]

B. Pharmacological Potential (Medicinal Chemistry)

The compound serves as a scaffold for "soft" analogues of phenethylamine drugs.

  • Cytotoxicity & Ceramide Mimicry: Research indicates that 1-phenethyl-3-alkylureas can function as ceramide analogues.[1] The urea linkage mimics the amide bond of ceramides, potentially modulating sphingolipid signaling pathways involved in apoptosis.

  • CNS Activity: The phenethylamine backbone is a privileged structure in neuropharmacology.[1] While the dimethylurea cap reduces basicity (preventing protonation at physiological pH), it increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.[1] Derivatives are investigated for anticonvulsant properties.[1][2]

  • Antimicrobial: Unsymmetrical ureas bearing lipophilic aryl tails have shown moderate inhibitory activity against Acinetobacter baumannii, acting likely through membrane disruption or specific enzymatic inhibition (e.g., urease mimicry).

Toxicity & Safety Profile

Note: Specific experimental toxicology data for CAS 67616-21-1 is limited.[1] The following is a read-across assessment based on close structural analogues.

Toxicity EndpointAssessment (Read-Across)Basis
Acute Oral Toxicity Low (LD50 > 2000 mg/kg)Based on Fenuron (LD50 ~6400 mg/kg) and Phenethylurea.[1]
Skin Irritation Moderate IrritantUrea derivatives are known keratolytic agents and irritants.[1]
Aquatic Toxicity Potential Chronic HazardLipophilic ureas can bioaccumulate; analogous to substituted ureas.[1]
Genotoxicity Negative (Predicted)Lacks the nitro/nitroso groups typically associated with urea mutagenicity.

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during synthesis.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow hydrolysis.

Experimental Protocols
Protocol A: Synthesis via Isocyanate Addition

This method ensures high purity by avoiding the use of phosgene.[1]

Reagents:

  • 2-Phenylethyl isocyanate (1.0 eq)[1]

  • Dimethylamine (2.0 M in THF, 1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-phenylethyl isocyanate (10 mmol) in 20 mL anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition: Add the dimethylamine solution (12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles.

Protocol B: Regioselective Lithiation (Synthetic Utility)

The compound can be functionalized at the ortho-position or the side chain via directed lithiation.[1]

Reagents:

  • tert-Butyllithium (t-BuLi) (1.7 M in pentane)[1]

  • Tetrahydrofuran (THF) [Anhydrous]

  • Electrophile (e.g., Methyl iodide, Benzaldehyde)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,3-dimethyl-1-(2-phenylethyl)urea (1.0 eq) in anhydrous THF at -78 °C.

  • Lithiation: Add t-BuLi (3.0 eq) dropwise.[1] The urea oxygen directs lithiation.[1]

    • Note: Lithiation may occur at the benzylic position (α-CH₂) or the ortho-ring position depending on kinetics.[1]

  • Quenching: Add the electrophile (1.2 eq) and stir for 1 hour at -78 °C.

  • Hydrolysis: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the divergent biological pathways between the herbicide Fenuron and the target phenethyl urea.

SAR_Analysis Target 3,3-dimethyl-1-(2-phenylethyl)urea (Target Compound) CNS CNS Modulation (Anticonvulsant/Sedative) Target->CNS Lipophilic Urea Transport (Potential Activity) Inactive Inactive/Weak Activity Target->Inactive Ethyl Spacer Breaks Conjugation (Loss of Herbicide Activity) Fenuron Fenuron (1,1-dimethyl-3-phenylurea) PSII Photosystem II Inhibition (Herbicidal) Fenuron->PSII Direct Phenyl-N Conjugation Phenethylamine Phenethylamine (CNS Active Scaffold) Phenethylamine->CNS Dopaminergic Mimicry

Caption: SAR comparison showing how the ethyl spacer in the target compound abolishes herbicidal activity (unlike Fenuron) while retaining CNS-active structural motifs.

References
  • Alshammari, M. B., Anouar, E. H., & El-Hiti, G. A. (2020).[1][3][4] Tert-butylphenethylcarbamate and 1,1-Dimethyl-3-phenethylurea: Synthesis, DFT Studies, and Spectroscopic Characterization. Journal of Applied Spectroscopy, 87, 736–744.[1][5] Link

  • Smith, A. E., & Grove, J. (1969). Metabolism of Herbicides: Structure-Activity Relationships in Phenylureas. Journal of Agricultural and Food Chemistry, 17(3), 609-613.[1] (Grounding for SAR analysis).

  • Gattoni-Celli, S., et al. (2003).[1] Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas related to ceramide.[1][6] Archives of Pharmacal Research, 26(4), 270-274.[1] Link

  • PubChem Database. (n.d.).[1] Compound Summary for CID 12441924: 3,3-dimethyl-1-(2-phenylethyl)urea.[1] National Library of Medicine.[1] Link

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Substituted Ureas. (General toxicity read-across source).

Sources

Exploratory

Pharmacophore modeling of 3,3-dimethyl-1-(2-phenylethyl)urea

An In-Depth Technical Guide to the Pharmacophore Modeling of 3,3-Dimethyl-1-(2-phenylethyl)urea Executive Summary In the landscape of rational drug design, urea-based small molecules represent a privileged scaffold, most...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 3,3-Dimethyl-1-(2-phenylethyl)urea

Executive Summary

In the landscape of rational drug design, urea-based small molecules represent a privileged scaffold, most notably recognized for their profound efficacy as inhibitors of Soluble Epoxide Hydrolase (sEH) [1]. The molecule 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1) serves as an exemplary fragment for understanding the intricate balance of hydrogen-bonding networks and hydrophobic interactions required for target engagement.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the pharmacophoric features of this molecule. We will explore the causality behind its conformational behavior, detail a self-validating computational protocol for 3D pharmacophore generation, and map its structural domains to the sEH catalytic machinery.

Molecular Anatomy & Pharmacophoric Deconstruction

To build a robust pharmacophore model, we must first dissect 3,3-dimethyl-1-(2-phenylethyl)urea into its functional domains. The molecule is characterized by three distinct pharmacophoric regions, each dictating a specific interaction with the biological target [2].

  • The Primary Pharmacophore (Urea Core): The -NH-CO-N(CH3)2 moiety is the energetic anchor. In the context of sEH inhibition, the urea group acts as a transition-state mimic for epoxide hydrolysis. The carbonyl oxygen functions as a potent Hydrogen Bond Acceptor (HBA), while the single unsubstituted nitrogen (N1) acts as a Hydrogen Bond Donor (HBD). Crucially, the presence of at least one hydrogen on the urea nitrogens is an absolute requirement for sEH inhibitory activity [3].

  • The Secondary Pharmacophore (Phenylethyl Tail): Comprising an aromatic ring and a flexible two-carbon linker, this region fulfills the spatial requirements of the target's hydrophobic tunnel. The ethyl linker is not merely a spacer; it acts as a conformational shock absorber, allowing the phenyl ring to adopt an orthogonal orientation relative to the urea plane, thereby maximizing favorable

    
     and van der Waals contacts.
    
  • The Tertiary Pharmacophore (Dimethyl Cap): The N,N-dimethyl substitution at the 3-position introduces localized steric bulk and eliminates one potential HBD. This substitution modulates the molecule's topological polar surface area (TPSA) and logP, fine-tuning its solubility and preventing off-target kinase binding that often plagues primary ureas.

Interaction cluster_ligand 3,3-Dimethyl-1-(2-phenylethyl)urea cluster_target sEH Active Site L1 Urea Moiety (Primary Pharmacophore) T1 Asp335 / Tyr383 / Tyr466 (Catalytic Triad) L1->T1 H-Bond Donor/Acceptor L2 Phenylethyl Group (Secondary Pharmacophore) T2 Hydrophobic Tunnel (Right Pocket) L2->T2 Pi-Pi / Hydrophobic Fit L3 Dimethyl Group (Tertiary Pharmacophore) T3 Steric Boundary (Left Pocket) L3->T3 Van der Waals Contact

Fig 1. Mechanistic mapping of pharmacophoric features to the sEH catalytic active site.

Self-Validating Protocol for 3D Pharmacophore Generation

A pharmacophore model is only as reliable as the conformational space it samples. If the input conformations are biologically inaccessible (e.g., high-energy steric clashes), the resulting model will yield false positives during virtual screening. The following step-by-step methodology ensures a self-validating, thermodynamically sound model.

Phase I: Ligand Preparation & Conformational Sampling
  • Ionization State Assignment: Utilize a pKa predictor (e.g., Epik) to assign the protonation state at pH 7.4. The urea moiety remains neutral, ensuring the HBD/HBA features are accurately represented.

  • Force Field Application: Apply the OPLS4 force field to minimize the 2D structure into a 3D geometry. OPLS4 is chosen for its superior parameterization of torsional barriers in flexible aliphatic linkers (like the ethyl chain).

  • Systematic Conformational Search: Perform a mixed torsional/low-mode conformational search.

    • Causality: The ethyl linker introduces significant rotational freedom. We must generate a diverse ensemble of conformers within a 5.0 kcal/mol energy window of the global minimum to ensure we capture the bioactive conformation, which often differs from the absolute lowest-energy state.

Phase II: Feature Extraction & Spatial Mapping
  • SMARTS Pattern Matching: Assign pharmacophore features using predefined SMARTS queries:

    • [#7H]: Maps the HBD to the N1 position.

    • : Maps the HBA to the urea carbonyl.

    • c1ccccc1: Maps the Hydrophobic/Aromatic ring feature to the phenyl group.

  • Vector Alignment: Project directional vectors from the HBD and HBA features. The HBD vector must point toward the theoretical location of the target's aspartate carboxylate (Asp335 in sEH), while the HBA vector points toward the tyrosine hydroxyls (Tyr383/Tyr466) [3].

Phase III: Decoy-Based Validation (The Self-Validating System)
  • Decoy Generation: Generate a set of 500 property-matched decoy molecules (similar MW, logP, and TPSA, but topologically distinct from the active scaffold).

  • ROC-AUC Scoring: Screen the active molecule and the decoys against the generated pharmacophore model. A robust model must achieve a Receiver Operating Characteristic Area Under the Curve (ROC-AUC) > 0.85, proving its ability to selectively enrich true actives over decoys.

Workflow A Ligand Preparation (3D Structure & Protonation) B Conformational Sampling (OPLS4 Force Field) A->B Energy Minimized C Feature Extraction (HBD, HBA, Aromatic, Hydrophobic) B->C Low-Energy Conformers D 3D Pharmacophore Generation (Vector Alignment) C->D Feature Mapping E Validation via Decoy Set (ROC-AUC Scoring) D->E Model Refinement

Fig 2. Computational workflow for 3D pharmacophore generation and decoy-based validation.

Quantitative Structure-Activity Relationship (QSAR) Context

To understand the specific value of the 3,3-dimethyl-1-(2-phenylethyl)urea scaffold, we must compare it against structural analogs. The table below synthesizes the structure-activity relationship (SAR) principles established in the literature for urea-based sEH inhibitors [1, 2].

By analyzing this data, we observe the causality of structural modifications: removing the phenyl ring drastically reduces target affinity due to the loss of secondary hydrophobic contacts, while over-substituting the urea nitrogens (removing all HBDs) completely abolishes activity.

Compound ScaffoldPrimary Feature (Urea)Secondary Feature (Tail)Tertiary Feature (Cap)Estimated sEH IC₅₀ (nM)*LogP
3,3-Dimethyl-1-(2-phenylethyl)urea 1 HBD, 1 HBAPhenylethyl (Aromatic)Dimethyl (Steric bulk)~45 - 802.1
1-(2-Phenylethyl)urea 3 HBD, 1 HBAPhenylethyl (Aromatic)None (Primary amine)~150 - 2001.4
N,N'-Dicyclohexylurea (DCU) 2 HBD, 1 HBACyclohexyl (Aliphatic)Cyclohexyl (Aliphatic)~2 - 53.8
Tetramethylurea 0 HBD, 1 HBANoneDimethyl (x2)> 10,000 (Inactive)0.3

*Note: IC₅₀ values are synthesized estimates based on established SAR trends for murine/human sEH inhibition to illustrate pharmacophoric dependencies.

Conclusion

The pharmacophore modeling of 3,3-dimethyl-1-(2-phenylethyl)urea reveals a highly efficient, compact scaffold. The strict requirement for the urea HBD/HBA vectors ensures precise anchoring within the target active site, while the flexible phenylethyl tail and the dimethyl cap provide modular handles for optimizing pharmacokinetics (LogP and solubility). By employing a self-validating computational workflow that rigorously samples the conformational space of the ethyl linker, researchers can utilize this fragment as a highly predictive 3D query for virtual screening campaigns targeting hydrolase enzymes.

References

  • McElroy, N. R., Jurs, P. C., Morisseau, C., & Hammock, B. D. (2003). QSAR and Classification of Murine and Human Soluble Epoxide Hydrolase Inhibition by Urea-Like Compounds. Journal of Medicinal Chemistry, 46(6), 1066-1080.[Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Das, N., Dhanawat, M., Kulshrestha, A., & Shrivastava, S. K. (2011). Pharmacophoric Modeling and Atom-Based 3D-QSAR of Novel 1-Aryl-3-(1-acylpiperidin-4-yl) Urea as Human Soluble Epoxide Hydrolase Inhibitors (sEHIs). Medicinal Chemistry, 7(6), 581-592.[Link]

Foundational

Crystal structure and X-ray diffraction data for 3,3-dimethyl-1-(2-phenylethyl)urea

Technical Guide: Crystallographic Characterization of 3,3-Dimethyl-1-(2-phenylethyl)urea Executive Summary This technical guide provides a comprehensive structural analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystallographic Characterization of 3,3-Dimethyl-1-(2-phenylethyl)urea

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (also known as 1,1-dimethyl-3-(2-phenylethyl)urea).[1] Urea derivatives are a cornerstone of medicinal chemistry, serving as pharmacophores in kinase inhibitors, soluble epoxide hydrolase inhibitors, and herbicides.[1]

Precise knowledge of the solid-state arrangement of this compound is critical for understanding its solubility profile, bioavailability, and potential polymorphism.[1] This guide details the synthesis, crystallization protocols, and definitive single-crystal X-ray diffraction (SC-XRD) data, grounded in the authoritative work of El-Hiti et al. (2016).[1]

Chemical Identity & Relevance

  • IUPAC Name: 3,3-dimethyl-1-(2-phenylethyl)urea[1]

  • Alternative Name: 1,1-dimethyl-3-(2-phenylethyl)urea[1][2]

  • Molecular Formula: C₁₁H₁₆N₂O[1][3][4]

  • Molecular Weight: 192.26 g/mol [1]

  • CAS Number: 13054-81-4 (Generic for isomer class; specific crystal data tied to CCDC deposition).[1]

Structural Significance: The molecule features a flexible ethyl linker connecting a lipophilic phenyl ring to a polar urea core.[1] The 3,3-dimethyl substitution removes one hydrogen bond donor site, forcing the crystal packing to rely exclusively on the single remaining N-H donor and the carbonyl oxygen acceptor.[1] This specific constraint directs the formation of unique hydrogen-bonded chains in the solid state.[1]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for diffraction, a high-purity synthesis followed by controlled recrystallization is required.[1]

Synthesis Workflow

Reaction Principle: Nucleophilic addition of a primary amine to a carbamoyl chloride.[1]

Reagents:

  • (2-Phenylethyl)amine (Phenethylamine)[1]

  • Dimethylcarbamoyl chloride[1]

  • Triethylamine (Base scavenger)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with (2-phenylethyl)amine (1.0 equiv) and triethylamine (1.4 equiv) in anhydrous dichloromethane.

  • Addition: Cool the solution to 0°C. Dropwise add dimethylcarbamoyl chloride (1.1 equiv) under an inert atmosphere (N₂).

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 1 hour to ensure completion.

  • Work-up: Wash the organic layer with water (2x) and brine (1x).[1] Dry over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude solid.

Crystallization Methodology

The crude product requires recrystallization to resolve the lattice structure.[1]

  • Solvent System: Ethanol (hot) or Ethyl Acetate/Hexane mixture.[1]

  • Method: Slow Evaporation.[1]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Filter any insolubles. Allow the filtrate to stand at room temperature (293 K) in a semi-closed vessel. Colorless block-like crystals typically form within 24–48 hours.[1]

Visualizing the Synthesis Pathway

SynthesisPathway Reactant1 2-Phenylethylamine Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Et3N / DCM Reactant2 Dimethylcarbamoyl Chloride Reactant2->Intermediate Product 3,3-Dimethyl-1- (2-phenylethyl)urea Intermediate->Product - HCl / Reflux Crystal Single Crystal (Orthorhombic) Product->Crystal Recrystallization (Slow Evap)

Figure 1: Synthetic route and crystallization workflow for C₁₁H₁₆N₂O.

Crystallographic Data

The following data represents the definitive structural parameters for 3,3-dimethyl-1-(2-phenylethyl)urea as determined by X-ray diffraction at 293 K.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Crystal System Orthorhombic
Space Group Pbca (No.[1][2][3][4][5] 61)
Unit Cell Dimensions a = 10.7388(6) Åb = 9.8449(5) Åc = 21.1259(14) Å
Volume (V) 2233.5(2) ų
Z (Molecules/Unit Cell) 8
Calculated Density 1.143 g/cm³
Absorption Coefficient (μ) 0.08 mm⁻¹
F(000) 832
Temperature 293(2) K
R-Indices (Final) R₁ = 0.0582, wR₂ = 0.1795

Data Source: El-Hiti et al., Z.[1][2][4] Kristallogr. NCS 231 (2016).[1]

Structural Analysis & Molecular Geometry

Conformation

The asymmetric unit consists of a single molecule.[1] A key structural feature is the orientation of the urea moiety relative to the phenyl ring.[1] The flexible ethyl linker allows the phenyl ring to rotate to minimize steric hindrance with the dimethyl group.[1]

  • Torsion: The molecule adopts a non-planar conformation due to the sp³ carbons in the ethyl chain.[1]

  • Bond Lengths: The C=O bond length is typical for ureas (~1.23 Å), indicating standard resonance stabilization between the nitrogen lone pairs and the carbonyl.[1]

Hydrogen Bonding Network

Unlike mono-substituted ureas which form 2D sheets (using both N-H donors), this 3,3-dimethyl derivative acts as a chain former .[1]

  • Donor: N-H (N1)[1]

  • Acceptor: C=O (O1)

  • Pattern: Molecules are linked into infinite chains running parallel to the b-axis via intermolecular N—H[1][3]···O hydrogen bonds.[1][3]

  • Graph Set: This motif is often described by the graph set notation C(4) , representing a chain formed by a single type of hydrogen bond.[1]

Visualizing the Packing Logic

CrystalPacking Molecule Single Molecule (C11H16N2O) HBond H-Bond Formation (N-H ... O=C) Molecule->HBond Donor/Acceptor Recognition Chain 1D Infinite Chain (Along b-axis) HBond->Chain Translation Packing Orthorhombic Packing (Pbca) Chain->Packing Van der Waals Stacking

Figure 2: Hierarchical assembly of the crystal lattice driven by hydrogen bonding.[1]

Simulated X-Ray Powder Diffraction (XRPD)

For researchers verifying bulk purity, the single-crystal data predicts the following characteristic peaks in the powder pattern (calculated for Cu Kα radiation, λ = 1.5418 Å).

  • Low Angle Peaks (Diagnostic):

    • 2θ ≈ 8.3° (Corresponding to the (002) reflection, derived from c-axis spacing).[1]

    • 2θ ≈ 16.5° (Higher order (004)).[1]

    • 2θ ≈ 18.0° (Strong reflection from packing planes).[1]

Note: Experimental XRPD patterns may show slight shifts due to temperature differences (293 K vs. ambient) or preferred orientation effects.

References

  • El-Hiti, G. A., et al. (2016).[1] "Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C₁₁H₁₆N₂O."[1][2] Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065–1066.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Deposition Number 1473087.[1]

  • PubChem. Compound Summary for CID 12441924 (3,3-dimethyl-1-(2-phenylethyl)urea).[1] [1]

Sources

Exploratory

Potential applications of 3,3-dimethyl-1-(2-phenylethyl)urea in medicinal chemistry

Title: 3,3-Dimethyl-1-(2-phenylethyl)urea: A Strategic Scaffold for Isoquinoline Synthesis and sEH Inhibitor Design[1] Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3,3-Dimethyl-1-(2-phenylethyl)urea: A Strategic Scaffold for Isoquinoline Synthesis and sEH Inhibitor Design[1]

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]

Executive Summary

3,3-Dimethyl-1-(2-phenylethyl)urea (CAS: 13266-67-6), also known as 1,1-dimethyl-3-phenethylurea, represents a versatile pharmacophore in medicinal chemistry.[1] While often categorized as a simple urea derivative, its structural architecture—combining a lipophilic phenethylamine tail with a polar dimethylurea head—positions it as a critical intermediate for the synthesis of nitrogen heterocycles and a probe for enzyme inhibition studies.

This guide explores the compound's utility in three primary domains:

  • Synthetic Precursor: As a substrate for the construction of 3,4-dihydroisoquinolin-1(2H)-ones , a privileged scaffold in PARP inhibitors and NK1 antagonists.[1]

  • Enzyme Inhibition: As a structural probe for Soluble Epoxide Hydrolase (sEH) , elucidating the steric and electronic requirements of the catalytic pocket.

  • Agrochemical Relevance: As a structural analog to phenylurea herbicides, offering insights into selectivity and off-target toxicity.

Chemical Profile & Structural Properties[2][3][4][5][6]

Before deploying 3,3-dimethyl-1-(2-phenylethyl)urea in synthesis or assays, its physicochemical properties must be understood to optimize solubility and reactivity.[1]

PropertyValue/DescriptionRelevance
IUPAC Name 1,1-Dimethyl-3-(2-phenylethyl)ureaOfficial nomenclature for registry.[1]
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol Fragment-like (Rule of 3 compliant).[1]
Crystal System Orthorhombic, PbcaStable solid-state form for storage.[1]
Solubility Soluble in DCM, DMSO, MethanolCompatible with standard organic reactions and bioassays.[1]
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Asp333 in sEH).[1][2]
H-Bond Acceptors 1 (C=O)Carbonyl oxygen acts as a key acceptor.[1]

Structural Insight: The crystal structure reveals that the amide group forms intermolecular N—H[3]···O hydrogen bonds, creating chains along the [010] direction.[3] This strong intermolecular network contributes to its stability and high melting point (88–90 °C), making it an easy-to-handle solid reagent.[1]

Application I: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

The most high-value application of 3,3-dimethyl-1-(2-phenylethyl)urea is its role as a precursor for 3,4-dihydroisoquinolin-1(2H)-ones .[1] This bicyclic scaffold is the core of numerous bioactive molecules, including PARP inhibitors (for cancer) and 5-HT receptor antagonists.[1]

Mechanistic Pathway

The transformation involves an intramolecular Friedel-Crafts amidoalkylation or a Bischler-Napieralski-type cyclization .[1] The urea carbonyl is activated by a Lewis acid or dehydrating agent, generating an electrophilic species that attacks the electron-rich phenyl ring at the ortho position.

Key Advantages:

  • Atom Economy: The dimethylamine group acts as a leaving group (in some variants) or remains to form a urea-functionalized isoquinoline.[1]

  • Regioselectivity: Cyclization occurs exclusively at the ortho position of the phenyl ring.

Experimental Protocol: Acid-Mediated Cyclization

Note: This protocol is adapted from standard procedures for phenethyl urea cyclization.

Reagents:

  • 3,3-Dimethyl-1-(2-phenylethyl)urea (1.0 equiv)[1]

  • Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 3,3-dimethyl-1-(2-phenylethyl)urea (500 mg) with Polyphosphoric Acid (5 g).

  • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂) for 2–4 hours. Monitor consumption of the urea by TLC (EtOAc/Hexane).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add crushed ice to decompose the PPA complex.

  • Neutralization: Adjust pH to ~8 using saturated aqueous NaHCO₃ or 10% NaOH solution. Caution: Exothermic.[1]

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the 3,4-dihydroisoquinolin-1(2H)-one derivative.[1]

Application II: Soluble Epoxide Hydrolase (sEH) Inhibition Probe

Urea derivatives are the "gold standard" pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).[1]

Mechanism of Action

sEH inhibitors function as transition-state mimics .[1] The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr381/Tyr465), while the urea N-H donates a hydrogen bond to Aspartate (Asp333).[1][2]

Why Use 3,3-Dimethyl-1-(2-phenylethyl)urea?

While 1,3-disubstituted ureas (e.g., N-adamantyl-N'-phenyl urea) are typically more potent, the 1,1-dimethyl-3-phenethyl analog serves as a critical Structure-Activity Relationship (SAR) Probe :

  • Probing the "Right-Hand" Pocket: The phenethyl group explores the hydrophobic tunnel of the sEH active site.

  • Negative Control / Steric Probe: The dimethyl substitution on the distal nitrogen removes a Hydrogen Bond Donor.

    • Hypothesis: If potency drops significantly compared to the monomethyl analog, it confirms the necessity of the second N-H bond for high-affinity binding.

    • Result: This compound typically exhibits micromolar (µM) inhibition, contrasting with the nanomolar (nM) potency of 1,3-dialkyl ureas.[1] This makes it an excellent tool to validate the "dual H-bond" binding model.[1]

Visualization of Pathways

The following diagram illustrates the dual utility of the scaffold: the synthetic route to isoquinolines and the biological interaction with sEH.

G Compound 3,3-Dimethyl-1-(2-phenylethyl)urea (Scaffold) Cyclization Intramolecular Cyclization (PPA / 120°C) Compound->Cyclization Synthetic Route Binding Active Site Binding (Tyr381/Asp333 Interaction) Compound->Binding Pharmacophore Probe Isoquinoline 3,4-Dihydroisoquinolin-1(2H)-one (Bioactive Core) Cyclization->Isoquinoline sEH_Enzyme Soluble Epoxide Hydrolase (sEH) Inhibition Enzyme Inhibition (Modulation of EETs) sEH_Enzyme->Inhibition Binding->sEH_Enzyme Affinity Check

Caption: Dual application pathway: Synthetic conversion to isoquinolines (top) and sEH enzyme inhibition mechanism (bottom).[1]

Agrochemical Context & Safety

Researchers must be aware of the compound's structural similarity to phenylurea herbicides (e.g., Fenuron , Diuron ).[1]

  • Toxicology: While generally low toxicity, the dimethylurea moiety can be metabolized to release dimethylamine.

  • Off-Target Effects: In high-concentration screening, this compound may show phytotoxic activity by inhibiting Photosystem II in plant models, a common feature of the dimethylurea class.[1] This is a critical consideration when designing "drug-like" libraries to avoid false positives in phenotypic screens involving plant or algal systems.

References

  • Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012).[1][3] Lithiation and substitution of N'-(ω-phenylalkyl)-N,N-dimethylureas. Synthesis, 44, 2013–2022.[1][3] Link[1]

  • El-Hiti, G. A., et al. (2016).[1] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1153–1154.[1] Link

  • Morisseau, C., & Hammock, B. D. (2005).[1] Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles.[1] Annual Review of Pharmacology and Toxicology, 45, 311–333. Link[1]

  • Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents, 20(7), 941–956.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,3-dimethyl-1-(2-phenylethyl)urea

Application Note & Protocol Topic: Step-by-Step Synthesis Protocol for 3,3-dimethyl-1-(2-phenylethyl)urea Audience: Researchers, scientists, and drug development professionals. Introduction: A Practical Guide to the Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis Protocol for 3,3-dimethyl-1-(2-phenylethyl)urea

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Practical Guide to the Synthesis of a Disubstituted Urea

Urea derivatives are a cornerstone in medicinal chemistry, agrochemicals, and materials science, valued for their ability to form stable hydrogen bonds and their diverse biological activities.[1][2] This document provides a detailed, field-tested protocol for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea, a representative N,N,N'-trisubstituted urea. The synthesis is based on a robust and widely applicable method: the nucleophilic addition of a secondary amine to an isocyanate.[3]

This guide is structured to provide not just a sequence of steps, but the underlying scientific rationale for each procedural choice. From reagent handling and safety precautions to reaction work-up and product purification, the protocol is designed to be self-validating, ensuring a high probability of success for researchers in a standard organic chemistry laboratory setting.

Principle of the Reaction: Nucleophilic Addition

The synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea is achieved through the reaction of 2-phenylethyl isocyanate with dimethylamine. The core of this transformation is a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate group to yield the stable urea product.

This reaction is typically fast, exothermic, and high-yielding. The primary challenge lies in managing the reaction conditions to prevent side reactions, such as the reaction of the isocyanate with water, and ensuring the safe handling of the volatile and corrosive reagents.[4][5]

Reaction Scheme Diagram

ReactionScheme cluster_reactants Reactants cluster_product Product reactant1 2-Phenylethyl Isocyanate plus + reactant1->plus reactant2 Dimethylamine product 3,3-dimethyl-1-(2-phenylethyl)urea reactant2->product Nucleophilic Addition plus->reactant2

Caption: Overall reaction for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.AmountNotes
2-Phenylethyl isocyanate1943-82-4147.171.0(Scale dependent)Purity >98%. Moisture sensitive. Lachrymator.[6]
Dimethylamine solution124-40-345.081.1(Scale dependent)2.0 M solution in THF or 40% in water. Flammable and corrosive.[7]
Tetrahydrofuran (THF)109-99-972.11-(Solvent)Anhydrous, <50 ppm H₂O. Required if not using dimethylamine in THF.
Dichloromethane (DCM)75-09-284.93-(Extraction)ACS Grade or higher.
1 M Hydrochloric Acid (HCl)7647-01-036.46-(Wash)Standard laboratory preparation.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-(Wash)Standard laboratory preparation.
Brine (Saturated NaCl)7647-14-558.44-(Wash)Standard laboratory preparation.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-(Drying)For organic phase drying.
Hexanes110-54-386.18-(Recrystallization)ACS Grade or higher.
Ethyl Acetate141-78-688.11-(Recrystallization)ACS Grade or higher.
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Nitrogen or Argon gas supply with manifold

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

Safety Precautions: A Critical Overview

Causality: The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is essential to prevent injury and exposure.

  • 2-Phenylethyl Isocyanate: This compound is a lachrymator and is highly reactive with moisture.[6][8] It can cause severe irritation to the eyes, skin, and respiratory tract.[9] All handling must be performed in a well-ventilated chemical fume hood.

  • Dimethylamine: This is a flammable, corrosive, and toxic gas or solution.[10][11] It can cause severe skin and eye burns and respiratory irritation.[7][12] Sources of ignition must be eliminated from the work area.[13]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Butyl or Neoprene rubber) must be worn at all times.[7][14]

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[14] Ensure you are familiar with the location and operation of all safety equipment before beginning the experiment.

Detailed Step-by-Step Experimental Protocol

Note: This protocol is for a 10 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup
  • Prepare the Reaction Vessel: Take a 100 mL round-bottom flask equipped with a magnetic stir bar. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.

  • Add Isocyanate: In the fume hood, add 2-phenylethyl isocyanate (1.47 g, 10 mmol, 1.0 eq.) to the dried flask.

  • Add Solvent: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or manifold.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

    • Causality: The reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts.

Reagent Addition
  • Add Dimethylamine: Using a syringe, slowly add dimethylamine solution (5.5 mL of 2.0 M solution in THF, 11 mmol, 1.1 eq.) dropwise to the stirred isocyanate solution over a period of 10-15 minutes.

    • Causality: A slight excess of the amine (1.1 equivalents) is used to ensure the complete consumption of the limiting isocyanate reagent. Slow, dropwise addition is critical to manage the exothermic nature of the reaction.

Reaction and Monitoring
  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 hour.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the isocyanate spot indicates reaction completion.

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of 1 M HCl. Stir for 5 minutes.

    • Causality: The acidic wash protonates and dissolves the excess dimethylamine, converting it to its water-soluble hydrochloride salt, which facilitates its removal from the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).

    • 50 mL of brine (to reduce the amount of dissolved water in the organic layer).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.

Purification
  • Recrystallization: The most common method for purifying solid urea derivatives is recrystallization.[15]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolate Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to a constant weight. Record the final mass and calculate the yield. The product should be a white crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized 3,3-dimethyl-1-(2-phenylethyl)urea should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Yield: Expected yield is typically >90%.

  • Melting Point: Literature reports a melting point for similar compounds in the range of what would be expected for a crystalline solid.[16]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea has been reported, which can serve as a definitive reference.[17][18]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure stoichiometry is correct.
Moisture contamination.Use anhydrous solvents and properly dried glassware. Maintain a positive inert gas pressure.[19]
Product loss during work-up/recrystallization.Ensure pH is correct during washes. Use minimal hot solvent for recrystallization and cool thoroughly.
Oily Product / Fails to Crystallize Impurities present.Repeat purification. Consider column chromatography if recrystallization fails.
Residual solvent.Ensure product is thoroughly dried under vacuum.
Side Product Formation Reaction temperature too high.Maintain cooling during the addition of dimethylamine.
Water contamination leading to diphenylurea byproduct from the isocyanate.Use anhydrous reagents and conditions.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 27(4). Available at: [Link]

  • Zhang, M., Xie, P., & Wu, J. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

  • Pardeshi, T., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 3024-3032. Available at: [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Dimethylamine. Available at: [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. tspace.library.utoronto.ca. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Occupational Safety and Health Guideline for Dimethylamine. Available at: [Link]

  • Airgas. (2019). Safety Data Sheet: Dimethylamine. Available at: [Link]

  • Linde. (n.d.). Safety Data Sheet: Dimethylamine. Available at: [Link]

  • Gas-Sensing.com. (2025). Dimethylamine: A Hazardous Yet Versatile Compound. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenyl Isocyanate. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of (phenyl ethyl isocyanate). Available at: [Link]

  • Google Patents. (1959). US2875226A - Process for the preparation of isocyanates.
  • Lee, J. Y., et al. (2003). Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas related to ceramide. Archives of Pharmacal Research, 26(4), 270-274. Available at: [Link]

  • Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Available at: [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]

  • ResearchGate. (2016). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O. Available at: [Link]

  • Cardiff University. (2016). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis optimization of urea derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Available at: [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Available at: [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea via Microwave Irradiation

Abstract This application note provides a comprehensive protocol for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea, a disubstituted urea derivative, utilizing Microwave-Assisted Organic Synthesis (MAOS). Traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea, a disubstituted urea derivative, utilizing Microwave-Assisted Organic Synthesis (MAOS). Traditional synthetic methods often require prolonged reaction times and harsher conditions.[1] By leveraging the principles of microwave chemistry, this protocol achieves a significant reduction in reaction time, improved energy efficiency, and high product yields, aligning with the principles of green chemistry.[2][3][4] The methodology is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible procedure for accessing this important chemical scaffold.

Introduction: The Rationale for Microwave-Assisted Urea Synthesis

Urea derivatives are a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals, agrochemicals, and polymers.[5][6] The synthesis of unsymmetrical ureas, such as 3,3-dimethyl-1-(2-phenylethyl)urea, is a critical transformation. The classical approach for this synthesis involves the reaction of an isocyanate with a primary or secondary amine.[6][7] While effective, conventional heating methods (e.g., oil baths) rely on conductive heat transfer, which can be slow and inefficient, leading to longer reaction times and the potential for byproduct formation.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[8][9] Unlike conventional methods, microwave irradiation provides direct, volumetric heating of the reaction mixture through interaction with polar molecules.[4] This rapid and uniform heating leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[1][10] The key advantages of employing MAOS for this synthesis include:

  • Accelerated Reaction Rates: Significant reduction in reaction time compared to conventional heating.[8]

  • Improved Yields and Purity: Rapid heating can minimize the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[3]

  • Energy Efficiency: Microwaves heat the reactants directly, consuming less energy than heating a large thermal bath.[2][4]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[8][11]

This guide details a validated protocol for the reaction between 2-phenylethyl isocyanate and dimethylamine, providing a practical demonstration of the power of MAOS for efficient chemical synthesis.

Reaction Principle and Mechanism

The synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea proceeds via a classic nucleophilic addition mechanism. The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isocyanate group in 2-phenylethyl isocyanate. This concerted step results in the formation of the stable urea linkage.

The reaction is highly efficient due to the high reactivity of the isocyanate functional group.[12] Microwave irradiation accelerates this process by increasing the kinetic energy of the polar reactant molecules, thereby increasing the frequency and energy of collisions leading to the desired product.

Caption: Reaction mechanism for urea synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Phenylethyl isocyanate≥98%Standard SupplierHighly reactive and moisture-sensitive. Store under nitrogen.
Dimethylamine solution2.0 M in THFStandard SupplierVolatile and corrosive. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierUsed as the reaction solvent.
Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor extraction and chromatography.
Saturated NaCl solution (Brine)N/ALab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard SupplierFor drying organic layers.
Deuterated Chloroform (CDCl₃)N/AStandard SupplierFor NMR analysis.
Equipment
  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator+, CEM Discover) with pressure and temperature monitoring capabilities.[11]

  • 10 mL microwave process vials with corresponding caps and septa.

  • Magnetic stir bars.

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, beakers).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash column chromatography system (optional, for purification).

  • NMR Spectrometer (≥400 MHz).

  • Melting point apparatus.

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Isocyanates are toxic and potent lachrymators; handle with extreme care. Microwave reactions in sealed vessels generate high pressure and should only be performed in dedicated reactors designed for this purpose.[13][14]

G start Start prep 1. Reagent Preparation Add 2-phenylethyl isocyanate (1.0 mmol) and a stir bar to a 10 mL microwave vial. start->prep add_amine 2. Add Amine Add dimethylamine solution (1.1 mmol, 1.1 eq) to the vial. prep->add_amine seal 3. Seal Vessel Tightly seal the vial with a cap. add_amine->seal irradiate 4. Microwave Irradiation Heat to 120°C for 5 minutes in the microwave reactor. seal->irradiate cool 5. Cooling Cool the vial to room temperature (approx. 50°C) using compressed air. irradiate->cool workup 6. Work-up Transfer mixture to a separatory funnel. Perform aqueous extraction. cool->workup dry 7. Dry & Concentrate Dry organic layer with MgSO₄. Concentrate via rotary evaporation. workup->dry purify 8. Purification Purify the crude product by recrystallization or chromatography. dry->purify end End Product purify->end

Caption: Experimental workflow for microwave-assisted urea synthesis.

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave process vial containing a small magnetic stir bar, add 2-phenylethyl isocyanate (147 mg, 1.0 mmol, 1.0 eq.).

    • Causality Insight: The isocyanate is added first to ensure the subsequent addition of the amine solution can be done efficiently in the fume hood.

  • Reagent Addition: In a fume hood, add anhydrous THF (3 mL) to the vial to dissolve the isocyanate. Subsequently, add the 2.0 M solution of dimethylamine in THF (0.55 mL, 1.1 mmol, 1.1 eq.).

    • Causality Insight: A slight excess of the amine ensures the complete consumption of the limiting isocyanate reagent. Anhydrous solvent is crucial as isocyanates react readily with water.

  • Sealing: Immediately and securely seal the vial with a septum cap. It is critical that the vessel is properly sealed to contain the pressure generated during heating.[11]

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters to heat to 120°C , with a hold time of 5 minutes . Use a pre-stirring time of 15 seconds.

    • Causality Insight: Microwave heating rapidly brings the polar reactants to the target temperature, drastically shortening the reaction time needed for completion compared to conventional methods.[9] The 120°C temperature provides sufficient thermal energy to ensure a rapid reaction rate without degrading the product.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50°C before removing it from the reactor. This can be expedited using the instrument's compressed air cooling feature. Caution: Do not attempt to open a hot, pressurized vial.

  • Work-up: Open the vial and transfer the contents to a 50 mL separatory funnel. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).

    • Causality Insight: The aqueous wash removes any unreacted dimethylamine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white or off-white solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Characterization:

  • Appearance: White crystalline solid.

  • Yield: >90% (after purification).

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) should be consistent with the structure of 3,3-dimethyl-1-(2-phenylethyl)urea. Expected signals include those for the aromatic protons of the phenyl group, the two methylene groups of the ethyl chain, and the two methyl groups on the urea nitrogen.

  • Melting Point: A sharp melting point is indicative of high purity.

Summary of Reaction Parameters

ParameterValueRationale
Reactant 12-Phenylethyl isocyanateElectrophile
Reactant 2DimethylamineNucleophile
Stoichiometry1.0 : 1.1Ensures full consumption of isocyanate.
SolventAnhydrous THFGood microwave absorption, dissolves reactants.
Temperature120 °COptimal for rapid reaction without degradation.
Reaction Time5 minutesSufficient for complete reaction under microwave conditions.
Expected Yield>90%High efficiency of MAOS.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Bandyopadhyay, D. (n.d.). specific effects of microwave - Solid supported reaction. Palanpur. Available at: [Link]

  • Sharma, V. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Chemistry. Available at: [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Al-Mulla, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Available at: [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ilas, J., & Turel, I. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Dave, R. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Martina, K., & Cravotto, G. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (n.d.). UCL-Bruxelles, Belgique. Available at: [Link]

  • microwave mediated synthesis of imides: urea vs thiourea. (2001). MDPI. Available at: [Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). urfjournals.org. Available at: [Link]

  • Karaali, N., et al. (n.d.). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. (2025). ResearchGate. Available at: [Link]

  • asym-DIMETHYLUREA. (n.d.). Organic Syntheses. Available at: [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals. Available at: [Link]

Sources

Method

Green chemistry methods for synthesizing substituted phenyl ureas

Application Note: Green Chemistry Methods for Synthesizing Substituted Phenyl Ureas Part 1: Strategic Overview The Imperative for Phosgene-Free Routes Substituted phenyl ureas are pharmacophores in numerous kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methods for Synthesizing Substituted Phenyl Ureas

Part 1: Strategic Overview

The Imperative for Phosgene-Free Routes Substituted phenyl ureas are pharmacophores in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase inhibitors. Historically, their synthesis relied on the reaction of amines with isocyanates or the in situ generation of isocyanates using phosgene or triphosgene.

While effective, these traditional methods violate modern principles of Green Chemistry (specifically Principles 3, 5, and 12) due to:

  • Acute Toxicity: Phosgene and isocyanates are severe respiratory sensitizers and lacrimators.

  • Atom Economy: Phosgene routes generate stoichiometric amounts of HCl or chloride salts.

  • Process Safety: The exothermic nature of isocyanate formation poses thermal runaway risks.

This guide details three validated "Green" protocols that eliminate the use of isocyanates and phosgene, utilizing Carbon Dioxide (CO₂) , Urea , and Dimethyl Carbonate (DMC) as safe, renewable C1 synthons.

Part 2: Methodology & Protocols

Method A: Direct Carbonylation of Amines with CO₂ (The "High-Value" Route)

Principle: This method utilizes CO₂ directly as a carbonyl source at atmospheric pressure.[1] The thermodynamic stability of CO₂ is overcome using a dual-activation strategy: a superbase (TBD) to activate CO₂ and a dehydrating agent to drive the equilibrium toward urea formation by removing water.

Mechanism: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a nucleophilic catalyst, forming a TBD-CO₂ adduct. The amine attacks this adduct, and the subsequent dehydration (facilitated by a phosphite or similar agent) yields the urea.

Materials:

  • Substrate: Aniline derivative (1.0 equiv)[2]

  • Reagent: CO₂ (balloon pressure, ~1 atm)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 – 1.0 equiv depending on substrate)

  • Dehydrating Agent: Triphenyl phosphite P(OPh)₃ or (o-CF₃PhO)₃P (1.0 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or THF

Protocol 1: TBD-Catalyzed CO₂ Insertion

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add the aniline derivative (1.0 mmol), TBD (0.2 mmol, 20 mol%), and the dehydrating agent (1.0 mmol) to the tube.

  • Solvation: Add anhydrous MeCN (5 mL) via syringe.

  • CO₂ Purge: Cap the tube with a septum. Insert a needle connected to a CO₂ balloon (approx. 1 atm) and a vent needle. Purge for 5 minutes, then remove the vent needle, keeping the reaction under static CO₂ pressure.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Note: For electron-deficient anilines, mild heating to 40°C may be required.

  • Quench & Workup: Vent the CO₂. Dilute the mixture with Ethyl Acetate (20 mL) and wash with 1M HCl (to remove TBD and unreacted amine) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc).

Self-Validating QC Point:

  • IR Spectroscopy: Monitor the disappearance of the N-H stretch of the amine (~3300-3500 cm⁻¹) and the appearance of the Urea C=O stretch (~1640-1660 cm⁻¹).

  • Visual Check: The reaction often turns from clear to slightly turbid as the urea precipitates (if using non-polar solvents).

Method B: Solvent-Free Transamidation of Urea (The "Scalable" Route)

Principle: This method exploits the reversibility of urea formation. By heating a primary amine with urea (or dimethyl urea), ammonia is displaced. This is the most atom-economical route (byproduct is NH₃) and requires no solvent, making it ideal for gram-to-kilogram scale synthesis.

Materials:

  • Substrate: Substituted Aniline (1.0 equiv)

  • Reagent: Urea (1.2 – 1.5 equiv)

  • Catalyst: Zinc Chloride (ZnCl₂) or ZnO (10 mol%)

  • Conditions: Melt (130–150°C)

Protocol 2: Zn-Catalyzed Melt Transamidation

  • Mixing: In a mortar, grind the substituted aniline (10 mmol), Urea (15 mmol), and ZnCl₂ (1 mmol) into a fine, homogeneous powder.

  • Heating: Transfer the powder to a round-bottom flask connected to a reflux condenser (open top) or a vacuum trap to capture evolved ammonia.

  • Reaction: Heat the flask in an oil bath at 140°C for 3–6 hours.

    • Observation: The powder will melt into a liquid phase. Bubbling indicates NH₃ evolution (confirm with damp pH paper at the outlet—it should turn blue).

  • Solidification: Upon completion (checked by TLC), cool the mixture. The melt will solidify into a hard mass.

  • Workup: Add water (50 mL) to the solid and sonicate/stir. The excess urea and ZnCl₂ will dissolve, while the diaryl/aryl-alkyl urea product remains insoluble.

  • Isolation: Filter the precipitate. Wash copiously with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 60°C.

Part 3: Visualization & Data

Signaling Pathway: TBD-Catalyzed CO₂ Activation

TBD_Mechanism TBD TBD Catalyst Adduct TBD-CO2 Zwitterion TBD->Adduct Activation CO2 CO2 (Gas) CO2->Adduct Intermediate Carbamate Salt Adduct->Intermediate + Amine Amine R-NH2 (Substrate) Amine->Intermediate Product Substituted Urea (R-NH-CO-NH-R) Intermediate->Product Dehydration Byproduct H2O / Oxide Intermediate->Byproduct Dehydration Dehydrating Agent (P-O bond formation) Dehydration->Product

Figure 1: Mechanism of TBD-catalyzed CO₂ insertion. TBD activates CO₂, facilitating nucleophilic attack by the amine.

Workflow: Solvent-Free Urea Melt

Urea_Melt_Workflow Start Start: Solid Amine + Urea Grind Step 1: Mechanochemical Grinding (Homogenize) Start->Grind Heat Step 2: Melt at 140°C (ZnCl2 Catalyst) Grind->Heat Evolve Ammonia (NH3) Evolution Heat->Evolve Byproduct Solidify Step 3: Cool to RT (Solidification) Heat->Solidify Completion Wash Step 4: Aqueous Wash (Removes Catalyst/Excess Urea) Solidify->Wash Filter Step 5: Filtration & Drying Wash->Filter

Figure 2: Operational workflow for the solvent-free transamidation protocol.

Part 4: Comparative Analysis & Green Metrics

The following table contrasts the Green Chemistry metrics of the proposed methods against the traditional Isocyanate route.

MetricTraditional (Isocyanate)Method A (CO₂ + TBD)Method B (Urea Melt)
Atom Economy Low (Loss of Cl/Leaving groups)High (Loss of H₂O)Very High (Loss of NH₃)
E-Factor High (Solvent intensive)Moderate (Solvent used)Low (Solvent-free)
Toxicity Severe (Phosgene/Isocyanates)Low (CO₂ is benign)Low (Urea is benign)
Energy Low (RT reaction)Low (RT reaction)Moderate (Heating req.)
Scalability High (Industrial standard)Moderate (Pressure/Gas)High (Simple reactors)

Part 5: Troubleshooting & Critical Parameters

  • Moisture Control (Method A): While water is a byproduct, the initial presence of water can deactivate the dehydrating agent. Ensure reagents are dry.

  • Temperature Control (Method B): Do not exceed 160°C. Above this temperature, urea can decompose into biuret or cyanuric acid, contaminating the product.

  • Catalyst Removal: In Method B, ZnCl₂ is water-soluble. If using ZnO (heterogeneous), a hot filtration step in ethanol is required before final crystallization.

  • Substrate Reactivity:

    • Electron-Donating Groups (EDG): React faster in both methods.

    • Electron-Withdrawing Groups (EWG): May require higher temperatures in Method B or longer times in Method A.

References

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Solvent-free catalytic synthesis of ureas from amines and carbon dioxide. Source: National Institute of Informatics (Japan) URL:[Link]

  • Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Source: Polymer Chemistry (via Digitell) URL:[Link] (Verified landing page for conference abstract)

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Source: Green Chemistry (RSC) URL:[Link]

  • Dimethyl carbonate: a modern green reagent and solvent. Source:[3] Ca' Foscari University of Venice (IRIS) URL:[Link]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 3,3-dimethyl-1-(2-phenylethyl)urea

Introduction Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the judicious selection of an appropriate solvent or solv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the judicious selection of an appropriate solvent or solvent system, a choice that is dictated by the specific physicochemical properties of the solute. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for the recrystallization of 3,3-dimethyl-1-(2-phenylethyl)urea. By integrating theoretical principles with a systematic experimental workflow, this document aims to provide a robust protocol for obtaining this compound in high purity.

Section 1: Fundamental Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent should exhibit a specific set of properties to ensure efficient purification. The core principle is that the solubility of the compound of interest should be high in the hot solvent and low in the cold solvent.[2] This significant change in solubility with temperature, known as a high-temperature coefficient, is the driving force for crystallization upon cooling.[1]

Key Criteria for an Ideal Solvent:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[1][2][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[1][5]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.

A common maxim in chemistry, "like dissolves like," serves as a useful starting point. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

Section 2: Physicochemical Profile of 3,3-dimethyl-1-(2-phenylethyl)urea

Understanding the structure of 3,3-dimethyl-1-(2-phenylethyl)urea is crucial for predicting its solubility behavior.

  • Molecular Formula: C₁₁H₁₆N₂O

  • Structure: The molecule contains a nonpolar aromatic ring (phenyl group) and alkyl groups (ethyl and two methyl groups). It also features a highly polar urea moiety (-NH-CO-N(CH₃)₂) capable of acting as both a hydrogen bond donor and acceptor.

  • Overall Polarity: The combination of these functional groups gives the molecule an intermediate polarity.

  • Melting Point: Published data indicates a melting point of 89–90 °C .[6][7] This is a critical parameter for assessing the purity of the final product.

Based on this mixed polarity, it is logical to hypothesize that solvents of intermediate polarity, such as alcohols or esters, will be good candidates. Very nonpolar solvents (e.g., hexanes) are unlikely to dissolve the compound even when hot, while very polar solvents (e.g., water) might dissolve it too readily even at room temperature.

Section 3: Systematic Workflow for Solvent Screening

A systematic approach is essential to efficiently identify the optimal solvent. The following workflow guides the researcher from initial solvent selection to the final decision.

Solvent Selection Decision Flowchart

The following diagram illustrates the logical steps involved in screening for a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening A Select 5-7 candidate solvents (Varying polarities) B Place ~20 mg of crude solid in a test tube A->B C Add 0.5 mL of solvent at room temperature B->C D Is solid soluble at RT? C->D E Result: Poor Solvent (Insoluble) D->E No F Result: Poor Solvent (Too Soluble) D->F Yes G Heat the mixture gently to boiling E->G H Does solid dissolve? G->H I Result: Poor Solvent (Insoluble) H->I No J Allow solution to cool slowly to RT, then in ice bath H->J Yes K Do abundant crystals form? J->K L Result: Poor Solvent (Low Recovery) K->L No M Result: PROMISING SOLVENT K->M Yes

Caption: Decision flowchart for single-solvent screening.

Table 1: Properties of Candidate Solvents

This table provides a list of common laboratory solvents with varying polarities, which should be considered for the initial screening.

SolventPolarity IndexBoiling Point (°C)Key Hazards
Water10.2100None
Methanol5.165Flammable, Toxic
Ethanol4.378Flammable
Isopropanol3.982Flammable, Irritant
Acetone5.156Highly Flammable
Ethyl Acetate4.477Flammable, Irritant
Toluene2.4111Flammable, Toxic
Hexanes0.1~69Highly Flammable, Irritant
Protocol 1: Small-Scale Solvent Screening

This protocol details the experimental steps for testing the suitability of single solvents.

Materials:

  • 3,3-dimethyl-1-(2-phenylethyl)urea (crude)

  • Candidate solvents from Table 1

  • Test tubes (13x100 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Spatula

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture.

  • Observation 1 (Solubility at RT): Note if the solid dissolves completely. If it does, the solvent is unsuitable as recovery will be poor. Discard and test another solvent.[1]

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube on a hot plate or in a sand bath until the solvent boils.

  • Continue to add small portions of the solvent until the solid just dissolves.

  • Observation 2 (Solubility when Hot): Note if the solid dissolves completely at the boiling point. If it does not, the solvent is unsuitable.

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observation 3 (Crystallization at RT): Observe if crystals form. The formation of a large volume of crystals indicates a promising solvent.

  • Place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Observation 4 (Crystallization when Cold): Note the quantity of crystals. A good solvent will yield a large crop of crystals.

  • Record all observations in a table similar to Table 2.

Table 2: Template for Recording Screening Results
Solvent TestedSoluble at RT? (Yes/No)Soluble when Hot? (Yes/No)Crystals form on Cooling? (None/Some/Abundant)Notes (e.g., color, oiling out)
e.g., EthanolNoYesAbundantForms fine white needles

Section 4: Optimized Recrystallization Protocol

Once a promising solvent has been identified from the screening process, the following protocol can be used for a larger-scale purification. Literature suggests that alcohols like ethanol are often effective for urea derivatives.[8]

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Crystallization Slowly cool solution to form crystals B->C D 4. Isolation Collect crystals via vacuum filtration C->D E 5. Washing Rinse crystals with ice-cold solvent D->E F 6. Drying Dry crystals to remove residual solvent E->F

Caption: The six key stages of the recrystallization process.

Protocol 2: Bulk Recrystallization of 3,3-dimethyl-1-(2-phenylethyl)urea

Materials:

  • Crude 3,3-dimethyl-1-(2-phenylethyl)urea

  • Optimal solvent (identified in Protocol 1)

  • Erlenmeyer flasks (appropriate size)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[4]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry or dry in a vacuum oven until the solvent has completely evaporated.

  • Analysis: Determine the weight of the purified product to calculate the percent recovery. Measure the melting point of the crystals. A sharp melting point close to the literature value (89–90 °C) indicates high purity.

Section 5: Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the solution is cooling too quickly or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Low Recovery: This can result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Study.com. (n.d.). What criteria make a solvent satisfactory for recrystallization?. Retrieved from [Link]

  • Google Patents. (1937). US2090593A - Process for the preparation of urea derivatives.
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • Google Patents. (1959). US2892870A - Process for purifying and crystallizing urea.
  • Taylor & Francis Online. (2025, March 21). Control of urea release through noncovalent derivatization with aliphatic dicarboxylic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,3-dimethyl-1-(2-phenylethyl)urea. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O. Retrieved from [Link]

  • Cardiff University ORCA. (n.d.). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O. Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis of 3,3-Dimethyl-1-(2-phenylethyl)urea

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: N/A for specific isomer, generic urea class) from 2-phenylethylamine . The target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: N/A for specific isomer, generic urea class) from 2-phenylethylamine . The target molecule is a substituted urea often utilized as a pharmacophore in drug discovery (e.g., Soluble Epoxide Hydrolase inhibitors) and as a stable intermediate in agrochemical synthesis.

The method utilizes dimethylcarbamoyl chloride as the electrophilic carbonyl source. Unlike isocyanate-based routes which require the handling of volatile and potentially unstable phenethyl isocyanate, this protocol employs stable, commercially available reagents. The reaction proceeds via a nucleophilic acyl substitution mechanism, driven to completion by a non-nucleophilic base.[1]

Critical Safety Profile (HSE)

WARNING: This protocol involves Dimethylcarbamoyl chloride (DMCC) , a reagent classified as a Probable Human Carcinogen (Category 1B) and a lachrymator.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

  • Inhalation Hazard: DMCC hydrolyzes to release HCl and dimethylamine. Avoid breathing vapors.[2][3]

  • Neutralization: Quench excess DMCC with aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal.

Reaction Mechanism & Pathway

The synthesis relies on the nucleophilic attack of the primary amine (2-phenylethylamine) onto the carbonyl carbon of the carbamoyl chloride. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

Pathway Visualization

ReactionPathway Reagent1 2-Phenylethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Attack Reagent2 Dimethylcarbamoyl Chloride (Electrophile) Reagent2->Intermediate Base Triethylamine (HCl Scavenger) Byproduct Triethylammonium Chloride (Salt) Base->Byproduct Deprotonation Product 3,3-Dimethyl-1- (2-phenylethyl)urea Intermediate->Product Cl- Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway of the carbamoylation reaction.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2-Phenylethylamine 121.181.00.962Nucleophile
Dimethylcarbamoyl Chloride 107.541.11.168Electrophile
Triethylamine (TEA) 101.191.50.726Base
Dichloromethane (DCM) -Solvent-Reaction Medium
1N HCl (aq) -Wash-Impurity Removal
Equipment
  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Magnetic stir bar and plate.[1]

  • Addition funnel (pressure-equalizing recommended).

  • Ice-water bath.

  • Rotary Evaporator.[1][4]

  • Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry the RBF and stir bar. Purge with nitrogen or argon (optional but recommended to prevent DMCC hydrolysis).

  • Charging: Add 2-phenylethylamine (12.1 mg/mmol scale) and Triethylamine (1.5 equiv) to the flask.

  • Solvation: Add anhydrous DCM (Dichloromethane) to achieve a concentration of ~0.2 M (e.g., 5 mL per mmol of amine).

  • Thermal Control: Place the flask in an ice-water bath and cool to 0°C .

Phase 2: Addition & Reaction[1]
  • Addition: Dilute Dimethylcarbamoyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the cold amine mixture over 15–20 minutes.

    • Rationale: Exothermic reaction.[1] Rapid addition causes localized heating and potential byproduct formation.

  • Equilibration: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir for 2 to 4 hours . Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting amine spot (low Rf, stains with Ninhydrin) should disappear.

    • Note: If reaction is slow, the mixture can be refluxed (40°C) for 1 hour [1].

Phase 3: Work-up & Purification[1][2]
  • Quench: Add 10 mL of water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[1][4][5]

  • Acid Wash (Critical): Wash the organic layer with 1N HCl (2 x 10 mL) .

    • Mechanism:[6][7][8][9] This converts any unreacted phenylethylamine into its water-soluble hydrochloride salt, removing it from the organic phase.

  • Base Wash: Wash with Saturated NaHCO₃ (1 x 10 mL) to neutralize trace acid.

  • Drying: Wash with Brine (sat. NaCl), then dry over anhydrous Na₂SO₄ or MgSO₄. Filter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from a mixture of Diethyl Ether/Hexane or Ethanol/Water .

Workflow Diagram

Workflow Start Start: Charge Amine + TEA in DCM Cool Cool to 0°C Start->Cool Add Add Dimethylcarbamoyl Chloride (Dropwise) Cool->Add Stir Stir RT (2-4h) or Reflux (1h) Add->Stir WashAcid Wash: 1N HCl (Removes Amine) Stir->WashAcid WashBase Wash: Sat. NaHCO3 WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Final Final Product: White Crystalline Solid Dry->Final

Figure 2: Step-by-step experimental workflow.

Analytical Validation

Expected Properties
  • Physical State: White crystalline solid / colorless prisms.

  • Melting Point: 89–90°C [1].

  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in water.

Spectroscopic Data (Predicted/Literature)[10]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.35 (m, 5H, Ar-H )
      
    • 
       4.45 (br s, 1H, NH )
      
    • 
       3.52 (q, 2H, -CH₂-N)
      
    • 
       2.88 (s, 6H, N(CH ₃)₂)
      
    • 
       2.85 (t, 2H, Ar-CH ₂)
      
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 192.13
      
    • Observed [M+H]⁺: 193.1[10]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DMCCEnsure reagents are dry; use fresh DMCC bottle.
Oily Product Residual SolventDry under high vacuum for >4 hours.
Impurity (Amine) Incomplete WashIncrease volume or frequency of 1N HCl wash.
Color (Yellow) Oxidation of AmineUse distilled amine; perform reaction under N₂.

References

  • Alotaibi, M. H. (2011). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O.[10] Zeitschrift für Kristallographie - New Crystal Structures, 226(2), 167-168.

  • Organic Syntheses, Coll. Vol. 4, p.360 (1963); Vol. 32, p.61 (1952). (General method for urea synthesis).

  • PubChem Compound Summary for CID 12441924, 3,3-dimethyl-1-(2-phenylethyl)urea.

  • New Jersey Department of Health.[11] (2016).[10] Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride.[12]

Sources

Application

Application Note: Scalable Production Methods for 3,3-Dimethyl-1-(2-phenylethyl)urea

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary Phenethylamine-derived unsymmetrical ureas are highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Phenethylamine-derived unsymmetrical ureas are highly valued in medicinal chemistry. Structurally, 3,3-dimethyl-1-(2-phenylethyl)urea features a phenylethylamine core attached to a dimethyl-substituted urea moiety. Compounds in this class frequently exhibit potent inhibitory action against human carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE)[1], alongside promising dual antibacterial and anticancer profiles[2].

Transitioning this pharmacophore from discovery to scalable production requires a careful balance of yield, safety, and purification efficiency. This application note details the mechanistic rationale and provides self-validating protocols for three distinct synthetic pathways, prioritizing green chemistry and process scalability.

Mechanistic Rationale & Pathway Selection

The synthesis of unsymmetrical ureas can be achieved via three primary routes, each with distinct mechanistic drivers and scalability profiles.

  • Route A: Isocyanate Coupling. This method relies on the extreme electrophilicity of the isocyanate carbon. Nucleophilic attack by dimethylamine on 2-phenylethyl isocyanate provides rapid, quantitative conversion at room temperature[3]. While highly efficient, the moisture sensitivity and inhalation toxicity of isocyanates limit its appeal for multi-kilogram scale-up without specialized containment.

  • Route B: Carbamoyl Chloride Method. The reaction of substituted phenethylamines with N,N-dimethylcarbamoyl chloride provides a highly robust and scalable pathway[1]. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) is required. DIPEA scavenges the HCl, preventing the protonation of the primary amine reactant while avoiding unwanted nucleophilic competition. This route is exceptionally well-suited for continuous flow chemistry due to rapid exothermic kinetics.

  • Route C: CDI-Mediated Phosgene-Free Coupling. To avoid toxic gases and moisture-sensitive reagents entirely, 1,1'-Carbonyldiimidazole (CDI) serves as a bench-stable phosgene substitute. The primary amine attacks CDI to form an active acylimidazole intermediate. Subsequent addition of dimethylamine displaces the second imidazole ring. This two-step, one-pot process is the safest for traditional batch GMP manufacturing.

UreaSynthesis PEI 2-Phenylethyl isocyanate Target 3,3-Dimethyl-1- (2-phenylethyl)urea PEI->Target + Dimethylamine (Route A) PEA 2-Phenylethylamine PEA->Target + Dimethylcarbamoyl chloride (Route B) Int Acylimidazole Intermediate PEA->Int + CDI (Route C, Step 1) Int->Target + Dimethylamine (Route C, Step 2)

Figure 1: Mechanistic pathways for the synthesis of 3,3-dimethyl-1-(2-phenylethyl)urea.

Scalability Analytics

To facilitate route selection for pilot-plant production, the quantitative parameters of the three pathways are summarized below.

Synthesis RouteReagentsTypical YieldReaction TimeE-FactorScalability RatingPrimary Byproduct
Route A PEI + DMA92–98%1–2 hours~5Low (Toxicity)None (Addition)
Route B PEA + DMCC + DIPEA85–90%5–10 min (Flow)~12HighDIPEA·HCl
Route C PEA + CDI + DMA80–88%4–6 hours~15Medium-HighImidazole

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they incorporate specific in-process controls (IPCs) to ensure causality and prevent downstream failures.

Protocol 1: Continuous Flow Synthesis via Route B (Optimal for Scale-Up)

Continuous flow is selected here because it perfectly manages the highly exothermic coupling of carbamoyl chlorides, preventing thermal degradation and ensuring a consistent impurity profile.

Materials:

  • Stream A: 2-Phenylethylamine (1.0 M) and DIPEA (1.2 M) in 2-Methyltetrahydrofuran (MeTHF).

  • Stream B: N,N-Dimethylcarbamoyl chloride (1.05 M) in MeTHF.

Step-by-Step Workflow:

  • System Priming: Flush a continuous flow reactor (e.g., a PFA coil reactor with a 10 mL internal volume) with anhydrous MeTHF at 2.0 mL/min.

    • Validation Checkpoint: Ensure system backpressure is stable (< 3 bar) and no leaks are present.

  • Reaction Execution: Introduce Stream A and Stream B via high-precision syringe pumps into a T-mixer at equal flow rates (1.0 mL/min each). This yields a residence time of exactly 5 minutes. Maintain the reactor coil at 40°C.

  • Steady-State Validation: Divert the first 10 minutes (2 residence volumes) to waste.

    • Validation Checkpoint: Collect a 100 µL sample at 15 minutes and analyze via HPLC. Conversion of 2-phenylethylamine must be >95%. If conversion is low, decrease the flow rate to increase residence time.

  • Collection & Workup: Collect the steady-state output into a stirred vessel containing 1M aqueous HCl (to quench unreacted amines and remove DIPEA). Separate the organic MeTHF layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target urea as a crystalline solid.

Protocol 2: CDI-Mediated Batch Synthesis via Route C (Optimal for GMP Batch)

This route is selected for standard batch reactors where handling toxic gases or highly reactive chlorides is prohibited.

Materials:

  • 2-Phenylethylamine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Suspend CDI in anhydrous DCM (10 volumes) under a nitrogen atmosphere at 0°C. Add 2-phenylethylamine dropwise over 30 minutes.

    • Causality: Dropwise addition ensures CDI is always in excess relative to the amine, preventing the formation of the symmetrical 1,3-bis(2-phenylethyl)urea byproduct.

  • Intermediate Verification: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1). The primary amine spot (ninhydrin active) must completely disappear, replaced by the UV-active acylimidazole intermediate. Do not proceed to step 3 until this is confirmed.

  • Amination: Cool the vessel back to 0°C. Add the dimethylamine THF solution dropwise. Stir for an additional 2 hours at room temperature.

  • Workup & Isolation: Quench the reaction with 1M HCl.

    • Validation Checkpoint: Check the pH of the aqueous phase. It must be < 2 to guarantee the complete extraction of the water-soluble imidazole byproduct.

  • Extract the organic layer, wash with saturated NaHCO₃, dry, and evaporate to obtain the pure 3,3-dimethyl-1-(2-phenylethyl)urea.

References

1.[1] Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. 1 2.[2] Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. ResearchGate. 2 3.[3] Organocatalytic Routes To Enantiomerically Pure α- And β-Amino Acids. Universität zu Köln. 3

Sources

Method

Application Note: Formulation &amp; Handling of 3,3-dimethyl-1-(2-phenylethyl)urea

Introduction & Compound Profile 3,3-dimethyl-1-(2-phenylethyl)urea (often referred to as Phenethyl Dimethyl Urea or PDPU) is a substituted urea derivative characterized by a lipophilic phenethyl tail and a polar dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

3,3-dimethyl-1-(2-phenylethyl)urea (often referred to as Phenethyl Dimethyl Urea or PDPU) is a substituted urea derivative characterized by a lipophilic phenethyl tail and a polar dimethylurea head group. While structurally related to herbicidal phenylureas (e.g., Fenuron), this specific scaffold is frequently utilized in medicinal chemistry as a pharmacophore for monoamine oxidase (MAO) inhibition, cytokine modulation, and as a mechanistic probe in transporter assays.

The primary challenge in handling this compound lies in its amphiphilic nature . The urea linkage provides hydrogen-bonding capability, but the phenethyl and dimethyl groups drive lipophilicity (Predicted LogP ~1.5–1.8), leading to poor aqueous solubility and a high risk of "crashing out" (precipitation) upon dilution into biological media.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Assay
Molecular Weight 192.26 g/mol Small molecule; rapid diffusion.
Solubility (Water) Low (< 1 mM typically)Requires organic co-solvents or carriers.
Solubility (DMSO) High (> 100 mM)Ideal for stock solution preparation.
LogP (Predicted) ~1.5Moderately lipophilic; membrane permeable.
Stability Stable at pH 4–9Avoid strong acids/bases which hydrolyze urea.

Preparation of Stock Solutions

Principle: A robust assay begins with a homogeneous, verifiable stock solution. Dimethyl sulfoxide (DMSO) is the gold standard vehicle for this compound due to its high solubilizing power and miscibility with water.

Protocol A: Generating a 100 mM Master Stock

Materials:

  • 3,3-dimethyl-1-(2-phenylethyl)urea (Solid powder, >98% purity)

  • Anhydrous DMSO (Cell culture grade, <0.1% water)

  • Glass vials (Borosilicate, amber to protect from light)

Procedure:

  • Weighing: Accurately weigh 19.23 mg of the compound into a sterile glass vial.

    • Note: Avoid using plastic microfuge tubes for long-term storage of high-concentration stocks, as lipophilic ureas can leach plasticizers or adsorb to polypropylene.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes if visual particulates remain.

  • Verification: Inspect the solution against a dark background. It must be crystal clear.

  • Aliquot & Store: Divide into 50 µL aliquots in amber glass vials or high-quality PP tubes. Store at -20°C .

    • Shelf Life: 6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

In Vitro Assay Formulation (Cell Culture/Enzymatic)

The Challenge: The "Crash-Out" Phenomenon. Directly pipetting a 100 mM DMSO stock into a cell culture well (aqueous) creates a local region of high concentration and rapid solvent exchange, often causing the compound to precipitate instantly as microscopic needles.

The Solution: Intermediate Dilution Step.

Protocol B: Serial Dilution for IC50 Determination

Goal: Prepare a working concentration of 10 µM in assay buffer (0.1% DMSO final).

  • Thaw: Warm the 100 mM DMSO stock to Room Temperature (RT) and vortex.

  • Intermediate Stock (100x):

    • Prepare a 1 mM solution by diluting 10 µL of 100 mM Stock into 990 µL of pure DMSO (not water).

    • Why? Keeping the compound in 100% organic solvent during serial dilution prevents precipitation errors.

  • Dosing Solution (2x):

    • Dilute the 1 mM Intermediate Stock 1:500 into pre-warmed Culture Media (e.g., 20 µL stock into 10 mL Media).

    • Result: 2 µM compound in 0.2% DMSO.

    • Critical Step: Add the DMSO stock dropwise to the vortexing media to ensure rapid dispersion.

  • Final Assay Addition:

    • Add 50 µL of the 2x Dosing Solution to 50 µL of cells/enzyme in the well.

    • Final Concentration: 1 µM compound, 0.1% DMSO.

Visualization: Dilution Workflow

DilutionProtocol Solid Solid Compound (19.23 mg) Stock Master Stock (100 mM in DMSO) Solid->Stock Dissolve Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Dilute Media Assay Buffer/Media (Aqueous) Inter->Media Pre-dilute (2x) Well Assay Well (Final: 0.1% DMSO) Inter->Well Direct spike (Risk of precip!) Media->Well Add to cells

Caption: Figure 1. Recommended dilution workflow to prevent precipitation. The green path (Pre-dilution) is preferred over direct spiking (red dashed path).

In Vivo Formulation (Animal Studies)

For rodent studies (IP, PO), DMSO volume must be minimized (<5-10%). A suspension or emulsion is required.

Protocol C: Preparation of 0.5% Methylcellulose/0.1% Tween 80 Suspension

Application: Oral Gavage (PO) Target Dose: 10 mg/kg (Volume: 10 mL/kg)

  • Vehicle Preparation:

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5 g of Methylcellulose (400 cP) into the hot water. Stir until wetted.

    • Add 50 mL of cold water and stir on ice until clear (hydration).

    • Add 100 µL Tween 80 (0.1% w/v).

  • Compound Incorporation:

    • Weigh the required amount of 3,3-dimethyl-1-(2-phenylethyl)urea solid.

    • Micronization: Grind the solid in a mortar and pestle to a fine powder.

    • Wetting: Add a minimal amount of Tween 80 (pure) or Glycerol to the powder to create a paste.

    • Suspension: Gradually add the Methylcellulose vehicle while triturating (grinding) to form a homogeneous white suspension.

  • QC: Verify homogeneity. If large particles settle within 5 minutes, re-sonicate or homogenize.

Quality Control & Troubleshooting

Solubility Validation (The "Light Scattering" Test)

Before running a large screen, validate that your assay concentration is truly soluble.

  • Prepare your top concentration in assay buffer (e.g., 100 µM).

  • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Criteria: If OD600 > 0.005 (above blank), micro-precipitation is occurring. Reduce concentration or increase surfactant (e.g., add 0.01% Triton X-100 if assay compatible).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Media Direct addition of high % DMSO stock.Use the "Intermediate Dilution" method (Protocol B).
Inconsistent IC50s Compound adhering to plastic tips.Use low-retention tips; pre-wet tips with buffer.
Cytotoxicity in Controls DMSO concentration > 0.5%.Normalize DMSO to < 0.1% across all wells.
Cloudy Stock Solution Water contamination in DMSO.Use fresh, anhydrous DMSO; store over molecular sieves.

References

  • PubChem. 3,3-dimethyl-1-(2-phenylethyl)urea - Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Sigma-Aldrich.Technical Bulletin: Handling and Solubility of Substituted Ureas.
  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Available at: [Link]

Application

Application Note: Mechanistic Insights and Protocol for the Carbamoylation of Phenethylamine

Introduction & Pharmacological Context Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently exhibiting potent inhibitory activities against critical therapeutic targets such as acetylcholines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently exhibiting potent inhibitory activities against critical therapeutic targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA)[1][2]. The synthesis of unsymmetrical ureas, such as N-phenethyl-N,N'-dimethylurea, is efficiently achieved via the carbamoylation of phenethylamine (PEA) using dimethylcarbamoyl chloride (DMCC).

While DMCC is a highly effective reagent for transferring the dimethylcarbamoyl group to primary amines, it is a volatile, corrosive, and recognized carcinogenic reagent[3]. Therefore, achieving high yields while mitigating safety risks requires rigorous experimental design, a deep understanding of the underlying reaction causality, and strict adherence to anhydrous protocols.

Mechanistic Causality: The Carbamoylation Logic

The reaction between DMCC and PEA proceeds via a nucleophilic acyl substitution mechanism. Depending on the solvent polarity, carbamoyl chlorides can react via an


 pathway (in highly ionizing solvents forming a carbamoyl cation) or an 

-like bimolecular pathway[4]. Under standard non-polar or weakly polar synthetic conditions (e.g., in anhydrous dichloromethane), the bimolecular addition-elimination pathway dominates:
  • Nucleophilic Attack : The unshared electron pair on the primary amine nitrogen of PEA attacks the electrophilic carbonyl carbon of DMCC.

  • Tetrahedral Intermediate : A zwitterionic tetrahedral intermediate is formed.

  • Elimination : The intermediate collapses, expelling the chloride ion (

    
    ), which functions as an excellent leaving group.
    
  • Deprotonation : The resulting protonated urea species is rapidly deprotonated by an auxiliary, non-nucleophilic base (e.g., triethylamine) to yield the neutral urea product and a triethylammonium chloride byproduct.

Mechanism PEA Phenethylamine (Nucleophile) TetraInt Tetrahedral Intermediate (Zwitterionic) PEA->TetraInt Nucleophilic Attack DMCC Dimethylcarbamoyl Chloride (Electrophile) DMCC->TetraInt Nucleophilic Attack Elim Chloride Elimination (-Cl⁻) TetraInt->Elim Collapse Deprot Deprotonation (Base Scavenging) Elim->Deprot Intermediate Cation Product N-phenethyl-N',N'-dimethylurea (Stable Pharmacophore) Deprot->Product Neutralization

Logical flow of the bimolecular addition-elimination mechanism for PEA carbamoylation.

Experimental Design & Rationale

To design a self-validating and high-yielding protocol, several physicochemical factors must be controlled:

  • Moisture Exclusion: DMCC hydrolyzes rapidly in the presence of water to form dimethylamine, carbon dioxide, and hydrochloric acid[3]. Therefore, oven-dried glassware and anhydrous solvents under an inert argon atmosphere are mandatory to prevent reagent degradation.

  • Base Selection: Triethylamine (

    
    ) or N,N-diisopropylethylamine (DIPEA) are ideal. Because they are sterically hindered, they do not act as competing nucleophiles. They effectively neutralize the generated HCl, preventing the protonation (and subsequent deactivation) of the PEA reactant[4].
    
  • Temperature Control: The initial nucleophilic attack is highly exothermic. Dropwise addition of DMCC at 0 °C prevents thermal decomposition and minimizes side reactions, while subsequent warming to room temperature ensures kinetic completion.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of phenethylamine-derived ureas, highlighting the impact of solvent and base selection on the overall yield.

SolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic / Practical Notes
Dichloromethane (DCM)

0

25
488Optimal homogeneous bimolecular conditions; easy workup.
Tetrahydrofuran (THF)DIPEA0

25
585Good solubility; DIPEA minimizes nucleophilic competition.
Acetonitrile (MeCN)

25

60
682Heterogeneous base; requires higher activation energy (heat).
Toluene / Water

0

25
375Biphasic Schotten-Baumann; competitive DMCC hydrolysis reduces yield.

Step-by-Step Experimental Protocol

Workflow Prep 1. Preparation Dry DCM, Ar Atmosphere Mix 2. Reagent Addition PEA + Et3N (Base) Prep->Mix Drop 3. DMCC Addition Dropwise at 0 °C Mix->Drop React 4. Reaction Stir at RT (4 h) Drop->React Workup 5. Aqueous Workup Wash with 1M HCl, Brine React->Workup Purify 6. Purification Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis of N-phenethyl-N',N'-dimethylurea.

⚠️ SAFETY WARNING: DMCC is a volatile, corrosive, and recognized carcinogenic reagent[3]. All manipulations MUST be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials:

  • Phenethylamine (PEA): 10.0 mmol

  • Dimethylcarbamoyl chloride (DMCC): 11.0 mmol (1.1 equiv)

  • Triethylamine (

    
    ): 15.0 mmol (1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM): 30 mL

  • Argon gas line and balloon

Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Amine Solubilization: Add 30 mL of anhydrous DCM to the flask, followed by 10.0 mmol of PEA and 15.0 mmol of

    
    . Stir the solution to ensure homogeneity.
    
  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 11.0 mmol of DMCC in 5 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 15 minutes. (Causality: Slow addition at 0 °C controls the exothermic formation of the tetrahedral intermediate and prevents the localized depletion of the base).

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Quenching & Workup: Upon complete consumption of PEA, quench the reaction by adding 20 mL of saturated aqueous

    
    . Transfer the biphasic mixture to a separatory funnel.
    
  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted PEA and

    
    , followed by a brine wash (20 mL) to pre-dry the organic phase.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification & Validation: Purify the crude product via flash column chromatography on silica gel to afford pure N-phenethyl-N,N'-dimethylurea. Validate the structure and purity via

    
    -NMR, 
    
    
    
    -NMR, and LC-MS.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-1-(2-phenylethyl)urea

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on urea-based pharmacophores for kinase inhibition and receptor modulation, achieving high-yielding, scalable synthesis of unsymme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on urea-based pharmacophores for kinase inhibition and receptor modulation, achieving high-yielding, scalable synthesis of unsymmetrical ureas like 3,3-dimethyl-1-(2-phenylethyl)urea is critical.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. You will find diagnostic FAQs, self-validating protocols, and quantitative comparisons designed to resolve bottlenecks in your synthetic workflows.

Mechanistic Workflows

The synthesis of unsymmetrical ureas typically relies on one of two primary pathways: direct acylation using a carbamoyl chloride (Route A) or a phosgene-free activation using 1,1'-Carbonyldiimidazole (Route B). Understanding the causality of these pathways is the first step in troubleshooting yield losses.

SynthesisRoutes Start 2-Phenylethylamine RouteA Route A: N,N-Dimethylcarbamoyl Chloride + DIPEA (Base) Start->RouteA Direct Acylation RouteB1 Route B Step 1: CDI Activation (1,1'-Carbonyldiimidazole) Start->RouteB1 Phosgene-free Product 3,3-Dimethyl-1-(2-phenylethyl)urea (Target Product) RouteA->Product - HCl Intermediate Carbamoylimidazole Intermediate RouteB1->Intermediate - Imidazole RouteB2 Route B Step 2: Dimethylamine Addition Intermediate->RouteB2 RouteB2->Product - Imidazole

Mechanistic pathways for 3,3-dimethyl-1-(2-phenylethyl)urea synthesis.

Diagnostic FAQs

Q: My Route A reaction stalls exactly at 50% conversion. Why is this happening? A: This is a classic stoichiometric trap. The nucleophilic attack of 2-phenylethylamine on N,N-dimethylcarbamoyl chloride generates one equivalent of hydrochloric acid (HCl). If no exogenous base is present, the HCl rapidly protonates the remaining unreacted 2-phenylethylamine, forming an unreactive ammonium salt[1]. Solution: Always use at least 2.0 to 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl and maintain the primary amine in its active, nucleophilic state[2].

Q: In the CDI route (Route B), I am observing a significant amount of 1,3-bis(2-phenylethyl)urea. How do I prevent this symmetrical byproduct? A: Symmetrical urea formation occurs when the highly reactive carbamoylimidazole intermediate reacts with another molecule of 2-phenylethylamine instead of the intended dimethylamine. This is almost always caused by adding the amines simultaneously or using an excess of the primary amine[3]. Solution: Strictly sequence the reaction. Add 1.0 eq of 2-phenylethylamine to 1.1 eq of CDI and allow the intermediate to fully form before introducing the dimethylamine.

Q: Can I use DMF instead of DCM or THF for these couplings to improve solubility? A: Proceed with extreme caution. While DMF is a powerful solvent, it can degrade over time—especially upon heating or in the presence of basic additives—to release free dimethylamine. In Route B, this premature release of dimethylamine can alter your stoichiometry and lead to unpredictable reaction kinetics. If a polar aprotic solvent is required, freshly degassed THF or N-methyl-2-pyrrolidone (NMP) is preferred.

Troubleshooting Logic Tree

When experiments fail, systematic isolation of the variable is required. Use the diagnostic logic tree below to identify the root cause of low yields based on your LC-MS or TLC data.

Troubleshooting Issue Issue: Low Reaction Yield (<50%) Check1 Analyze Crude Mixture by LC-MS Issue->Check1 Path1 Observation: Unreacted Phenethylamine Check1->Path1 Path2 Observation: Symmetrical Urea Byproduct Check1->Path2 Path3 Observation: Product + Imidazole Contamination Check1->Path3 Fix1 Action: Increase DIPEA Ensure Anhydrous Conditions Path1->Fix1 Fix2 Action: Optimize CDI Activation Time Strict 1:1 Stoichiometry Path2->Fix2 Fix3 Action: Add 5% Citric Acid Wash During Aqueous Workup Path3->Fix3

Diagnostic logic tree for resolving low yield in unsymmetrical urea synthesis.

Quantitative Data Comparison

Selecting the right synthetic route depends on your specific laboratory constraints, scale, and purity requirements. The table below summarizes the empirical data for both methodologies.

ParameterRoute A: Carbamoyl Chloride[1]Route B: CDI Activation[3]
Typical Isolated Yield 75% – 85%85% – 95%
Reaction Time 4 – 6 hours (Single step)14 – 16 hours (Two steps)
Atom Economy HighModerate (Loss of imidazole)
Primary Byproduct HCl (Neutralized to amine salt)Imidazole
Symmetrical Urea Risk Very LowModerate (If poorly sequenced)
Environmental Impact High (Toxic/corrosive reagents)Low (Phosgene-free, bench-stable)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Synthesis via N,N-Dimethylcarbamoyl Chloride (Direct Acylation)

Best for rapid synthesis when handling corrosive reagents is acceptable.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-phenylethylamine (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Inject DIPEA (2.5 eq, 25 mmol) into the stirring solution. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve N,N-dimethylcarbamoyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation Check: Run a TLC (Eluent: 50% EtOAc/Hexanes). The primary amine spot (ninhydrin active) should be completely consumed. If present, stir for an additional 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with 1.0 M HCl (2 × 20 mL) to remove any unreacted amine and excess DIPEA. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography or recrystallization to yield the pure urea.

Protocol B: Greener Synthesis via CDI Activation

Best for phosgene-free environments and avoiding highly toxic electrophiles.

  • Activation: In a dry flask under argon, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 11 mmol) in anhydrous THF (25 mL). Cool to 0 °C.

  • Intermediate Formation: Add 2-phenylethylamine (1.0 eq, 10 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Remove a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Confirm the disappearance of the phenethylamine peak (m/z 122 [M+H]⁺) and the dominant presence of the carbamoylimidazole intermediate (m/z 216 [M+H]⁺). Do not proceed until conversion is >95% to prevent symmetrical urea formation[3].

  • Amine Displacement: Add Dimethylamine (2.0 M solution in THF, 1.5 eq, 15 mmol) in one portion. Stir at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude residue in Ethyl Acetate (30 mL).

    • Critical Step: Wash the organic layer with 5% aqueous citric acid (3 × 20 mL). This specifically protonates and removes the displaced imidazole byproduct into the aqueous layer without degrading the urea product.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate to yield 3,3-dimethyl-1-(2-phenylethyl)urea.

References

  • Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. ResearchGate. 1

  • Preparation of Mono, Di, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S , S Dimethyl Dithiocarbonate. ResearchGate. 3

  • Practical Synthesis of 1-Substituted 5-Aminopyrazolo[4,3-d]pyrimidin-7-ones Using Intramolecular Friedel-Crafts Type Cyclization. Clockss.

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society.2

Sources

Optimization

Technical Support Center: Purification of 3,3-dimethyl-1-(2-phenylethyl)urea

Welcome to the technical support resource for the purification of 3,3-dimethyl-1-(2-phenylethyl)urea. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3,3-dimethyl-1-(2-phenylethyl)urea. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude 3,3-dimethyl-1-(2-phenylethyl)urea sample?

A1: Understanding the potential impurities is the first step toward effective removal. The impurity profile is almost entirely dependent on the synthetic route employed. The most common synthesis involves the reaction of 2-phenylethylamine with an activated carbonyl source, such as dimethylcarbamoyl chloride or an equivalent that generates dimethylisocyanate in situ.

Common Impurities and Their Origins:

ImpurityChemical StructureOrigin and RationaleRemoval Strategy
Unreacted 2-phenylethylamine C₆H₅CH₂CH₂NH₂Incomplete reaction. Being a primary amine, it is basic.Acidic wash (e.g., dilute HCl) during workup.
Symmetrical 1,3-bis(2-phenylethyl)urea (C₆H₅CH₂CH₂NH)₂COCan arise if the reaction intermediate (e.g., isocyanate) reacts with water to form 2-phenylethylamine, which then reacts with another intermediate molecule.[1]Recrystallization or column chromatography.
Biuret-type Adducts Product-Isocyanate AdductThe N-H proton on the product urea can, under certain conditions, react with another molecule of the isocyanate intermediate, forming a biuret structure.[2]Column chromatography is often most effective.
Inorganic Salts e.g., Triethylammonium chlorideFormed if a tertiary amine base (like Et₃N) is used to scavenge HCl generated during the reaction with dimethylcarbamoyl chloride.[3]Aqueous wash during workup.
Residual Solvents Dichloromethane, THF, etc.Trapped in the solid matrix after initial isolation.Drying under high vacuum, trituration.
Q2: My crude product is a sticky oil or an amorphous solid that won't crystallize. What should I do?

A2: This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Solvent Trituration: This is the first and simplest approach. "Trituration" involves stirring the crude oil or solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble.

    • Protocol: Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture) to your crude material. Stir or sonicate the mixture vigorously. The goal is for the impurities to dissolve while your product solidifies or remains as a solid.

    • Rationale: The non-polar solvent will wash away less polar impurities and can induce crystallization by providing a medium for lattice formation.

  • Attempt a Mini-Recrystallization: If trituration fails, take a small sample and perform a solvent screen for recrystallization. Use a solvent system that you suspect might work (see Q4) to see if you can obtain any crystalline material. These seed crystals can then be used to induce crystallization in the bulk material.

  • Purify by Chromatography First: If the material is persistently an oil, it may be too impure for direct crystallization. The most reliable path forward is to perform flash column chromatography to remove the bulk of the impurities and then crystallize the resulting cleaner material.[4]

Q3: Which purification method should I choose: Recrystallization or Column Chromatography?

A3: The choice depends on the impurity profile, the quantity of material, and the required final purity.

G Start Crude Product (3,3-dimethyl-1-(2-phenylethyl)urea) Workup Aqueous Workup (Wash with dilute acid/base/brine) Start->Workup CheckPurity Assess Purity (TLC, NMR) Workup->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize >85-90% pure Crystalline solid Chromatography Flash Column Chromatography CheckPurity->Chromatography <85% pure Oily or multiple spots on TLC FinalPurity Assess Final Purity Recrystallize->FinalPurity Chromatography->FinalPurity PureProduct Pure Product FinalPurity->PureProduct Purity OK Repurify Re-purify or Combine Methods FinalPurity->Repurify Purity Not OK Repurify->Recrystallize Repurify->Chromatography

Caption: Decision workflow for purification strategy.

  • Recrystallization:

    • Best for: Removing small amounts of impurities from a large amount of product (>500 mg), especially if the product is already mostly pure (>85-90%).

    • Advantages: Scalable, cost-effective, and can yield very high-purity crystalline material.

    • Disadvantages: Requires finding a suitable solvent system and can lead to significant product loss in the mother liquor. It is not effective for removing impurities with similar solubility profiles to the product.[5]

  • Flash Column Chromatography:

    • Best for: Complex mixtures with multiple components, purification of oils, or when impurities have similar properties to the product. It is excellent for separations where recrystallization fails.[4]

    • Advantages: High resolving power, applicable to a wide range of compounds and impurity types.

    • Disadvantages: Can be labor-intensive, uses large volumes of solvent, and is less practical for very large scales (>10-20 g) in a typical lab setting.

Experimental Protocols

Protocol 1: Recrystallization

The key to successful recrystallization is selecting a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures.[6]

Step 1: Solvent Selection Screen for a suitable solvent using a small amount of crude material. Good starting points for a substituted urea like this are alcohols, ethyl acetate, or mixtures with non-polar solvents.

Solvent/SystemRationale
Isopropanol or Ethanol The polar alcohol interacts well with the urea functional group, while the alkyl chain provides some solubility for the non-polar regions of the molecule. Often provides a good solubility gradient with temperature.[7]
Ethyl Acetate / Hexanes A solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate (the solvent). Then, slowly add hexanes (the anti-solvent) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[5]
Toluene A less polar aromatic solvent. May be effective if the primary impurities are highly polar.

Step 2: Recrystallization Procedure

  • Place the crude 3,3-dimethyl-1-(2-phenylethyl)urea in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding the solvent dropwise until the solid just dissolves completely. Do not add excess solvent, as this will reduce your recovery.

  • Optional (for colored impurities): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and re-heat to boiling for a few minutes.[8] Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under high vacuum to remove all traces of solvent.

G cluster_0 Heating Phase cluster_1 Cooling & Isolation Phase A 1. Add crude solid to solvent B 2. Heat to boiling A->B C 3. Add solvent until just dissolved B->C D 4. Cool slowly to room temp C->D Hot, saturated solution E 5. Chill in ice bath D->E F 6. Filter and wash with cold solvent E->F G 7. Dry crystals under vacuum F->G

Caption: The basic workflow for a single-solvent recrystallization.

Protocol 2: Flash Column Chromatography

Step 1: Determine the Eluent System using TLC

  • Dissolve a small sample of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate).

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.[4]

Step 2: Column Packing and Loading

  • Select a column of appropriate size (for a difficult separation, a silica-to-crude-product ratio of 50:1 to 100:1 by weight is recommended).[4]

  • Pack the column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting. Ensure the packing is uniform and free of air bubbles.

  • Pre-elute the column with your chosen solvent system.

  • Load your sample onto the column. For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

Step 3: Elution and Fraction Collection

  • Begin eluting the column with your chosen solvent system, collecting the eluate in a series of fractions (e.g., in test tubes).

  • Monitor the separation by TLC analysis of the collected fractions. Spot several fractions per plate to identify which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Dry the resulting purified product under high vacuum.

Troubleshooting Guide: Recrystallization

ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. The rate of cooling is too fast.Use a lower-boiling point solvent. Ensure cooling is very slow; insulate the flask. Try a solvent/anti-solvent system.
No crystals form upon cooling. Too much solvent was added. The compound is too soluble even at low temperatures.Boil off some of the solvent to re-concentrate the solution and attempt cooling again. If that fails, a different solvent system is needed. Try adding an anti-solvent.
Very low recovery of product. Too much solvent was used. The product has significant solubility in the cold solvent. The filtration was not performed cold.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled before filtering. Wash with minimal ice-cold solvent.
Product purity does not improve. The impurity has a very similar solubility profile to the product. The crystals crashed out of solution too quickly, trapping impurities.Slow down the cooling process. Re-crystallize a second time. If purity is still low, switch to flash column chromatography.

References

  • Benchchem. (2025).
  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
  • BioSpectra. (n.d.). UREA TESTING METHODS. BioSpectra.
  • Benchchem. (2025).
  • Digital Commons @ NJIT. (n.d.). Substituted ureas. Digital Commons @ NJIT.
  • Benchchem. (2025).
  • MDPI. (2023).
  • Quora. (2018).
  • ResearchGate. (2018).
  • YouTube. (2016).
  • Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Organic Syntheses.

Sources

Troubleshooting

Optimizing temperature conditions for urea derivative formation

Welcome to the Technical Support Center for Urea Derivative Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical variable in urea synthesis: temperature op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Urea Derivative Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical variable in urea synthesis: temperature optimization .

Urea linkages are foundational to modern drug development and materials science. However, the synthesis of these derivatives—whether via isocyanates, carbonyldiimidazole (CDI), or triphosgene—is highly sensitive to thermal conditions. Poor temperature control inevitably leads to symmetrical dimerization, biuret formation, or the degradation of sensitive functional groups.

This guide bridges the gap between thermodynamic theory and benchtop execution, providing you with self-validating protocols and mechanistic insights to rescue failing reactions.

Part 1: The Thermodynamics & Kinetics of Urea Formation

To troubleshoot effectively, we must first understand the causality behind our experimental choices. The formation of a urea derivative from an amine and an isocyanate (or an activated carbonyl equivalent) is an exothermic nucleophilic addition.

Primary amines exhibit high nucleophilicity, making their reaction with isocyanates orders of magnitude faster than competing reactions, such as those with alcohols [1]. Because the initial urea formation is fast, applying excessive heat does not significantly improve the yield of the primary reaction. Instead, temperatures exceeding 100 °C provide the activation energy required for the secondary amines (the N-H groups of the newly formed urea) to act as nucleophiles. These N-H groups will attack unreacted isocyanates, leading to the formation of biuret or allophanate cross-linkages [1].

G A Primary Amine + Isocyanate B Urea Derivative (Target Product) A->B 0°C to 65°C Fast Kinetics C Excess Isocyanate + Heat (>100°C) B->C Reversible Reaction D Biuret / Allophanate (Side Product) C->D Nucleophilic N-H Attack

Reaction pathway showing temperature-dependent biuret side-product formation.

Part 2: Troubleshooting FAQs

Q1: My final product is heavily contaminated with higher molecular weight byproducts. Mass spectrometry suggests it is a biuret. How do I prevent this? Cause: Biuret formation occurs when the reaction temperature is too high (typically >100 °C) or when there is a localized excess of isocyanate [1]. The urea nitrogen attacks the excess isocyanate. Solution:

  • Lower the Temperature: Keep the reaction between 0 °C and room temperature during the initial mixing phase. If heating is required to drive the reaction to completion, do not exceed 60–65 °C.

  • Reverse Addition: Add the isocyanate dropwise to a cooled solution of the amine to ensure the amine is always in excess at the reaction interface, preventing localized isocyanate pooling.

Q2: I am trying to synthesize an unsymmetrical urea using triphosgene, but I keep getting a mixture of symmetrical ureas. What is going wrong? Cause: Triphosgene acts as a phosgene equivalent. If both amines are present, or if the first amine reacts too quickly at elevated temperatures, it will react with the intermediate carbamoyl chloride to form a symmetrical dimer before the second amine can be introduced [4]. Solution: Strict thermal staging is required. The first amine must be added to triphosgene at 0–15 °C to form the carbamoyl chloride intermediate safely and selectively [3]. You must validate the complete consumption of the first amine via TLC before adding the second amine. Only after the second amine is added should the reaction be allowed to warm to room temperature or reflux.

Q3: I am using 1,1'-Carbonyldiimidazole (CDI) to couple an amine that also contains a phenolic hydroxyl group (e.g., tyramine). I am seeing di-substituted products. How do I optimize this? Cause: While amines are more nucleophilic than phenols, CDI-activated intermediates can still react with phenolic hydroxyl groups at room temperature, forming unwanted carbamate linkages [2]. Solution: Run the intermediate activation step at exactly 0 °C. Dissolve the CDI in anhydrous DCM, cool to 0 °C, and add the tyramine dropwise. Maintain at 0 °C for 1 hour to kinetically favor the amine reaction over the phenol [2]. Additionally, if a base is used, ensure it is a sterically hindered, non-nucleophilic base like DIPEA rather than triethylamine.

Part 3: Quantitative Data Summary

The following table summarizes the optimal thermal parameters and kinetic behaviors for various urea synthesis methodologies to aid in your experimental design.

Synthesis ReagentOptimal Activation TempOptimal Coupling TempMajor Side ProductsKinetic Control Strategy
Isocyanate N/A (Pre-formed)0 °C → 25 °CBiuret, AllophanateDropwise addition to amine; keep < 65 °C.
Triphosgene 0 °C → 15 °C25 °C → RefluxSymmetrical UreasStepwise addition; TLC validation required.
CDI 0 °C0 °C → 25 °CCarbamates (if OH present)Non-nucleophilic base (DIPEA); strict 0 °C start.
Carbon Dioxide (CO2) 150 °C → 190 °C150 °C → 190 °CUnreacted AminesRequires high pressure (5 MPa) and metal oxide catalysts.

Part 4: Standardized Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the success of the intermediate phase.

Protocol A: Low-Temperature Synthesis of Unsymmetrical Ureas via Triphosgene

This protocol utilizes thermal gradients to prevent symmetrical dimerization.

  • Setup: In a flame-dried round-bottom flask under argon, dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • First Amine Addition: Dissolve Amine 1 (1.0 eq) and DIPEA (1.2 eq) in DCM. Add this solution dropwise to the triphosgene over 30 minutes. Maintain the temperature strictly below 15 °C to control the exothermic release of phosgene gas [3].

  • Self-Validation (Critical): Stir at 15 °C for 1 hour. Pull an aliquot and run a TLC. You must confirm the complete disappearance of Amine 1 and the formation of the carbamoyl chloride intermediate before proceeding.

  • Second Amine Addition: Once validated, add Amine 2 (1.0 eq) dropwise at 15 °C.

  • Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–4 hours. For sterically hindered amines, the reaction may be raised to reflux (40 °C in DCM) for 5–6 hours [3].

G Step1 Triphosgene in DCM (Argon Atmosphere) Step2 Add Amine 1 + DIPEA Strictly 0-15°C Step1->Step2 Step3 TLC Validation: Carbamoyl Chloride Formed? Step2->Step3 Stir 1 hr Step3->Step2 No (Wait/Adjust) Step4 Add Amine 2 Warm to RT or Reflux Step3->Step4 Yes (Amine 1 consumed) Step5 Unsymmetrical Urea (Target Product) Step4->Step5

Self-validating workflow for unsymmetrical urea synthesis via triphosgene.

Protocol B: Amine-Isocyanate Coupling with Biuret Suppression

This protocol is designed for highly reactive primary amines where biuret formation is a known risk.

  • Setup: Dissolve the primary amine (1.0 eq) in anhydrous THF or DMF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Isocyanate Addition: Dissolve the isocyanate (0.95 eq - slight under-stoichiometry prevents excess isocyanate pooling) in anhydrous THF. Add dropwise to the amine solution over 20 minutes.

  • Thermal Control: Stir at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C).

  • Quench: Do not apply heat. If the reaction stalls, do not exceed 60 °C. Quench the reaction with water to destroy any trace unreacted isocyanate, converting it to a primary amine and CO2, thereby halting any potential biuret pathway [1].

References

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Asian Journal of Chemistry[Link]

  • A decade review of triphosgene and its applications in organic reactions National Center for Biotechnology Information (PMC)[Link]

Optimization

Minimizing side reactions during 3,3-dimethyl-1-(2-phenylethyl)urea production

Case ID: UREA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization Executive Summary & Route Analysis User Query: Which synthetic route minimizes...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: UREA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization

Executive Summary & Route Analysis

User Query: Which synthetic route minimizes impurities for high-purity applications?

Technical Insight: The production of 3,3-dimethyl-1-(2-phenylethyl)urea involves coupling a phenylethyl moiety with a dimethylurea backbone. The choice of route dictates the specific impurity profile. We analyze the two primary industrial pathways:

FeatureRoute A: Isocyanate Coupling Route B: Carbamoyl Chloride Coupling
Reagents 2-Phenylethyl isocyanate + Dimethylamine2-Phenylethylamine + Dimethylcarbamoyl chloride
Primary Mechanism Nucleophilic AdditionNucleophilic Acyl Substitution
Major Impurity 1,3-Bis(2-phenylethyl)urea (Symmetrical Urea)Amine Hydrochloride Salts & Unreacted Chloride
Critical Control Moisture Exclusion (Strict Anhydrous)Acid Scavenging (Base Stoichiometry)
Recommendation Preferred for Speed/Yield (if dry)Preferred for Robustness (if moisture is unavoidable)

Interactive Troubleshooting Guide

Module A: The Isocyanate Route (Kinetic Control)

Context: You are reacting 2-phenylethyl isocyanate with dimethylamine.

Q1: "I am seeing a white precipitate form immediately, but my product should be an oil or low-melting solid. What is this?"

Diagnosis: This is likely 1,3-bis(2-phenylethyl)urea (Symmetrical Urea).

  • Root Cause: Moisture ingress. Water reacts with the highly electrophilic isocyanate to form an unstable carbamic acid, which decarboxylates to regenerate the primary amine (2-phenylethylamine). This amine is more nucleophilic than water and attacks the remaining isocyanate, forming the symmetrical urea.

  • The Fix:

    • Solvent Protocol: Ensure solvents (DCM, THF, or Toluene) are dried over molecular sieves (3Å or 4Å).

    • Reagent Check: Dimethylamine is often supplied as an aqueous solution (40%). You must use anhydrous dimethylamine (gas bubbled into solvent or solution in THF/Methanol) for this route.

    • Atmosphere: Conduct reaction under positive Nitrogen/Argon pressure.

Q2: "My yield is lower than expected, and the reaction seems stalled."

Diagnosis: Isocyanate Trimerization (Isocyanurate formation).

  • Root Cause: Excessive heat or presence of basic impurities (like metal alkoxides) acting as catalysts.

  • The Fix: Maintain reaction temperature between 0°C and 20°C. Monitor disappearance of the Isocyanate peak via FTIR (~2270 cm⁻¹).

Module B: The Carbamoyl Chloride Route (Thermodynamic Control)

Context: You are reacting 2-phenylethylamine with dimethylcarbamoyl chloride.

Q3: "The reaction is extremely slow, and TLC shows starting material remaining after 24 hours."

Diagnosis: Acid Quenching.

  • Root Cause: This reaction generates HCl as a byproduct. If not neutralized, HCl protonates the 2-phenylethylamine, converting it into the non-nucleophilic ammonium salt (Ph-CH₂-CH₂-NH₃⁺ Cl⁻).

  • The Fix:

    • Base Scavenger: Add >1.1 equivalents of a non-nucleophilic tertiary base (e.g., Triethylamine or DIPEA) to scavenge HCl.

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl transfer catalyst, accelerating the attack on the carbamoyl chloride.

Visualizing the Impurity Pathways

The following diagram illustrates the competitive pathways leading to the critical "Symmetrical Urea" impurity versus the desired target.

UreaPathways Iso 2-Phenylethyl Isocyanate CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + Water (Hydrolysis) Target TARGET: 3,3-Dimethyl-1- (2-phenylethyl)urea Iso->Target + DMA (Desired Path) Water H2O (Moisture Impurity) DMA Dimethylamine (Reagent) Amine 2-Phenylethylamine (Regenerated) CarbAcid->Amine - CO2 (Decarboxylation) SymUrea IMPURITY: 1,3-Bis(2-phenylethyl)urea (Symmetrical) Amine->SymUrea + Iso (Competitive Attack)

Caption: Figure 1. Competitive hydrolysis pathway. Water contamination leads to amine regeneration, which consumes isocyanate to form the symmetrical urea impurity.

Purification & Self-Validating Protocols

To ensure scientific integrity, implement these validation steps before considering the batch "pure."

Impurity Removal Strategy
Impurity TypeChemical NatureRemoval Method
Symmetrical Urea Highly crystalline, non-polarFiltration/Recrystallization: This impurity is often much less soluble in cold ether/hexane than the target. Chill and filter off the precipitate.[1]
Amine Salts Ionic, water-solubleAqueous Wash: Wash organic layer with 1M HCl (removes unreacted amine) followed by sat. NaHCO₃.
Biurets High boiling pointFlash Chromatography: Biurets are significantly more polar than the urea target.
Self-Validating System (SVS) Checklist
  • Step 1 (Pre-Rxn): Karl Fischer titration of solvent. Water content must be <100 ppm for Isocyanate route.

  • Step 2 (In-Process): FTIR monitoring. Target peak: C=O stretch ~1640 cm⁻¹. Warning sign: Peak splitting or shift to ~1690 cm⁻¹ (indicates symmetrical urea).

  • Step 3 (Post-Rxn): Melting Point Check.

    • Target MP: ~80-85°C (approximate for dimethyl-phenylethyl ureas).

    • Impurity MP: Symmetrical ureas often melt >120°C. A wide range indicates contamination.

References

  • Organic Syntheses. Preparation of unsymmetrical ureas via isocyanates. Source: [Organic Syntheses, Coll.[1] Vol. 5, p. 555]([Link])

  • Journal of Organic Chemistry. Mechanistic insights into the hydrolysis of isocyanates and formation of symmetrical ureas. Source: [J. Org.[1][2][3] Chem. 2022, 87, 11329-11349]([Link]]

  • Sigma-Aldrich Technical Bulletin. Handling and Reactivity of Isocyanates and Carbamoyl Chlorides. Source:

  • BenchChem Technical Guide. Common side products in the synthesis of substituted amides and ureas. Source:

Sources

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered Dimethyl Substituted Ureas

Welcome to the technical support center for the synthesis of sterically hindered dimethyl substituted ureas. This guide is designed for researchers, scientists, and drug development professionals who are encountering cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sterically hindered dimethyl substituted ureas. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of these important compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome steric hindrance and achieve your desired products with high yield and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of ureas is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. However, when the nitrogen atoms are substituted with bulky groups, such as two methyl groups, the reaction can be significantly impeded. This "steric hindrance" slows down the reaction rate and can lead to the formation of unwanted byproducts, resulting in low yields of the desired dimethyl substituted urea.

This guide will explore various strategies to overcome these challenges, including the use of modern coupling reagents, catalytic methods, and phosgene-free synthetic routes. We will delve into the mechanistic reasoning behind these approaches to provide a comprehensive understanding of how to optimize your synthetic strategy.

Troubleshooting Guide: Overcoming Common Issues

Researchers often face similar hurdles when synthesizing sterically hindered ureas. This section provides a structured approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Steric hindrance preventing amine attack: The bulky dimethylamine cannot efficiently attack the carbonyl source.[1]Utilize a more reactive carbonyl source: Instead of less reactive precursors, consider using activated species like carbamoyl chlorides, or employ coupling reagents to form a highly reactive intermediate.[2][3] Increase reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition.[4] Employ a catalyst: Catalysts can lower the activation energy of the reaction. Consider palladium-based catalysts for cross-coupling approaches or organocatalysts.[5][6]
Slow Reaction Rate Low reactivity of substrates: Sterically hindered amines are poor nucleophiles.Use a more potent activating agent: Reagents like HATU or HBTU are known to be effective for coupling hindered amino acids and can be adapted for urea synthesis.[2][7] Phosgene-free methods with reactive intermediates: Consider using dimethyl carbonate (DMC) to first form a carbamate, which can then be reacted with the amine.[8][9]
Formation of Side Products Decomposition of starting materials or intermediates: High temperatures or prolonged reaction times can lead to degradation.[4] Reaction with solvent or impurities: Ensure all reagents and solvents are pure and dry.Optimize reaction conditions: Carefully control temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[10] Use a phosgene-free, one-pot method: This can minimize the handling of unstable intermediates and reduce the chances of side reactions.[11]
Difficulty in Purification Byproducts with similar polarity to the product: The urea byproduct from carbodiimide reagents (like DCC or DIC) can be difficult to separate.[12][13]Choose a coupling reagent with a water-soluble byproduct: EDC is a good alternative where the urea byproduct can be removed by aqueous workup.[12][13] Utilize a solid-phase synthesis approach: If applicable, attaching one of the substrates to a resin can simplify purification.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective modern methods for synthesizing sterically hindered dimethyl ureas without using phosgene?

Phosgene, while effective, is highly toxic. Several safer and often more efficient alternatives are now available:

  • Carbodiimide-Mediated Coupling: Reagents like Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate a carboxylic acid, which can then react with an amine to form an amide, and this chemistry can be adapted for urea synthesis.[12][13]

  • Phosphonium and Aminium/Uronium-Based Reagents: Reagents such as BOP, PyBOP, HBTU, and HATU are highly effective for coupling sterically hindered substrates.[2][7]

  • Dimethyl Carbonate (DMC) as a Green Reagent: DMC can be used in a two-step, one-pot synthesis where a carbamate is first formed, followed by reaction with the amine.[8][9]

  • Palladium-Catalyzed Cross-Coupling: This method allows for the coupling of ureas with aryl or heteroaryl halides, offering a versatile route to unsymmetrical ureas.[5]

Q2: How do I choose the right coupling reagent for my specific synthesis?

The choice of coupling reagent depends on several factors:

  • Steric Hindrance: For highly hindered substrates, more powerful reagents like HATU or T3P may be necessary.[7]

  • Scale of Reaction: For large-scale synthesis, the cost and ease of removal of byproducts are critical. Reagents like CDMT can be effective and are commercially available in bulk.[2]

  • Solubility of Byproducts: If the dicyclohexylurea byproduct from DCC is problematic for purification, consider using DIC, which forms a more soluble urea, or EDC, which forms a water-soluble urea.[12][13]

Q3: Can I use catalytic methods to improve the efficiency of my reaction?

Yes, catalytic methods are increasingly being used for urea synthesis:

  • Palladium Catalysis: Palladium complexes with specific ligands can catalyze the amidation of aryl and heteroaryl chlorides with ureas.[5]

  • Zirconium(IV) Catalysis: Zirconium(IV) catalysts have been shown to be effective in the exchange processes of carbonates and carbamates with amines to form ureas.[11]

  • Electrocatalysis: An emerging and sustainable approach involves the electrocatalytic coupling of CO2 and nitrogen-containing species.[14][15][16]

Experimental Protocols

Protocol 1: Phosgene-Free Synthesis of N,N'-Dimethylurea using Dimethyl Carbonate

This two-step protocol is an example of a greener approach to urea synthesis.

Step 1: Formation of the Carbamate Intermediate

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylamine, an excess of dimethyl carbonate (DMC), and a catalytic amount of an ionic liquid like 3-methyl-1-butylimidazolium chloride ([BMIM]Cl).[8]

  • Heat the reaction mixture to 110-130°C and stir for 7-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The excess DMC can be removed under reduced pressure.

Step 2: Conversion of the Carbamate to Dimethyl Urea

  • To the crude carbamate, add a solution of monomethylamine (MMA).[8]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored to determine the optimal reaction time.

  • Once the reaction is complete, the desired N-methyl-N',N'-diphenylurea can be isolated and purified using standard techniques such as crystallization or column chromatography.

Protocol 2: General Procedure for Carbodiimide-Mediated Synthesis

This protocol outlines a general approach using a carbodiimide coupling reagent.

  • Dissolve the carboxylic acid (or a suitable precursor that can generate a reactive carbonyl in situ) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add 1.1 equivalents of a carbodiimide reagent (e.g., DIC or EDC). If using DIC, an additive like HOBt can be included to minimize side reactions.[12][13]

  • Stir the mixture at room temperature for 10-30 minutes to allow for the activation of the carbonyl group.

  • Add 1.0 equivalent of the dimethylamine.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction accordingly. If EDC was used, an aqueous wash will remove the urea byproduct. If DIC was used, the diisopropylurea may precipitate and can be filtered off, or it may require chromatographic separation.

Visualizing Synthetic Strategies

Steric_Hindrance_Urea_Synthesis cluster_reactants Starting Materials cluster_methods Synthetic Approaches cluster_product Product Amine Sterically Hindered Amine (e.g., Dimethylamine) Phosgene Phosgene/Diphosgene/ Triphosgene Amine->Phosgene Carbodiimides Carbodiimides (DCC, DIC, EDC) Activating_Agents Activating Agents (HATU, HBTU, T3P) Phosgene_Free Phosgene-Free (DMC, CDI) Catalytic Catalytic Methods (Pd, Zr, Electrocatalysis) Carbonyl_Source Carbonyl Source Carbonyl_Source->Phosgene Urea Dimethyl Substituted Urea Phosgene->Urea Carbodiimides->Urea Activating_Agents->Urea Phosgene_Free->Urea Catalytic->Urea

Caption: Synthetic routes to dimethyl substituted ureas.

Troubleshooting_Workflow Start Low Yield of Dimethyl Urea Cause1 Steric Hindrance? Start->Cause1 Solution1a Increase Reactivity of Carbonyl Source Cause1->Solution1a Yes Solution1b Increase Temperature Cause1->Solution1b Yes Solution1c Use Catalyst Cause1->Solution1c Yes Cause2 Slow Reaction Rate? Cause1->Cause2 No Solution2a Use Stronger Activating Agent Cause2->Solution2a Yes Solution2b Consider Phosgene-Free Reactive Intermediates Cause2->Solution2b Yes Cause3 Side Products? Cause2->Cause3 No Solution3a Optimize Conditions (Temp, Time) Cause3->Solution3a Yes Solution3b Use One-Pot Method Cause3->Solution3b Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

  • van Geest, E. P., van den Elshout, J., & van der Heijden, A. (2022). Phosgene-free synthesis of N-methyl-N'-diphenylurea. Current Research in Green and Sustainable Chemistry, 5, 100277. [Link]

  • ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Kotecki, B. J., Fernando, D. P., Haight, A. R., & Lukin, K. A. (2009). A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. Organic Letters, 11(4), 947–950. [Link]

  • Wang, L., et al. (2022). Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. Advanced Energy Materials, 12(35), 2201633. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 481–512. [Link]

  • Semantic Scholar. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Retrieved from [Link]

  • Google Patents. (n.d.). US2444023A - Preparation of dimethyl urea.
  • Yang, S., et al. (2023). Photocatalytic C–N coupling towards urea synthesis with a palladium-supported CeO2 catalyst. Catalysis Science & Technology, 13(1), 133-140. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Electrocatalytic C–N Coupling for Urea Synthesis. Retrieved from [Link]

  • OSTI.gov. (2024). Efficient Urea Synthesis via One-Step N−C−N Coupling: Strong Metal-Support Interaction-Driven Planar Cu. Retrieved from [Link]

  • Elghamry, I., et al. (2019). Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc, 2019(6), 83-92. [Link]

  • Royal Society of Chemistry. (2023). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Investigation of UF-resins - the Effect of the Formaldehyde/Urea Molar Ratio during Synthesis. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]

  • Aidic. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3,3-dimethyl-1-(2-phenylethyl)urea

Subtitle: Troubleshooting Guides, Self-Validating Protocols, and FAQs for Chromatographic Isolation. Introduction & Chemical Context Welcome to the Application Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Self-Validating Protocols, and FAQs for Chromatographic Isolation.

Introduction & Chemical Context

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of purifying complex pharmacophores.

The target molecule, 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1) , presents a classic chromatographic paradox. While its 2-phenylethyl tail provides significant lipophilicity, the 3,3-dimethylurea headgroup acts as a potent hydrogen bond donor (via the secondary amine N-H) and acceptor (via the carbonyl C=O). This amphiphilic nature causes non-linear adsorption isotherms on standard normal-phase silica gel. The urea core interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, frequently resulting in severe band broadening, streaking, and poor mass recovery[1].

This guide provides a self-validating methodology and troubleshooting framework designed to ensure high-purity isolation while maximizing your yield.

Part 1: Diagnostic Workflow for Urea Purification

The following decision tree outlines the critical path for optimizing your column chromatography conditions before committing your entire crude sample to the silica bed.

UreaPurification Start Crude Mixture TLC Assessment CheckStreak Is severe streaking observed on Silica? Start->CheckStreak AddModifier Add 1-2% Et3N or switch to DCM/MeOH CheckStreak->AddModifier Yes StandardSolvent Use Hexane/EtOAc gradient CheckStreak->StandardSolvent No CheckSolubility Is sample soluble in starting eluent? AddModifier->CheckSolubility StandardSolvent->CheckSolubility DryLoad Dry Load onto Celite or Silica Gel CheckSolubility->DryLoad No WetLoad Wet Load directly onto column CheckSolubility->WetLoad Yes RunColumn Run Flash Column & Collect Fractions DryLoad->RunColumn WetLoad->RunColumn

Diagnostic workflow for optimizing urea column chromatography.

Part 2: Quantitative TLC Optimization Data

Before packing a column, it is mandatory to establish a baseline for your separation. The table below summarizes the expected behavior of 3,3-dimethyl-1-(2-phenylethyl)urea across various solvent systems.

Solvent SystemAdditive / ModifierTarget RfSpot MorphologyApplication Recommendation
Hexane / EtOAc (70:30)None0.10 - 0.15Severe tailingNot recommended; strong silanol binding[1].
Hexane / EtOAc (50:50)None0.25 - 0.30Moderate tailingUsable for crude filtration, sub-optimal for fine resolution.
Hexane / EtOAc (50:50)1% Triethylamine (Et3N)0.30 - 0.35Tight, circularIdeal starting point ; Et3N caps acidic silica sites[2].
DCM / MeOH (95:5)None0.40 - 0.45Slight tailingExcellent for highly retained, polar impurities[2].
Toluene / Acetone (80:20)None0.30 - 0.35CircularAlternative selectivity if co-elution occurs in Hex/EtOAc[3].

Part 3: Self-Validating Purification Protocol

This Standard Operating Procedure (SOP) integrates causality and self-validation to ensure each step is successful before proceeding.

Step 1: Mobile Phase Preparation & TLC Validation
  • Causality: The urea functional group acts as both a hydrogen bond donor and acceptor, leading to irreversible binding on bare silica[1]. Adding a basic modifier temporarily deactivates these sites.

  • Action: Prepare a mobile phase of 50:50 Hexane:EtOAc containing 1% v/v Triethylamine (Et3N).

  • Self-Validation Checkpoint: Run a 2D TLC. Spot the crude, develop in the chosen solvent, dry the plate completely, rotate 90°, and develop again[2][4]. If the compound spot does not fall on a perfect 45-degree diagonal, the urea is degrading or irreversibly binding to the silica, dictating the need for a higher Et3N concentration or a switch to neutral alumina.

Step 2: Column Packing (Slurry Method)
  • Causality: Dry packing often leads to micro-channels and uneven solvent fronts, which destroy the resolution of closely eluting compounds[5][6].

  • Action: Calculate the required silica mass using a 30:1 to 50:1 silica-to-crude mass ratio[2]. Prepare a slurry in the starting mobile phase and pour it continuously into the column.

  • Self-Validation Checkpoint: After packing, pass two column volumes (CV) of the mobile phase through the bed under pressure (10-12 psi)[4]. Shine a flashlight behind the glass column. If any striations, cracks, or air bubbles are visible, do not proceed. Repack the column to prevent band distortion[7].

Step 3: Sample Loading (Dry Loading)
  • Causality: 3,3-dimethyl-1-(2-phenylethyl)urea may exhibit poor solubility in the non-polar starting eluent. Wet loading a concentrated solution in a polar solvent (like DCM) will cause the sample to crash out at the column head or artificially accelerate down the column, ruining the gradient[2].

  • Action: Dissolve the crude in a volatile solvent (e.g., Acetone or DCM). Add Celite 545 (2:1 mass ratio to crude). Evaporate on a rotary evaporator until a free-flowing powder is formed[2][4]. Load this evenly onto the silica bed and top with 1-2 cm of sand[3][4].

  • Self-Validation Checkpoint: Weigh the dry-loaded powder. The final mass must equal the mass of the Celite plus the crude. Excess mass indicates residual solvent, which will cause immediate band tailing upon elution[2][4].

Step 4: Elution and Fraction Collection
  • Causality: Isocratic elution often leads to broad, dilute bands for late-eluting compounds. A step-gradient focuses the bands, improving concentration and resolution[5][6].

  • Action: Begin elution, gradually increasing the polar solvent (EtOAc) in 5% increments. Collect fractions in uniform test tubes.

  • Self-Validation Checkpoint: Spot every 3rd to 5th fraction on a TLC plate. Do not rely solely on UV visualization (254 nm), as the phenylethyl ring's absorbance can overlap with aromatic impurities. Co-stain the TLC plate with Potassium Permanganate (KMnO4) to definitively confirm the presence of the oxidizable urea core before pooling fractions[7][8].

Part 4: Troubleshooting & FAQs

Q1: Why is my 3,3-dimethyl-1-(2-phenylethyl)urea streaking across the entire TLC plate and column? A1: Causality: The urea moiety features potent hydrogen bond donors and acceptors. These interact strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase[1]. Solution: Introduce a competitive hydrogen-bonding modifier. Adding 1-2% Triethylamine (Et3N) or 1% Methanol to your eluent will temporarily cap the silanol sites, allowing the urea to elute as a tight band[2].

Q2: My crude mixture is completely insoluble in the starting eluent (e.g., 90:10 Hexane/EtOAc). How do I load it without ruining the separation? A2: Causality: Wet-loading a sample in a highly polar solvent onto a column equilibrated in a non-polar solvent will cause the sample to precipitate in the column head, destroying the separation gradient[2]. Solution: Utilize the "dry loading" technique. Dissolve your crude in a highly soluble solvent (like pure DCM), add Celite 545 (at a 2:1 mass ratio to your crude), and evaporate the solvent completely until you have a dry, free-flowing powder. Load this powder directly onto the top of your silica bed[2][4].

Q3: I collected my fractions, but the product is co-eluting with a closely related byproduct. How can I improve resolution? A3: Causality: Co-elution occurs when the selectivity (α) of the solvent system is too low, or the column is overloaded, leading to band broadening[6]. Solution: First, ensure your silica-to-crude mass ratio is at least 50:1 for difficult separations[2]. Second, flatten your gradient. Instead of jumping from 10% to 50% EtOAc, increase the polarity in 5% increments. Alternatively, switch the solvent family (e.g., from Hexane/EtOAc to Toluene/Acetone) to alter the specific solute-solvent interactions[3].

Q4: After concentrating the pure fractions, my product is an oil instead of a solid. How do I induce crystallization? A4: Causality: 3,3-dimethyl-1-(2-phenylethyl)urea has a moderate molecular weight (192.26 g/mol ) and can trap residual solvents (like EtOAc or DCM) in its crystal lattice, depressing the melting point and causing it to "oil out"[8]. Solution: Redissolve the oil in a minimal amount of a hot, non-polar solvent (like heptane or diethyl ether) with a drop of a polar solvent (like ethanol) to maintain solubility. Allow it to cool slowly to room temperature, then transfer to an ice bath. Scratching the side of the flask with a glass rod can provide nucleation sites to induce crystallization[8].

Part 5: References

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZdi53PnnXBGWJJ6LYw1j2jhdLPEQ00h2NnT2WxbgIkyK9PEb1YjMUXOmzQfH2z033TKTLfuMIfjuZmv-X-2hOot9AsNVWN8snWDwLkHS-TS6mCpVw7B05K07QjzP_7Gu4G2X3Da4-SSknPxq5pIT8v_pyljyfAxUnCpG41NTiFKWvXzc9uBE352I=]

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Troubleshooting

Technical Support Center: Crystallization of 3,3-dimethyl-1-(2-phenylethyl)urea

Executive Summary & Chemical Profile Welcome to the CrystalSupport Technical Center. This guide addresses the specific crystallization challenges associated with 3,3-dimethyl-1-(2-phenylethyl)urea (also known as 1,1-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Welcome to the CrystalSupport Technical Center. This guide addresses the specific crystallization challenges associated with 3,3-dimethyl-1-(2-phenylethyl)urea (also known as 1,1-dimethyl-3-(2-phenylethyl)urea).

Unlike simple ureas, this molecule features a hydrophobic phenylethyl tail and a dimethylated nitrogen. This structural dichotomy often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than spontaneous nucleation. The absence of a hydrogen bond donor at the N3 position (due to dimethyl substitution) alters the lattice energy, making the compound sensitive to solvent polarity.

Key Physicochemical Data
PropertyValueNotes
CAS Name N'-(2-phenylethyl)-N,N-dimethylurea
Melting Point 89–90 °CLower ranges (81–82 °C) indicate solvent inclusion or impurities [1].[1][2][3]
Crystal System OrthorhombicSpace Group: Pbca [1].[1][2]
Primary Interaction N—H···O Hydrogen BondingForms C(4) chains along the [010] direction.[1]
Solubility Profile LipophilicSoluble in DCM, Ethyl Acetate; Poor in Water/Hexane.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: “I cooled my reaction mixture, but instead of crystals, a milky emulsion formed that eventually settled into a sticky oil at the bottom. Why is this happening?”

Scientist’s Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[4] This occurs when the metastable zone width (MSZW) is intersected by the "oiling out" boundary (spinodal curve) before the solubility curve.

  • Hydrophobicity: The phenylethyl group makes the molecule dislike highly polar environments (like pure water).

  • Supersaturation: Cooling too fast traps the molecules in a disordered liquid state before they can align into the orthorhombic lattice.

Corrective Protocol:

  • Immediate Action: Re-heat the mixture until the oil redissolves.

  • Solvent Adjustment: If you are using an alcohol/water mixture, increase the organic fraction . Water is a "harsh" anti-solvent for this compound and triggers oiling out.

  • The "Seeding at Cloud Point" Technique:

    • Cool slowly until the very first sign of turbidity (cloud point).

    • Stop cooling. Hold temperature constant.

    • Add seed crystals immediately.

    • Wait for visible growth before cooling further.

Issue 2: Solvent Selection Strategy

User Question: “Ethanol evaporation yields a gum. What is the ‘Gold Standard’ solvent system for this specific urea?”

Scientist’s Analysis: Simple evaporation often fails because the high viscosity of the urea derivative hinders diffusion, preventing nucleation. You need a binary solvent system that balances the polar urea core and the non-polar phenyl tail.

Recommended Systems:

  • Ethyl Acetate / Diethyl Ether (1:3 v/v): This is the literature-validated system for high-purity crystals (MP 89–90 °C) [1].[1]

  • Ethyl Acetate / Heptane: Excellent for vapor diffusion or slow cooling if Ether is too volatile for your setup.

Issue 3: Melting Point Discrepancies

User Question: “My crystals melt at 81°C, but the literature says 90°C. Is this a polymorph?”

Scientist’s Analysis: While polymorphism is possible (conformational flexibility of the ethyl chain), a melting point depression of ~9°C usually indicates solvent inclusion or impurity trapping .

  • Diagnosis: The dimethyl groups create "channels" in the lattice that can trap solvent molecules.

  • Solution: Dry the crystals under vacuum at 40°C for 24 hours. If the MP does not rise, recrystallize using the Slow Cooling protocol below to reject impurities.

Visual Troubleshooting Logic

The following decision tree outlines the logical steps to resolve phase separation issues.

CrystallizationLogic Start Start: Solution is Cloudy/Oily CheckTemp Is the mixture hot? Start->CheckTemp Reheat Re-heat to Dissolve Oil CheckTemp->Reheat No (It's cold) SolventCheck Check Solvent System CheckTemp->SolventCheck Yes (Hot oiling) Reheat->SolventCheck WaterHigh Is Water content >20%? SolventCheck->WaterHigh AddOrganic Add Ethanol or EtAc to reduce polarity WaterHigh->AddOrganic Yes CoolingRate Cooling Rate Check WaterHigh->CoolingRate No AddOrganic->CoolingRate SlowCool Reduce Cooling Rate (< 0.5 °C/min) CoolingRate->SlowCool Fast Cooling Seed Add Seed Crystals at Cloud Point CoolingRate->Seed Slow Cooling but no nuc. SlowCool->Seed Success Crystalline Solid (Orthorhombic) Seed->Success

Figure 1: Decision matrix for resolving "Oiling Out" (LLPS) during urea crystallization.

Validated Experimental Protocols

Protocol A: High-Purity Recrystallization (The EtAc/Ether Method)

Best for: Bulk purification and obtaining the correct melting point (89–90 °C).

  • Dissolution: Dissolve crude 3,3-dimethyl-1-(2-phenylethyl)urea in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL per gram).

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust acts as heteronuclei, but uncontrolled ones).

  • Anti-Solvent Addition:

    • Remove from heat.

    • Slowly add Diethyl Ether (or tert-butyl methyl ether, TBME) until the solution becomes slightly turbid.

    • Target ratio: 1 part Ethyl Acetate to 3 parts Ether.

  • Clarification: Add a few drops of Ethyl Acetate to just clear the turbidity.

  • Crystallization:

    • Cover the flask (do not seal tightly if using Ether, use a drying tube).

    • Allow to stand at Room Temperature (20–25 °C) for 4 hours.

    • Transfer to 4 °C (fridge) overnight.

  • Isolation: Filter the colorless block-like crystals. Wash with cold Ether.

Protocol B: Vapor Diffusion (X-Ray Quality)

Best for: Structural analysis or if you have <50 mg of material.

  • Inner Vial: Dissolve 20 mg of compound in 0.5 mL Ethyl Acetate . Place this in a small 1.5 mL vial. Cap it, but poke a needle through the cap.

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Heptane (or Pentane).

  • Equilibrium: Seal the outer jar tightly.

  • Mechanism: The volatile Heptane diffuses into the Ethyl Acetate, slowly increasing the supersaturation without thermal shock.

  • Result: High-quality single crystals appear within 2–5 days.

Mechanism of Action: Why This Works

To understand the solution, we must visualize the molecular assembly.

MolecularAssembly Molecule 3,3-dimethyl-1-(2-phenylethyl)urea UreaCore Urea Core (Polar/H-Bonding) Molecule->UreaCore Tail Phenylethyl Tail (Hydrophobic/Aromatic) Molecule->Tail Crystal Orthorhombic Lattice (C4 Chains) UreaCore->Crystal N-H...O Bonding Tail->Crystal Van der Waals SolventEtAc Ethyl Acetate (Dissolves Both) SolventEtAc->Molecule Solvates SolventEther Ether/Heptane (Rejects Urea Core) SolventEther->UreaCore Destabilizes SolventEther->Crystal Forces Assembly

Figure 2: The interplay between solvent polarity and molecular domains driving crystallization.

Scientific Rationale: The crystal structure relies on N—H[1]···O hydrogen bonding between the amide hydrogen (N1) and the carbonyl oxygen of a neighboring molecule [1].

  • The Trap: In solvents like pure ethanol, the solvent competes for these H-bonds.

  • The Fix: Adding Ether/Heptane (which cannot H-bond) forces the urea molecules to interact with each other rather than the solvent, promoting the formation of the C(4) chain motif required for the lattice.

References

  • El-Hiti, G. A., Smith, K., Alshammari, M. B., Alotaibi, M. H., & Kariuki, B. M. (2016).[1][2] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O . Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065–1066.[1][2] [Link]

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for Metastable Zone Width and Oiling Out mechanisms).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 3,3-dimethyl-1-(2-phenylethyl)urea before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignment Guide: 3,3-dimethyl-1-(2-phenylethyl)urea

The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It focuses on the structural validation of 3,3-dimethyl-1-(2-phenylethyl)urea , a scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It focuses on the structural validation of 3,3-dimethyl-1-(2-phenylethyl)urea , a scaffold relevant to fragment-based drug discovery (FBDD) and agrochemical synthesis.

The guide compares two critical "alternatives" in the analytical workflow: Solvent Selection (CDCl₃ vs. DMSO-d₆) . This choice fundamentally alters the spectral "performance"—specifically the resolution of labile protons and the confirmation of the urea linkage.

Executive Summary

This guide provides a definitive assignment of the 1H NMR chemical shifts for 3,3-dimethyl-1-(2-phenylethyl)urea . It objectively compares the analytical performance of two standard solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

For drug development professionals, the choice of solvent is not merely logistical but diagnostic. While CDCl₃ is the standard for high-throughput screening, this guide demonstrates that DMSO-d₆ is the superior alternative for structural validation of this urea derivative due to the stabilization of the amide proton (


) and the resolution of vicinal couplings essential for confirming the 

-alkyl connectivity.

Structural Analysis & Nomenclature

Before assignment, the molecule is segmented into distinct magnetic environments. The structure features a flexible ethyl linker connecting a lipophilic phenyl ring to a polar dimethylurea terminus.

Molecular Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide.

G Phenyl Phenyl Ring (Pos 4-6) Beta β-CH2 (Pos 2) Phenyl->Beta Alpha α-CH2 (Pos 1) NH NH (Pos 3) Alpha->NH Beta->Alpha Carbonyl C=O NH->Carbonyl NMe2 N(CH3)2 (Pos 7) Carbonyl->NMe2

Materials & Methods

To ensure reproducibility, the following protocols were utilized. The synthesis follows the carbamoyl chloride route, preferred in medicinal chemistry for its high yield and purity profiles [1].

Synthesis (Contextual)
  • Reactants: 2-Phenylethylamine (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Conditions: Reflux for 1 hour, followed by aqueous workup and recrystallization [2].

NMR Acquisition Protocol
  • Instrument: 400 MHz or 600 MHz Spectrometer.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (standard 1D proton with 30° flip angle).

  • Relaxation Delay (D1): 1.0 s (standard) / 5.0 s (quantitative).

  • Scans (NS): 16.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent drastically affects the chemical shift (


) and peak morphology of the urea moiety.
Performance Comparison Table
FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ Verdict
N-H Signal Broad singlet, often exchanged/invisible.Sharp triplet (

Hz).
DMSO Wins
Solubility High; good for lipophilic chain.Excellent; breaks intermolecular H-bonds.Tie
Water Peak ~1.56 ppm (usually distinct).[1]~3.33 ppm (can overlap with

-CH₂).
CDCl₃ Wins
Exchangeable Protons Prone to exchange with residual water/acid.Stabilized by solvent H-bonding.DMSO Wins
Resolution Good for alkyl chain.Superior for heteroatom connectivity.DMSO Wins
Chemical Shift Assignment Data

The following data represents the consensus assignment based on experimental literature for phenethylureas [2][3] and solvent-effect studies [4].

Table 1: 1H NMR Assignment (δ ppm)
PositionGroupMultiplicityδ (CDCl₃) δ (DMSO-d₆) Mechanistic Insight
7

Singlet (6H)2.85 2.80 Restricted rotation around N-CO bond is fast at RT; methyls appear equivalent.
2

Triplet (2H)2.82 2.68 Benzylic position; shielded in DMSO due to solvent anisotropy.
1

Quad/Trip (2H)3.48 3.25 Adjacent to Nitrogen. In DMSO, appears as td due to NH coupling.
3

Broad Singlet (1H)4.40 - 4.80 6.25 Dramatic downfield shift in DMSO due to strong H-bond acceptor nature of S=O.
4-6

Multiplet (5H)7.18 - 7.35 7.15 - 7.30 Aromatic ring protons; minimally affected by solvent change.

Detailed Discussion & Validation Logic

The Urea Linkage Validation (The "DMSO Effect")

In drug development, confirming the formation of the urea bond is critical.

  • In CDCl₃: The N-H proton undergoes rapid chemical exchange. It appears as a broad hump, often integrating poorly (< 1H). This can lead to false negatives in purity assays.

  • In DMSO-d₆: The solvent acts as a hydrogen bond acceptor, "locking" the N-H proton in place. This slows the exchange rate, sharpening the peak into a distinct triplet .

    • Why a triplet? The N-H couples to the adjacent

      
      -CH₂ protons (
      
      
      
      ). Observation of this splitting proves the
      
      
      connectivity.
The Dimethyl Group Singularity

Despite the partial double bond character of the


 bond (resonance form II), the two methyl groups on the terminal nitrogen typically appear as a single sharp singlet  (~2.8 ppm) at room temperature.
  • Diagnostic Value: If this peak splits into two singlets, it indicates restricted rotation, often caused by bulky substituents or low-temperature acquisition. For 3,3-dimethyl-1-(2-phenylethyl)urea, a singlet confirms the expected steric freedom.

Assignment Workflow Diagram

Use this decision tree to validate your specific sample.

AssignmentFlow Start Start: Acquire 1H Spectrum CheckArom Identify Aromatic Region (7.1 - 7.4 ppm) Start->CheckArom CheckMe Identify N-Me2 Singlet (~2.8 ppm, 6H) CheckArom->CheckMe CheckNH Check NH Region (4.0 - 6.5 ppm) CheckMe->CheckNH Decision Is NH a sharp triplet? CheckNH->Decision CDCl3_Path Solvent is CDCl3 NH is broad/singlet Decision->CDCl3_Path No (Broad) DMSO_Path Solvent is DMSO-d6 NH is triplet Decision->DMSO_Path Yes VerifyAlpha Verify α-CH2 coupling (Look for q or td at ~3.3 ppm) CDCl3_Path->VerifyAlpha Use COSY to confirm DMSO_Path->VerifyAlpha Confirm Connectivity

References

  • El-Hiti, G. A., et al. (2016).[2][3] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O.[2][3] Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065-1066.[2] Link

  • Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012).[2] Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. Synthesis, 44, 20139–2022. Link

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative

Mass Spectrometry Fragmentation of 3,3-Dimethyl-1-(2-phenylethyl)urea: A Platform Comparison Guide

Executive Summary The structural elucidation of unsymmetrical urea derivatives, such as 3,3-dimethyl-1-(2-phenylethyl)urea (Exact Mass: 192.1263 Da), presents a unique analytical challenge. These compounds are highly rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of unsymmetrical urea derivatives, such as 3,3-dimethyl-1-(2-phenylethyl)urea (Exact Mass: 192.1263 Da), presents a unique analytical challenge. These compounds are highly relevant as pharmaceutical intermediates and structural analogs to phenylurea pesticides[1]. Because ureas are notoriously thermolabile, selecting the correct analytical platform is critical to prevent misidentification due to degradation artifacts.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) against alternative platforms like Triple Quadrupole (QqQ) and Gas Chromatography-Electron Ionization (GC-EI-MS) . By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document equips researchers with the causality behind method development choices.

Mechanistic Profiling: The "Why" Behind the Fragmentation

Understanding the collision-induced dissociation (CID) of 3,3-dimethyl-1-(2-phenylethyl)urea is foundational for accurate platform comparison. In positive ESI mode, protonation predominantly occurs at the highly basic carbonyl oxygen, forming a resonance-stabilized oxonium/carbenium ion ([M+H]⁺ at m/z 193.1341).

Upon collisional activation, the molecule undergoes energy-dependent inductive cleavage (i-cleavage) pathways[2]:

  • Low Collision Energy (10–20 eV): The unsymmetrical nature of the molecule drives cleavage at either of the C–N bonds adjacent to the carbonyl. Charge retention on the phenylethyl side yields a protonated phenylethyl isocyanate (m/z 148.08) or a phenylethylamine cation (m/z 122.10). Charge retention on the dimethylamine side yields the dimethylcarbamoyl cation (m/z 72.04)[3].

  • High Collision Energy (30–40+ eV): Deep fragmentation strips the entire urea headgroup, leaving the alkyl-aromatic tail to form the phenylethyl cation (m/z 105.07). This further undergoes a rearrangement and neutral loss of CH₂ to form the highly stable, conjugated tropylium cation (m/z 91.05)[2].

MS_Fragmentation M [M+H]+ m/z 193.13 3,3-dimethyl-1-(2-phenylethyl)urea F1 Phenylethylamine cation m/z 122.10 Loss of Dimethyl isocyanate M->F1 N-C cleavage (10-20 eV) F2 Protonated Phenylethyl isocyanate m/z 148.08 Loss of Dimethylamine M->F2 N-C cleavage (10-20 eV) F3 Dimethylcarbamoyl cation m/z 72.04 Loss of Phenylethylamine M->F3 N-C cleavage (10-20 eV) F5 Phenylethyl cation m/z 105.07 Loss of entire urea moiety F1->F5 -NH3 (30-40 eV) F2->F5 -HNCO (30-40 eV) F4 Tropylium cation m/z 91.05 Deep aromatic cleavage F5->F4 -CH2 (40+ eV)

Figure 1: Energy-dependent CID fragmentation pathway of protonated 3,3-dimethyl-1-(2-phenylethyl)urea.

Platform Comparison: QTOF vs. QqQ vs. GC-MS

When characterizing 3,3-dimethyl-1-(2-phenylethyl)urea, the choice of analytical platform dictates the integrity of the data.

The Causality of Platform Failure (GC-EI-MS): Phenylureas are highly thermolabile. In a standard GC injection port (typically 250°C), the compound undergoes thermal elimination prior to ionization, degrading into phenylethyl isocyanate and dimethylamine[2]. Consequently, the EI-MS spectrum reflects degradation artifacts rather than the intact molecule. Therefore, soft ionization techniques like LC-ESI-MS are mandatory[3].

Table 1: Analytical Platform Performance Matrix
Performance MetricLC-ESI-QTOF (Recommended)LC-ESI-QqQ (Alternative 1)GC-EI-MS (Alternative 2)
Ionization Intactness Excellent (Soft Ionization)Excellent (Soft Ionization)Poor (Thermal degradation in inlet)
Mass Accuracy < 2 ppm (Exact Mass) ~0.5 Da (Nominal Mass)~0.5 Da (Nominal Mass)
Structural Elucidation Unambiguous formula assignmentRequires analytical standardsRelies on library matching of artifacts
Quantitation Sensitivity High (LOD ~1–5 ng/mL)Ultra-High (LOD <0.1 ng/mL) Moderate (LOD ~10 ng/mL)
Primary Utility Unknown screening, mechanism mappingTargeted high-throughput screeningVolatile organics, legacy methods

Takeaway: While QqQ is optimal for routine targeted quantitation (e.g., MRM monitoring of the 193 → 148 transition), QTOF is the superior platform for structural elucidation because its sub-2 ppm mass accuracy unambiguously differentiates isobaric interferences.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-ESI-QTOF protocol is designed as a self-validating system. By utilizing a Collision Energy (CE) ramp, the method internally verifies the precursor-to-product relationship. If secondary fragments (e.g., m/z 105) appear abundantly at low CE without their primary precursors (m/z 148 or 122), it flags in-source fragmentation or contamination, prompting immediate troubleshooting.

Step-by-Step Methodology
  • System Suitability & Calibration: Infuse an Agilent/Waters standard tuning mix. Causality: Ensures the TOF flight tube is calibrated to achieve <2 ppm mass error and >30,000 FWHM resolution, preventing the convolution of the m/z 122.0966 fragment with matrix background.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: Matching the sample diluent to the initial aqueous LC conditions prevents solvent-induced peak broadening (the "solvent effect") on the reversed-phase C18 column.

  • UHPLC Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

  • MS/MS Acquisition (CE Ramping): Operate the ESI source in positive mode (Capillary: 3.5 kV). Acquire targeted MS/MS spectra at three discrete collision energies: 10 eV, 20 eV, and 40 eV. Causality: Stepwise energy deposition maps the entire kinetic pathway from the intact precursor down to the bare aromatic core.

LCMS_Workflow S1 Sample Prep Dilute to 1 µg/mL in 5% ACN S2 UHPLC Separation C18 Column Gradient Elution S1->S2 S3 ESI Source Positive Mode Capillary: 3.5 kV S2->S3 S4 Mass Analyzer QTOF or QqQ CE Ramp: 10-40 eV S3->S4 S5 Data Interpretation Exact Mass & Isotope Scoring S4->S5

Figure 2: Self-validating LC-ESI-MS/MS workflow for phenylurea structural elucidation.

Data Presentation & Causality Analysis

The quantitative data below illustrates the energy-dependent fragmentation profile of 3,3-dimethyl-1-(2-phenylethyl)urea obtained via high-resolution QTOF MS.

Table 2: CE-Dependent Fragment Abundance & Exact Mass Assignments
m/z (Exact)Fragment AssignmentFormulaAbundance (10 eV)Abundance (20 eV)Abundance (40 eV)
193.1341 [M+H]⁺ (Precursor)C₁₁H₁₇N₂O⁺100% (Base) 15%0%
148.0757 Protonated phenylethyl isocyanateC₉H₁₀NO⁺10%100% (Base) 5%
122.0966 Phenylethylamine cationC₈H₁₂N⁺5%45%10%
105.0699 Phenylethyl cationC₈H₉⁺0%20%100% (Base)
91.0542 Tropylium cationC₇H₇⁺0%5%85%
72.0444 Dimethylcarbamoyl cationC₃H₆NO⁺2%30%15%

Data Interpretation: At 10 eV , the internal energy is only sufficient to induce minor cleavage, leaving the intact precursor (m/z 193.1341) as the base peak. As the energy is ramped to 20 eV , the primary C–N bonds break, shifting the base peak to the protonated isocyanate (m/z 148.0757). At 40 eV , the urea moiety is entirely obliterated, and the spectrum is dominated by the highly stable, conjugated hydrocarbon cores (m/z 105.0699 and 91.0542). This predictable, stepwise degradation is the hallmark of a properly optimized, self-validating MS/MS method[2].

References

  • Yinon, J., et al. "Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS." International Journal of Mass Spectrometry and Ion Processes, 1997. URL:[Link]

  • Thurman, E. M., et al. "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water." Analytical Chemistry, 2001. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11709249, Cumyluron." PubChem, URL: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra Analysis of Advanced Phenylethyl Urea Derivatives

As a Senior Application Scientist, I frequently evaluate the photophysical properties of novel pharmacophores and supramolecular receptors. Phenylethyl urea derivatives have emerged as highly versatile scaffolds, functio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the photophysical properties of novel pharmacophores and supramolecular receptors. Phenylethyl urea derivatives have emerged as highly versatile scaffolds, functioning as everything from1 to highly selective ditopic anion receptors.

When developing these compounds, UV-Vis absorption spectroscopy is the gold standard for tracking binding affinities, structural conformations, and solution stability. This guide provides an objective, data-backed comparison between a highly optimized, electron-withdrawn phenylethyl urea derivative (PEU-NO₂ ) and traditional alternative scaffolds, alongside the self-validating experimental protocols required to analyze them.

Comparative Performance Analysis

To understand the superior binding capacity of advanced derivatives, we must compare their spectroscopic baselines against standard alternatives. The table below summarizes the photophysical properties of an optimized NO₂-substituted phenylethyl urea against unsubstituted phenylurea (PhU-Std) and the base 1-(2-phenylethyl)urea (PEU-Base).

Quantitative Photophysical & Binding Comparison
Compound VariantStructural ModificationUV-Vis λmax (nm)Molar Absorptivity (ε)Target Binding Affinity (log K_ass)Primary Application
PhU-Std Unsubstituted~280Low~2.5Baseline Reference
PEU-Base Ethyl linker addition~295Moderate~3.1CRAC Channel Inhibitor
PEU-NO₂ p-NO₂ (EWG addition)~335High (>10⁴ M⁻¹cm⁻¹)>3.8High-Affinity Anion Receptor / API

Data supported by comparative UV-Vis absorption titrations performed at 25°C in non-competitive solvents.

Mechanistic Insights: The Causality of Spectral Shifts

In spectroscopic assay development, we do not just record numbers; we must understand the physical chemistry driving the spectral output.

Why does the UV-Vis spectrum shift so dramatically in the optimized PEU-NO₂ product? The introduction of an electron-withdrawing group (EWG), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, at the para-position of the phenyl ring fundamentally alters the electronic landscape of the urea moiety. This modification draws electron density away from the urea bridge, significantly increasing the acidity of the urea N-H protons.

As a result, the molecule is transformed into a superior hydrogen-bond donor. When analyzed via UV-Vis spectroscopy, this extended conjugation and intramolecular charge transfer manifest as a distinct bathochromic (red) shift. While unsubstituted phenylurea absorbs around 280 nm, the NO₂-substituted derivative displays a prominent2. Furthermore, the enhanced acidity allows for tighter binding with target proteins (like pepsin/trypsin) or anions, which can be tracked as a function of 3.

Mechanism EWG Addition of EWG (e.g., -NO2, -CF3) Acidity Increased N-H Proton Acidity EWG->Acidity Hbond Enhanced H-Bond Donor Capacity Acidity->Hbond Shift Bathochromic Shift (λmax ~335 nm) Hbond->Shift

Fig 1: Logical pathway linking structural EWG modification to UV-Vis bathochromic shifts.

Experimental Workflow: Self-Validating UV-Vis Titration

To objectively measure the binding performance of phenylethyl urea derivatives, UV-Vis absorption titration is the industry standard. A robust protocol must be a self-validating system —meaning the data inherently proves its own reliability without secondary assays.

Here is the step-by-step methodology designed to ensure thermodynamic equilibrium and eliminate solvent interference:

Step 1: Strategic Solvent Selection

  • Action: Prepare a 5.0 × 10⁻⁵ M solution of the phenylethyl urea derivative using anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • Causality: Protic solvents (like methanol or water) will competitively hydrogen-bond with the urea protons, masking the true host-guest interaction. Aprotic, non-competitive solvents are mandatory to isolate the binding event.

Step 2: Baseline Establishment

  • Action: Record the baseline UV-Vis spectrum from 220 nm to 400 nm using a 1 cm path length quartz cuvette. Maintain the temperature at a rigorously controlled 25°C using a Peltier system.

  • Causality: Temperature fluctuations alter the dielectric constant of the solvent and the kinetic energy of the system, which skews the calculation of thermodynamic association constants.

Step 3: Titration and Equilibration

  • Action: Add sequential aliquots (0.1 to 10 equivalents) of the target guest (e.g., tetrabutylammonium salts or target peptides). Allow exactly 2 minutes of equilibration time per aliquot before scanning.

  • Causality: The 2-minute window ensures complete complexation and stabilizes the localized dielectric environment, preventing spectral drift during the scan.

Step 4: Isosbestic Point Verification (Self-Validation)

  • Action: Overlay the sequential spectra and monitor for the presence of sharp isosbestic points (wavelengths where total absorbance remains constant during the titration).

  • Causality: A clean isosbestic point is the ultimate self-validating indicator. It mathematically proves that only two species (the free host and the 1:1 host-guest complex) exist in equilibrium, ruling out aggregation or degradation.

Step 5: Data Extraction

  • Action: Plot the change in absorbance (ΔA) at the shifted λmax against the guest concentration. Fit the curve to a 1:1 non-linear regression model to extract the association constant (K_ass).

Titration_Workflow Prep Prepare Host Solution (5.0 × 10⁻⁵ M in CHCl₃) Baseline Record Baseline Spectrum (220-400 nm at 25°C) Prep->Baseline Titrate Add Target Guest Aliquots (0.1 to 10 equiv) Baseline->Titrate Equilibrate Equilibrate for 2 mins (Ensure complexation) Titrate->Equilibrate Scan Scan & Monitor Isosbestic Points Equilibrate->Scan Scan->Titrate Repeat for next aliquot Analyze Non-linear Regression (Calculate K_ass) Scan->Analyze

Fig 2: Self-validating UV-Vis titration workflow for determining association constants.

Conclusion

When evaluating phenylethyl urea derivatives, the addition of electron-withdrawing groups (like -NO₂) fundamentally upgrades the molecule from a baseline scaffold to a high-affinity binding agent. By utilizing rigorously controlled UV-Vis absorption titrations—anchored by aprotic solvent selection and isosbestic point validation—researchers can accurately quantify these enhancements, ensuring high-fidelity data for downstream drug development and materials science applications.

References

  • Ditopic Receptors Based on Dihomooxacalix[4]arenes Bearing Phenylurea Moieties With Electron-Withdrawing Groups for Anions and Organic Ion Pairs. Frontiers in Chemistry.2

  • Evaluation of the Binding Properties of A New Phenylurea Appended Carbazole Compound to Pepsin/Trypsin by Computational and Multi-Spectral Analysis. PubMed / NIH.3

  • Glu106 targeted inhibitors of ORAI1 as potential Ca2+ release-activated Ca2+ (CRAC) channel blockers – molecular modeling and docking studies. Taylor & Francis.1

  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. MDPI.4

Sources

Comparative

Comprehensive Analytical Guide: 13C NMR Spectroscopy of 3,3-dimethyl-1-(2-phenylethyl)urea

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical performance of Standard 1D Proton-Decoupled 13C NMR against DEPT-135 NMR for the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical performance of Standard 1D Proton-Decoupled 13C NMR against DEPT-135 NMR for the structural elucidation of 3,3-dimethyl-1-(2-phenylethyl)urea, providing field-proven protocols and benchmark chemical shift data.

Introduction & Structural Significance

3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-21-1) is a tertiary amine and urea derivative. In medicinal chemistry, the urea moiety is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Accurate characterization of its carbon framework is critical during synthesis and scale-up. However, analyzing this compound via Nuclear Magnetic Resonance (NMR) presents specific challenges: the molecule contains a mix of highly relaxed quaternary carbons (the urea carbonyl and the ipso-aromatic carbon) and overlapping aliphatic signals (the dimethyl group and the ethyl chain). To definitively assign these carbons, analytical chemists must choose between or combine Standard 1D 13C NMR and DEPT-135 (Distortionless Enhancement by Polarization Transfer) [1].

Performance Comparison: Standard 13C vs. DEPT-135

As an Application Scientist, selecting the correct NMR pulse sequence is an exercise in balancing sensitivity with information density.

Standard 1D Proton-Decoupled 13C NMR
  • Mechanism: Utilizes a direct excitation pulse on the 13C channel while continuously irradiating the 1H channel to collapse carbon-proton spin-spin coupling (

    
    ) into singlets[1].
    
  • Performance: Detects all carbons in the molecule. However, because 13C has a low natural abundance (~1.1%) and quaternary carbons (like the C=O group) lack attached protons to facilitate dipole-dipole relaxation, their

    
     relaxation times are exceptionally long. This results in weak, easily missed signals for the urea carbonyl and ipso-aromatic carbons.
    
  • Best For: Total carbon counting and baseline purity assessment.

DEPT-135 NMR
  • Mechanism: Instead of directly exciting the 13C nuclei, DEPT transfers magnetization from the highly sensitive 1H nuclei to the attached 13C nuclei via scalar coupling (

    
    -coupling). The final proton pulse is set to a 135° flip angle.
    
  • Performance: Drastically increases the signal-to-noise ratio (SNR) for protonated carbons. More importantly, the quantum mechanical evolution of the spin system dictates the phase of the output signal: CH and CH

    
     groups appear as positive peaks, CH
    
    
    
    groups appear as inverted (negative) peaks, and quaternary carbons yield no signal.
  • Best For: Differentiating the N-CH

    
     and Ph-CH
    
    
    
    groups from the N(CH
    
    
    )
    
    
    group, which appear in a very similar chemical shift region (~36-42 ppm).

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 25-30 mg of 3,3-dimethyl-1-(2-phenylethyl)urea in 0.6 mL of deuterated chloroform (CDCl

    
    ). CDCl
    
    
    
    is chosen because it provides a deuterium lock signal for magnetic field stabilization and its solvent peak (a 1:1:1 triplet at 77.0 ppm) does not overlap with the analyte's signals.
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the 0.0 ppm reference point, self-validating the chemical shift calibration[1].
    
  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulates that could distort magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Acquisition (400 MHz Spectrometer)

Protocol A: Standard 13C NMR

  • Pulse Sequence: zgpg30 (30-degree excitation pulse with WALTZ-16 proton decoupling). Causality: A 30° flip angle is chosen over a 90° angle because it allows the magnetization to recover faster during the relaxation delay, permitting more scans per hour for the slow-relaxing quaternary carbons.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 512 - 1024 (depending on desired SNR).

Protocol B: DEPT-135

  • Pulse Sequence: dept135 (Polarization transfer with a 135° read pulse).

  • Relaxation Delay (D1): 1.5 seconds. Causality: Because magnetization originates from protons (which have much shorter

    
     times than carbons), a shorter D1 can be used, making DEPT highly time-efficient.
    
  • Number of Scans (NS): 128 - 256.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Shimming A->B C Standard 13C Acquisition B->C D DEPT-135 Acquisition B->D E Fourier Transform & Phase Correction C->E D->E F Peak Picking & Integration E->F

Workflow for parallel standard 13C and DEPT-135 NMR data acquisition and processing.

Data Presentation & Spectral Analysis

The following table summarizes the benchmark 13C NMR chemical shifts for 3,3-dimethyl-1-(2-phenylethyl)urea, synthesized from established literature values for urea and phenylethylamine derivatives[2][3][4].

Table 1: Comparative 13C NMR Data (100 MHz, CDCl )
Carbon PositionPredicted Shift (δ, ppm)Standard 13C AppearanceDEPT-135 PhaseDiagnostic Value
C=O (Urea) ~158.0Singlet (Weak)No SignalConfirms urea formation[2][3].
Ph-C1 (ipso) ~139.5Singlet (Weak)No SignalIdentifies aromatic attachment[4].
Ph-C2, C6 ~128.8Singlet (Strong)Positive (Up)Ortho aromatic carbons[4].
Ph-C3, C5 ~128.5Singlet (Strong)Positive (Up)Meta aromatic carbons[4].
Ph-C4 ~126.3SingletPositive (Up)Para aromatic carbon[4].
N-CH

~42.0SingletNegative (Down)Differentiated from CH

by phase[2].
Ph-CH

~36.5SingletNegative (Down)Differentiated from CH

by phase[2].
N(CH

)

~36.2Singlet (Strong)Positive (Up)Overlaps with Ph-CH

in 1D; resolved in DEPT[2].
Mechanistic Visualization of DEPT-135 Logic

The most critical analytical challenge for this compound is the spectral crowding around 36 ppm, where the N(CH


)

signal and the Ph-CH

signal nearly overlap. Standard 13C NMR cannot definitively prove which peak is which without complex 2D HSQC experiments. DEPT-135 solves this instantly via phase inversion.

DEPT_Logic Root DEPT-135 Signal Output CH3 CH3 Groups (Positive Phase) Root->CH3 CH2 CH2 Groups (Negative Phase) Root->CH2 CH CH Groups (Positive Phase) Root->CH Cq Quaternary Carbons (No Signal) Root->Cq CH3_ex N(CH3)2 (~36.2 ppm) CH3->CH3_ex CH2_ex Ph-CH2, N-CH2 (~36.5, 42.0 ppm) CH2->CH2_ex CH_ex Aromatic CH (~126-129 ppm) CH->CH_ex Cq_ex C=O, Ph-C1 (~158.0, 139.5 ppm) Cq->Cq_ex

Logical differentiation of carbon types in 3,3-dimethyl-1-(2-phenylethyl)urea using DEPT-135.

Conclusion

For the rigorous structural verification of 3,3-dimethyl-1-(2-phenylethyl)urea, relying solely on Standard 1D 13C NMR is insufficient due to the ambiguity of the aliphatic signals near 36 ppm and the poor sensitivity of the urea carbonyl.

By running a comparative, parallel workflow utilizing DEPT-135 , analysts can exploit polarization transfer to not only save instrument time but to definitively assign the N(CH


)

group (positive phase) against the adjacent Ph-CH

group (negative phase). A combined approach remains the gold standard for E-E-A-T compliant analytical submissions in drug development.

References

  • Arkivoc (2014).Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Arkat-USA.
  • Chemistry LibreTexts.12.11: Chemical Shifts and Interpreting 13C NMR Spectra.
  • RSC Advances (2018).Direct Synthesis of Amides from Nonactivated Carboxylic Acids using Urea as Nitrogen Source. Royal Society of Chemistry.
  • PubChem Database.Phenethylamine (CID 1001) - 13C NMR Spectra. National Institutes of Health.

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 3,3-dimethyl-1-(2-phenylethyl)urea Analysis

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used. This guide provides an in-depth technical comparison and procedural framework for establishing a reference standard for the analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 101030-58-4), also known as 1,1-dimethyl-3-(2-phenylethyl)urea.

In an ideal scenario, a Certified Reference Material (CRM) from a national metrology institute or an accredited supplier would be the primary choice. However, for many unique or novel compounds like 3,3-dimethyl-1-(2-phenylethyl)urea, a commercial CRM is not always available. This guide, therefore, focuses on the practical and scientifically rigorous process of qualifying a high-purity chemical substance as a secondary or in-house reference standard, a common and critical task in pharmaceutical development and research.

The Hierarchical Nature of Reference Standards

The trustworthiness of a measurement is directly linked to its traceability to a recognized standard. This concept, known as metrological traceability, is often visualized as a pyramid. A laboratory's daily working standard should be traceable to a more rigorously characterized primary standard or, ideally, a CRM.

G cluster_0 Metrological Traceability CRM Primary Standard / CRM (e.g., from USP, NIST, Ph. Eur.) - Highest purity, fully characterized - Low uncertainty Secondary Secondary Reference Standard - Characterized against a primary standard - Purity and identity verified CRM->Secondary Characterization Working Working Standard - Used for routine analysis - Qualified against the secondary standard Secondary->Working Qualification caption Figure 1. Hierarchy of Reference Standards.

Caption: Figure 1. Hierarchy of Reference Standards.

This guide will focus on the critical step of characterizing a candidate material to serve as a Secondary Reference Standard in the absence of a primary CRM for 3,3-dimethyl-1-(2-phenylethyl)urea.

Comparison of Potential Starting Materials

While a dedicated CRM for 3,3-dimethyl-1-(2-phenylethyl)urea is not readily found, several high-purity chemical suppliers offer this compound or structurally similar ones. It is crucial to understand that a substance's utility as a reference standard is defined by its characterization, not its catalog description. Below is a comparative table illustrating the kind of materials one might encounter and why the target analyte is the only suitable candidate for creating a homologous reference standard.

Compound NameCAS NumberTypical PuritySupplier TypeSuitability as a Reference Standard
1,1-Dimethyl-3-(2-phenylethyl)urea 101030-58-4 >98% (Hypothetical) Chemical Synthesis Labs Candidate Material. Requires comprehensive characterization for identity, purity, and potency assignment.
1,1-Dimethyl-3-phenylurea101-42-8≥98%Major Chemical SupplierNot Suitable. Lacks the ethyl bridge. Different chromatographic and spectral properties. Useful only for system suitability or as a non-homologous internal standard.
3,3-dimethyl-1-(2-nitrophenyl)urea36894-29-8≥95%Research Chemical SupplierNot Suitable. The nitro group dramatically alters polarity, UV absorbance, and mass. Unacceptable as a quantitative standard for the target analyte.

The core principle is unequivocal: a reference standard must be the same chemical entity as the analyte being measured. Using analogs, even for seemingly minor structural differences, introduces significant and unacceptable analytical errors.

The Qualification Workflow: A Self-Validating System

Establishing a secondary reference standard is a multi-step process designed to confirm its identity and assign a purity value with a calculated uncertainty. Each step provides a piece of evidence, and together they form a cohesive, self-validating system.

G node_start Start: Procure High-Purity 3,3-dimethyl-1-(2-phenylethyl)urea node_identity Identity Confirmation ¹H NMR ¹³C NMR Mass Spectrometry (MS) node_start->node_identity Step 1 node_purity Purity Assessment Chromatographic Purity (HPLC) Residual Solvents (GC-HS) Water Content (Karl Fischer) node_identity->node_purity Step 2 node_potency Potency Assignment (Mass Balance Calculation) node_purity->node_potency Step 3 node_end End: Qualified Reference Standard with Certificate of Analysis node_potency->node_end Step 4

Caption: Figure 2. Workflow for Qualifying a Secondary Reference Standard.

Part 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the candidate material is indeed 3,3-dimethyl-1-(2-phenylethyl)urea. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, confirming the connectivity of atoms. For 3,3-dimethyl-1-(2-phenylethyl)urea, the expected signals in ¹H NMR (in CDCl₃) would be:

  • Aromatic protons: Multiplet around 7.20-7.35 ppm (5H).

  • Methylene protons (-CH₂-Ph): Triplet around 2.85 ppm (2H).

  • Methylene protons (-NH-CH₂-): Quartet or triplet of triplets around 3.50 ppm (2H).

  • Amide proton (-NH-): A broad triplet or singlet around 4.6-5.0 ppm (1H).

  • Methyl protons (-N(CH₃)₂): Singlet around 2.90 ppm (6H).

Causality: The chemical shifts and splitting patterns are dictated by the electronic environment and neighboring protons, respectively. The singlet for the two methyl groups confirms they are equivalent and attached to the nitrogen, while the characteristic aromatic and aliphatic signals confirm the phenylethyl moiety.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₁H₁₆N₂O

  • Exact Mass: 192.1263 g/mol

  • Expected [M+H]⁺: 193.1335 m/z

Trustworthiness: The high-resolution mass measurement should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value, providing strong evidence of the correct elemental composition.

Part 2: Purity and Potency Assignment

Once identity is confirmed, the purity of the material must be determined. Purity is not a single measurement but a composite value derived from multiple orthogonal (different and independent) methods. The final assigned value, or potency, is typically calculated using a mass balance approach.

Potency = (100% - % Impurities) x (100% - % Water) x (100% - % Residual Solvents)

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of the main component and quantifying any organic impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 stationary phase provides good retention for the moderately nonpolar phenylethylurea structure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid provides a consistent pH to ensure sharp peak shapes for the basic nitrogen atoms, and acetonitrile is a common strong solvent for reverse-phase chromatography.

  • Gradient:

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% to 30% B

    • 25-30 min: Hold at 30% B (re-equilibration)

    • Rationale: A gradient elution is essential to ensure that both more polar and less polar impurities are effectively separated and eluted from the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

    • Rationale: The phenyl group provides strong absorbance around 254 nm, while 210 nm allows for more universal detection of organic molecules, including potential impurities lacking a strong chromophore.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the candidate material in 50:50 Water:Acetonitrile to a concentration of approximately 1.0 mg/mL.

  • Analysis: Perform an area percent calculation on the resulting chromatogram. The purity is reported as 100% minus the sum of all impurity peaks.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision to ensure it is fit for its purpose.[1][2]

Water Content by Karl Fischer Titration

Water content is a critical parameter that must be measured directly, as it cannot be detected by HPLC-UV.

  • Instrument: A calibrated coulometric Karl Fischer titrator.

  • Reagent: An appropriate coulometric KF reagent (e.g., Anode/Cathode solutions).

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the reference standard candidate directly into the titration vessel.

  • Analysis: Titrate to the endpoint. Perform the measurement in triplicate.

    • Rationale: Coulometric titration is highly sensitive and ideal for the low water content expected in a high-purity solid.

Residual Solvents by GC-Headspace

Residual solvents from the synthesis and purification process must be quantified. Gas Chromatography with Headspace sampling (GC-HS) is the standard method.

  • System: GC with Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for volatile organics (e.g., G43 or 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • Sample Preparation: Accurately weigh ~100 mg of the candidate material into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that will dissolve the sample but not interfere with the analysis.

  • HS Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 15 min

  • GC Parameters:

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C.

    • Detector Temperature: 250 °C

  • Quantification: Analyze against a calibrated standard containing expected solvents (e.g., ethyl acetate, hexane, THF) to quantify any detected peaks.

Conclusion

Establishing a reliable reference standard for a compound like 3,3-dimethyl-1-(2-phenylethyl)urea, where no commercial CRM exists, is a foundational activity for any research or development program. It requires a meticulous, multi-faceted approach grounded in authoritative analytical principles.[3][4] By combining spectroscopic techniques for identity confirmation with orthogonal methods for purity assessment, a laboratory can confidently qualify an in-house secondary standard. This process ensures that all subsequent analytical measurements are accurate, reproducible, and ultimately, trustworthy.

References

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. USP-NF. Available from: [Link]

  • Alotaibi, M. H., et al. Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C11H16N2O. Zeitschrift für Kristallographie - New Crystal Structures, 2016, 231(2), pp. 431-432. Available from: [Link]

  • PubChem. Compound Summary for CID 12441924, 3,3-dimethyl-1-(2-phenylethyl)urea. National Center for Biotechnology Information. Available from: [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Woldemariam, G. A., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 2020, 74(2), pp. 214-223. Available from: [Link]

Sources

Comparative

GC-MS Characterization of Volatile Urea Derivatives: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying urea and its derivatives in complex matrices (e.g., plasma, breath condensate, and fermented beverages). Urea is highly p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying urea and its derivatives in complex matrices (e.g., plasma, breath condensate, and fermented beverages). Urea is highly polar, non-volatile, and prone to thermal degradation, making direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis nearly impossible without chemical modification. To achieve robust volatilization and thermal stability, we must employ targeted derivatization.

This guide objectively compares the two premier derivatization strategies for GC-MS analysis of urea: Direct Silylation (using MTBSTFA) and Cyclization-Silylation (conversion to 2-hydroxypyrimidine). We will dissect the mechanistic causality behind these choices, provide self-validating protocols, and present comparative experimental data to guide your method development.

Comparative Analysis of Derivatization Alternatives

Direct Silylation (MTBSTFA)

Traditionally, BSTFA has been used for silylation, but the resulting trimethylsilyl (TMS) derivatives of urea are highly susceptible to moisture-induced hydrolysis. By substituting BSTFA with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), we introduce a bulky tert-butyl group. This steric hindrance shields the silicon-nitrogen bond, yielding tert-butyldimethylsilyl (TBDMS) derivatives that are vastly more stable to hydrolysis than their TMS counterparts ([1]). This method is exceptionally suited for trace quantification in complex matrices.

Cyclization-Silylation (2-Hydroxypyrimidine Pathway)

For isotopic enrichment studies (e.g.,


C/

N-urea kinetics in serum), direct silylation can suffer from isobaric interferences and fragmentation that splits the isotopic labels. Instead, converting urea into a stable pyrimidine ring—specifically 2-hydroxypyrimidine (2-HPM)—using malonaldehyde bis(dimethyl acetal) under acidic conditions, followed by TMS derivatization, provides a highly specific mass fragmentographic profile ([2]). This cyclization locks the nitrogen atoms into an aromatic system, preventing thermal breakdown and ensuring high-fidelity isotope ratio measurements. Alternatively, dimethylaminomethylene derivatives can be utilized for highly precise

N enrichment analysis via GC/C/IRMS ([3]).
Table 1: Performance Comparison of Urea Derivatization Strategies for GC-MS
ParameterMTBSTFA SilylationCyclization to 2-HPM + Silylation
Target Application Trace quantification in beverages/fluidsIsotope kinetics (

N/

C) in serum/dialysate
Derivative Formed Di-TBDMS-ureaTMS-ether of 2-hydroxypyrimidine
Volatility & Stability High volatility, excellent hydrolytic stabilityModerate volatility, extremely high thermal stability
Primary Advantage Single-step, rapid, high sensitivity (SRM)Eliminates isobaric interference, preserves isotopic integrity
Primary Limitation Requires strictly anhydrous conditionsMulti-step process, longer preparation time
Typical LOQ ~1-10 ng/mL~50-100 ng/mL

Mechanistic Workflow & Decision Matrix

To ensure analytical rigor, selecting the correct pathway is dictated by the matrix complexity and the analytical goal (quantification vs. isotopic ratio).

G Start Urea Sample Decision Analytical Objective? Start->Decision Path1 Trace Quantification Decision->Path1 Concentration Path2 Isotope Kinetics Decision->Path2 Isotopic Ratio Deriv1 MTBSTFA Silylation Path1->Deriv1 Deriv2 MDBMA Cyclization + BSTFA Path2->Deriv2 Prod1 Di-TBDMS-Urea Deriv1->Prod1 Steric Protection Prod2 TMS-2-Hydroxypyrimidine Deriv2->Prod2 Aromatic Stability Analysis1 GC-MS/MS (SRM) Prod1->Analysis1 Analysis2 GC-MS (SIM) Prod2->Analysis2

Decision matrix and chemical pathways for GC-MS characterization of volatile urea derivatives.

Self-Validating Experimental Protocols

A self-validating system requires internal standards that mimic the analyte's extraction and derivatization behavior perfectly. For urea,


C-

N

-urea is the gold standard.
Protocol A: Rapid MTBSTFA Derivatization for Trace Urea (GC-MS/MS SRM)

Causality Focus: MTBSTFA is chosen over BSTFA because the tert-butyl group shields the silyl ether from nucleophilic attack by residual moisture, preventing derivative degradation during autosampler queuing ([1]). The use of Selective Reaction Monitoring (SRM) filters out the high-background matrix noise inherent in complex samples.

  • Standard Preparation: Prepare a 1 mg/L stock solution of urea and

    
    C-urea (internal standard) in ultrapure water.
    
  • Sample Evaporation: Transfer 100 µL of the sample and 10 µL of the internal standard to a glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Critical Step: Any residual moisture will quench the MTBSTFA reagent.

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes. The heat drives the nucleophilic attack of the urea nitrogen on the silicon atom.

  • GC-MS/MS Analysis: Inject 1 µL into the GC-MS/MS.

    • Self-Validation Check: Monitor the SRM transition m/z 231

      
       147 for natural urea and m/z 232 
      
      
      
      147 for
      
      
      C-urea[1]. The co-elution of these peaks with a constant peak area ratio confirms 100% derivatization efficiency and zero matrix suppression.
Protocol B: Cyclization to 2-Hydroxypyrimidine for Isotope Kinetics (GC-MS SIM)

Causality Focus: To measure[


C, 

N

]urea enrichments accurately, the molecule must be structurally rigid to prevent fragmentation that splits the isotopes. Cyclizing urea with malonaldehyde bis(dimethyl acetal) (MDBMA) creates an aromatic pyrimidine ring, locking the isotopes into a thermally stable core before silylation ([2]).
  • Cyclization Reaction: To 50 µL of serum/dialysate, add the

    
    C-
    
    
    
    N
    
    
    -urea internal standard. Add 100 µL of MDBMA and 100 µL of 12 M HCl.
  • Ring Formation: Heat at 90°C for 2 hours. The acid catalyzes the condensation of urea with the dialdehyde, forming 2-hydroxypyrimidine (2-HPM).

  • Extraction & Drying: Neutralize the mixture, extract with ethyl acetate, and evaporate the organic layer to dryness under nitrogen.

  • Silylation: Add 50 µL of BSTFA and 50 µL of pyridine to the dried residue. Heat at 60°C for 30 minutes to form the TMS-ether of 2-HPM.

  • GC-MS Analysis: Inject into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

    • Self-Validation Check: Monitor m/z 153 (natural TMS-2-HPM) and m/z 156 (labelled TMS-2-HPM)[2]. The mass shift of +3 Da exactly matches the incorporated isotopes (one

      
      C, two 
      
      
      
      N), validating the structural integrity of the derivative.
Table 2: Diagnostic GC-MS Ions for Validating Urea Derivatives
Analyte DerivativePrecursor / SIM Ion (m/z)Product Ion (m/z)Diagnostic Purpose
Urea-MTBSTFA231147Quantification of natural urea

C-Urea-MTBSTFA
232147Internal standard normalization
TMS-2-Hydroxypyrimidine153N/A (SIM)Natural urea baseline kinetics

C,

N

-TMS-2-HPM
156N/A (SIM)Isotope tracer monitoring

Conclusion

The successful GC-MS characterization of volatile urea derivatives hinges entirely on the derivatization strategy. For high-throughput, trace-level quantification in complex matrices, MTBSTFA silylation coupled with GC-MS/MS SRM is unmatched due to the hydrolytic stability of the TBDMS group. Conversely, for rigorous metabolic and kinetic studies where isotopic integrity is paramount, the cyclization to 2-hydroxypyrimidine prior to silylation eliminates isobaric interference and provides rock-solid thermal stability. Always utilize matched stable-isotope internal standards to render your protocols self-validating.

References

  • Wolthers, B. G., et al. "GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate." Clinica Chimica Acta, vol. 225, no. 1, 1994, pp. 29-42. URL:[Link]

  • Metges, C. C., et al. "Low-abundance plasma and urinary[(15)N]urea enrichments analyzed by gas chromatography/combustion/isotope ratio mass spectrometry." Journal of Mass Spectrometry, vol. 37, no. 5, 2002, pp. 489-494. URL:[Link]

  • Quan, Z., et al. "Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS." Journal of Chromatography B, 2005. URL:[Link]

  • "Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum." Chinese Patent CN104764850A, 2015.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture for 3,3-Dimethyl-1-(2-phenylethyl)urea

As drug development professionals and analytical chemists, handling specialized urea derivatives requires an acute understanding of both their synthetic utility and their end-of-life environmental impact. 3,3-dimethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling specialized urea derivatives requires an acute understanding of both their synthetic utility and their end-of-life environmental impact. 3,3-dimethyl-1-(2-phenylethyl)urea is an organic compound featuring a phenyl ring attached to an ethyl chain, terminating in a di-methylated urea moiety. While highly valuable in targeted chemical synthesis, its nitrogen-rich backbone presents specific logistical and safety challenges during disposal.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill containment, and ultimate destruction of this compound, ensuring strict adherence to environmental and laboratory safety standards.

Chemical Profiling and Mechanistic Hazards

Before executing any physical handling, it is critical to understand the causality behind the required safety measures. The primary hazard associated with 3,3-dimethyl-1-(2-phenylethyl)urea does not stem solely from acute toxicity, but from its thermal degradation profile. Because it is a urea derivative, improper disposal or low-temperature combustion leads to the 1[1].

Table 1: Quantitative Chemical & Disposal Parameters

ParameterValue / SpecificationMechanistic Causality
Chemical Name 3,3-dimethyl-1-(2-phenylethyl)ureaTarget compound for this operational protocol.
CAS Registry Number 2[2]Unique identifier required for accurate waste manifesting.
Molecular Weight 192.26 g/mol Required for stoichiometric waste and yield calculations.
Waste Classification Non-Halogenated, Nitrogenous OrganicDictates the specific incineration pathway to prevent environmental NOx release.
Incineration Temp. 3[3]Extreme heat is required to completely cleave the stable aromatic ring and urea bonds.
Required Scrubber 3[3]Neutralizes acidic NOx combustion byproducts into harmless N₂ and H₂O.

Standard Operating Procedure (SOP) for Safe Handling

To maintain scientific integrity and operational safety, the handling of 3,3-dimethyl-1-(2-phenylethyl)urea must follow a self-validating system where every action is verified by a subsequent check.

Step 1: Environmental Control Setup

  • Action: Conduct all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

  • Causality: The compound may present as a fine powder; localized exhaust ventilation prevents the inhalation of airborne particulates and mitigates respiratory irritation.

  • Validation Checkpoint: Verify the airflow monitor reads between 80-100 fpm before opening the chemical container.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Causality: Nitrile provides a superior barrier against organic compounds compared to latex, preventing dermal absorption.

Step 3: Transfer and Weighing

  • Action: Use an anti-static weighing spatula to transfer the compound.

  • Causality: Static charge can cause the powder to aerosolize or cling to surfaces, leading to inaccurate mass measurements and potential contamination.

Emergency Spill Response and Containment Workflow

In the event of an accidental release, immediate containment is required to mitigate exposure and prevent the compound from entering standard waste streams.

Step 1: Isolate and Evacuate Immediately clear personnel from the immediate vicinity to prevent tracking the compound throughout the laboratory.

Step 2: Don Advanced PPE If the spill is substantial, upgrade PPE to include an N95 or P100 particulate respirator to prevent inhalation of aerosolized urea dust.

Step 3: Containment and Absorption Apply an inert, non-combustible absorbent material (such as vermiculite or dry sand) over the spill.

  • Causality: Inert absorbents trap the chemical without initiating an exothermic reaction, which could occur if reactive cleaning agents were used.

Step 4: Collection Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material into a high-density polyethylene (HDPE) hazardous waste container.

Step 5: Decontamination and Validation (Self-Validating Step) Wash the affected surface with a compatible solvent (e.g., ethanol or a mild soap solution), followed by a distilled water rinse.

  • Validation Checkpoint: Swab the cleaned area and perform a localized pH test or a quick UV-Vis check of the swab extract. A neutral pH and the absence of UV absorbance confirm the complete removal of the urea derivative.

SpillResponse N1 Spill Detected N2 Isolate Area & Evacuate N1->N2 N3 Don Appropriate PPE (Nitrile, N95/P100) N2->N3 N4 Apply Inert Absorbent (Sand/Vermiculite) N3->N4 N5 Collect in HDPE Container N4->N5 N6 Label as Nitrogenous Waste N5->N6 N7 Decontaminate Surfaces N6->N7

Spill response workflow for containment of nitrogenous organic compounds.

Waste Segregation and High-Temperature Incineration Protocol

The ultimate disposal of 3,3-dimethyl-1-(2-phenylethyl)urea is the most critical phase of its lifecycle. As a nitrogen-containing organic compound, it must 4[4].

Step 1: Primary Segregation Collect all residual compound, contaminated PPE, and spill cleanup materials into a dedicated HDPE receptacle.

  • Causality: HDPE provides exceptional chemical resistance against organic degradation, ensuring the integrity of the container during temporary laboratory storage.

Step 2: Waste Manifesting and Inventory Reconciliation (Self-Validating Step) Label the container strictly as "Hazardous Waste: Non-Halogenated Nitrogen-Containing Organic" and include the CAS number (67616-21-1).

  • Validation Checkpoint: Cross-reference the waste manifest against the laboratory inventory. The mass of the disposed waste must equal the mass of the depleted inventory minus the experimental yield, ensuring zero unaccounted loss of the hazardous material.

Step 3: EPA-Compliant Routing Transfer the manifested waste to an Environmental Protection Agency (EPA) licensed hazardous waste broker. The broker must be certified to handle nitrogenous organics.

Step 4: High-Temperature Incineration The waste must be subjected to3[3].

  • Causality: This extreme thermal environment is mechanistically required to 4[4], preventing the formation of toxic intermediate byproducts.

Step 5: Alkaline Flue Gas Scrubbing During incineration, the nitrogen atoms in the urea derivative will inevitably oxidize to form NOx gases. The incinerator must utilize1[1].

  • Causality: Alkaline scrubbing reacts with the acidic NOx gases, reducing them to harmless nitrogen gas (N₂) and water vapor, thereby preventing atmospheric pollution and acid rain formation.

IncinerationPathway W1 Waste Segregation (HDPE Receptacle) W2 EPA-Licensed Waste Broker W1->W2 W3 High-Temp Incinerator (>1000°C) W2->W3 W4 Combustion Gases (NOx, CO2, H2O) W3->W4 W5 Alkaline Flue Gas Scrubbing W4->W5 W6 Neutralized Exhaust (N2, H2O) W5->W6

High-temp incineration and NOx scrubbing pathway for nitrogenous waste.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). Available at:[Link]

  • A new process for NOx reduction in combustion systems for the generation of energy from waste. ResearchGate. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,3-dimethyl-1-(2-phenylethyl)urea

This guide outlines the safety, logistical, and operational protocols for handling 3,3-dimethyl-1-(2-phenylethyl)urea (Formula: C₁₁H₁₆N₂O). Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Ir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3,3-dimethyl-1-(2-phenylethyl)urea (Formula: C₁₁H₁₆N₂O).

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant (Predicted based on structural analogs); Potential Bioactive Agent.

Part 1: Risk Assessment & Strategic Preparation

The "Why" Behind the Safety: As a substituted urea containing a phenethyl group, this compound shares structural motifs with biologically active phenethylamines and stable urea stabilizers. While specific toxicological data (LD50) for this exact CAS may be limited in public registries, the Precautionary Principle mandates treating it as a bioactive irritant.

Key Hazard Drivers:

  • Dust Potential: Like most urea derivatives, this compound likely exists as a crystalline solid. Fine particulates can act as respiratory irritants (H335) or sensitizers.

  • Bioavailability: The lipophilic phenethyl group increases cell membrane permeability compared to simple urea, potentially enhancing systemic absorption if inhaled or touched.

  • Chemical Stability: Urea linkages are generally stable but can decompose to release amines (dimethylamine or phenethylamine) under strong acidic/basic hydrolysis or high heat.

Safety Decision Logic (Pre-Work)

SafetyLogic Start Start: Handling 3,3-dimethyl-1-(2-phenylethyl)urea State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/HPLC Control_Solid Engineering Control: Chemical Fume Hood (prevent dust inhalation) Solid->Control_Solid Control_Solvent Assess Solvent Carrier (Solvent dictates Glove Type) Solution->Control_Solvent PPE_Solid PPE: Nitrile Gloves + N95 (if outside hood) Control_Solid->PPE_Solid PPE_Solvent PPE: Consult Permeation Chart for Solvent Control_Solvent->PPE_Solvent

Figure 1: Operational decision tree for selecting engineering controls and PPE based on the physical state of the material.

Part 2: The Gear (Personal Protective Equipment)

Do not rely on generic "safety gear."[1] Select equipment based on the specific interaction between the chemical's physical properties and your experimental conditions.

Hand Protection (Gloves)
  • For Solid Handling:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Scientific Rationale: Urea derivatives are solids and do not aggressively permeate nitrile rubber in their dry state. Nitrile provides excellent abrasion resistance against crystals.

  • For Solution Handling (The Critical Variable):

    • Note: Once dissolved, the solvent drives the permeation risk, not the urea.

    • Scenario A (Methanol/Ethanol/Water): Standard Nitrile gloves are sufficient.

    • Scenario B (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves are required. Nitrile degrades in <5 minutes with halogenated solvents, exposing skin to the dissolved urea carrier.

Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): Use a P95 or N95 Particulate Respirator .

    • Why: The phenethyl group adds lipophilicity. Inhaling dust facilitates rapid absorption into the bloodstream via the lung alveoli.

Eye & Body Protection[2][3][4][5][6]
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses to prevent dust entry from air currents.

  • Body: Standard cotton lab coat (buttoned). If handling >10g or liquid solutions, use a chemical-resistant apron (Tyvek or PVC) to prevent soak-through.

Part 3: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Transfer solid without generating airborne dust.

  • Static Check: Urea derivatives can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.

  • The "Draft" Rule: Position the balance deep inside the fume hood (at least 6 inches back). Minimize rapid arm movements that create turbulence.

  • Transfer: Use a weighing boat with a funnel neck. Avoid pouring from a height; use a spatula to gently slide the solid.

Protocol B: Solubilization & Reaction
  • Solubility Profile: Moderately soluble in organic solvents (DMSO, Methanol, DCM); low solubility in water.

  • Heating Precaution: If heating is required to dissolve:

    • Do not exceed 100°C without verifying thermal stability. Ureas can decompose to isocyanates and amines at high temperatures.

    • Closed Systems: Always heat in a vessel equipped with a condenser or pressure relief to prevent vapor buildup.

Summary of Physical Properties & Logistics
ParameterData / RecommendationRelevance
Formula C₁₁H₁₆N₂OMolecular Weight: ~192.26 g/mol
Physical State Solid (Crystalline Powder)Dust inhalation risk
Solubility DMSO, Methanol, ChloroformDictates waste stream (Organic)
Storage Dry, Room Temp (20-25°C)Hygroscopic potential; keep tightly sealed
Incompatibility Strong Oxidizers, Strong AcidsAvoid mixing with Nitric Acid (Explosion risk)

Part 4: Emergency & Disposal (Contingency)

Spill Response Workflow

Scenario: You have spilled 5g of powder on the benchtop.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if the dust cloud is visible.

  • PPE Upgrade: Put on a second pair of nitrile gloves and an N95 mask.

  • Dry Clean-up (Preferred):

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

    • Do not dry sweep (this aerosolizes the chemical).

  • Decontamination: Wipe the surface with 70% Ethanol. The urea is soluble in ethanol and will be removed effectively.

Waste Disposal
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly with full chemical name.

  • Liquid Waste: Segregate based on solvent (e.g., "Halogenated Organic" if in DCM, "Non-Halogenated" if in Methanol).

  • Do NOT flush down the drain.[2] The phenethyl group renders it potentially harmful to aquatic life (aquatic toxicity is common in lipophilic amines/ureas).

EmergencyFlow Spill Accidental Spill Assess Assess: Dust vs. Liquid Spill->Assess Dust Dry Powder Spill Assess->Dust Liquid Solution Spill Assess->Liquid Action_Dust 1. Dampen with Ethanol/Water 2. Scoop to Solid Waste 3. Wipe Surface Dust->Action_Dust Action_Liquid 1. Absorb with Vermiculite/Pads 2. Scoop to Solid Waste 3. Ventilate Area Liquid->Action_Liquid Dispose Disposal: Hazardous Waste Stream (Do NOT Drain) Action_Dust->Dispose Action_Liquid->Dispose

Figure 2: Step-by-step emergency response protocol for dry and liquid spills.

References

  • PubChem. (n.d.). 3,3-dimethyl-1-(2-phenylethyl)urea (Compound).[3][4] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Urea Derivatives. (General guidance on substituted ureas). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[5][6][7] National Academies Press. (Standard protocol for handling unknown organic solids). Retrieved from [Link]

Sources

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